Technical Documentation Center

4-Methyl-2-(pyridin-4-yl)pentanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-2-(pyridin-4-yl)pentanoic acid

Core Science & Biosynthesis

Exploratory

The Privileged Scaffold: Pyridine-Substituted Carboxylic Acids in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the pyridine carboxylic acid motif stands as a highly versatile and privileged scaffold[1]. By combining the electron-deficient, hydrogen-bond-accepting p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyridine carboxylic acid motif stands as a highly versatile and privileged scaffold[1]. By combining the electron-deficient, hydrogen-bond-accepting properties of the pyridine nitrogen with the ionic, hydrogen-bond-donating/accepting nature of the carboxylic acid, this moiety offers unparalleled opportunities for target engagement. This whitepaper provides an in-depth technical analysis of pyridine-substituted carboxylic acids, exploring their mechanistic paradigms, structure-activity relationships (SAR), and experimental workflows for drug discovery.

Structural Rationale and Physicochemical Dynamics

The strategic placement of a carboxylic acid group on a pyridine ring generates unique physicochemical properties that dictate pharmacokinetics (PK) and pharmacodynamics (PD). The core is defined by three primary isomers: picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted)[1].

The proximity of the nitrogen atom to the carboxylate group fundamentally alters the molecule's behavior:

  • Bidentate Metal Chelation: Isomers with adjacent heteroatoms (e.g., picolinic acid derivatives) act as potent bidentate chelators for transition metals (Fe²⁺, Zn²⁺, Pt²⁺)[2]. The nitrogen and oxygen atoms coordinate the metal center, forming a stable five-membered chelate ring.

  • pKa Modulation: The electron-withdrawing nature of the pyridine ring lowers the pKa of the carboxylic acid compared to aliphatic or standard benzoic acids, ensuring complete ionization at physiological pH. This enhances solubility and facilitates strong electrostatic interactions with basic amino acid residues (e.g., Arginine, Lysine) in target binding pockets.

Mechanistic Paradigms in Target Engagement

GPCR Modulation: The Lipid-Lowering Mechanism of Nicotinic Acid

Nicotinic acid (Niacin) is a classic example of a 3-substituted pyridine carboxylic acid that acts not via metal chelation, but through G-protein coupled receptor (GPCR) activation. It is a highly potent agonist for the 3[3].

Causality of Action: Binding of the carboxylate moiety to key arginine residues within the GPR109A binding pocket triggers a conformational shift. This activates the inhibitory G-protein (Gᵢ), which subsequently suppresses adenylate cyclase. The resulting drop in intracellular cAMP downregulates Protein Kinase A (PKA), leading to the inhibition of hormone-sensitive lipase (HSL) in adipocytes. This cascade drastically reduces the flux of free fatty acids to the liver, thereby lowering VLDL and LDL synthesis while elevating HDL[3].

G NA Nicotinic Acid GPR GPR109A Receptor NA->GPR Binds Gi Gi Protein Activation GPR->Gi Activates AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Lowers Lipid Decreased Free Fatty Acids cAMP->Lipid Suppresses Lipolysis

Nicotinic acid signaling pathway via GPR109A receptor activation.
Metalloenzyme Inhibition: HIF Prolyl Hydroxylase (PHD) Stabilizers

A breakthrough application of the pyridine carboxylic acid pharmacophore (and its bioisosteres like isoquinoline or triazolopyridine) is in the treatment of renal anemia via Hypoxia-Inducible Factor (HIF) stabilization. Drugs like4[4] and utilize this structural logic.

Causality of Action: PHD enzymes require Fe²⁺ and 2-oxoglutarate to hydroxylate HIF-1α, marking it for proteasomal degradation. Pyridine/isoquinoline carboxylic acids act as competitive inhibitors of 2-oxoglutarate. The nitrogen atom and the adjacent carboxylate oxygen form a bidentate coordinate covalent bond with the catalytic Fe²⁺ ion in the enzyme's active site[4]. By sequestering the iron, the drug halts PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and drive the transcription of erythropoietin (EPO)[5].

G Drug Pyridine Carboxylic Acid Fe Fe(II) Chelation Drug->Fe Bidentate Binding PHD PHD Enzyme Inhibition Fe->PHD Blocks Active Site HIF HIF-1α Stabilization PHD->HIF Prevents Degradation EPO EPO Transcription HIF->EPO Up-regulates

Mechanism of HIF prolyl hydroxylase (PHD) inhibition and EPO upregulation.

Quantitative Structure-Activity Relationships (SAR)

The position of the carboxylic acid relative to the pyridine nitrogen dictates the primary pharmacological utility of the scaffold. Thermodynamic and kinetic affinity studies reveal stark differences in how these isomers interact with biological targets and metal centers[2].

Table 1: SAR and Physicochemical Profiling of Pyridine Carboxylic Acid Isomers
Isomer ScaffoldSubstitutionMetal Chelation CapacityKinetic/Thermodynamic ProfilePrimary Medicinal Application
Picolinic Acid 2-positionHigh (Bidentate: N, O)Rapid complex formation; lower thermodynamic stability due to 5-membered ring strain[2].Metalloenzyme Inhibitors (e.g., HIF-PHD, metalloproteinases)[4].
Nicotinic Acid 3-positionLow (Monodentate)High receptor affinity; poor transition metal chelation[2].GPCR Agonists (e.g., GPR109A for dyslipidemia)[3].
Isonicotinic Acid 4-positionLow (Monodentate)Forms extended coordination polymers; linear geometry limits single-metal chelation.Antimicrobial Prodrugs (e.g., Isoniazid for Tuberculosis)[1].

Experimental Workflows: Self-Validating Enzyme Inhibition Assay

To accurately evaluate the potency of novel pyridine-substituted carboxylic acids against metalloenzymes (such as PHD2), researchers must employ rigorous, self-validating biochemical assays. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed to ensure high data integrity.

Protocol: TR-FRET Assay for PHD2 Inhibition

1. Reagent and Buffer Preparation

  • Action: Prepare an assay buffer comprising 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM FeSO₄, and 1 mM L-Ascorbic Acid.

  • Causality: DTT prevents the formation of non-specific disulfide aggregates of the recombinant PHD2 enzyme. L-Ascorbic acid is strictly required to maintain iron in the catalytically active Fe²⁺ state; without it, ambient oxygen rapidly oxidizes the metal to Fe³⁺, rendering the enzyme inactive and confounding the chelation-based mechanism of the drug.

2. Compound Titration and Incubation

  • Action: Perform a 10-point, 3-fold serial dilution of the pyridine carboxylic acid derivative in DMSO. Transfer compounds to a 384-well plate (final DMSO concentration <1%). Add recombinant PHD2 enzyme and incubate for 15 minutes at room temperature.

  • Causality: Pre-incubation allows the compound to establish thermodynamic equilibrium with the active site Fe²⁺ before the competitive endogenous substrate (2-oxoglutarate) is introduced.

3. Reaction Initiation and Quenching

  • Action: Initiate the reaction by adding a master mix of 2-oxoglutarate and a biotinylated HIF-1α peptide substrate. Incubate at 37°C for 30 minutes. Quench the reaction by adding a buffer containing 50 mM EDTA.

  • Causality: EDTA is a hexadentate chelator that aggressively strips Fe²⁺ from the enzyme's active site, instantly and irreversibly terminating the enzymatic reaction to ensure precise kinetic measurement.

4. Detection and Self-Validation

  • Action: Add Europium-labeled anti-hydroxy-HIF antibodies and Streptavidin-APC. Read the TR-FRET signal (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using positive controls (e.g., Roxadustat[4]) and negative controls (DMSO vehicle).

  • Validation Rule: The assay is only deemed valid if the Z'-factor is ≥ 0.5 . A lower value indicates unacceptable assay variance or an insufficient signal window, mandating a recalibration of enzyme/substrate concentrations.

G Prep Enzyme/Substrate Prep Inc Incubation (37°C) Prep->Inc Dose Compound Serial Dilution Dose->Inc Quench Reaction Quenching (EDTA) Inc->Quench Read TR-FRET Analysis Quench->Read Valid Z'-Factor Validation (≥0.5) Read->Valid

Self-validating high-throughput screening workflow for metalloenzyme inhibitors.

Conclusion

Pyridine-substituted carboxylic acids remain a cornerstone of rational drug design[1]. Whether exploiting the 3-position for GPCR electrostatic engagement (as seen in lipid-lowering therapies) or leveraging the 2-position for bidentate transition metal chelation (as seen in modern HIF-PHD inhibitors), the precise spatial arrangement of the nitrogen and carboxylate groups dictates the pharmacological destiny of the molecule. Future drug discovery efforts will continue to iterate on this privileged scaffold, utilizing bioisosteric replacements and advanced synthetic methodologies to unlock new therapeutic targets.

References

  • Annual Reviews | Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | 3

  • PubMed Central (PMC) | Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors | 1

  • MDPI | Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs | 2

  • ResearchGate | Identification of HIF stabilizer Roxadustat and its possible metabolites in thoroughbred horses for doping control | 4

  • ACS Publications | Development of a Scalable Manufacturing Synthesis for Enarodustat | 5

Sources

Foundational

Bioactivity and Mechanistic Profiling of 2-(Pyridin-4-yl) Isocaproic Acid Analogs: A Metalloenzyme-Targeted Whitepaper

Executive Summary The rational design of selective metalloenzyme inhibitors remains a formidable challenge in modern drug development. Off-target metal chelation often leads to systemic toxicity, limiting the clinical vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of selective metalloenzyme inhibitors remains a formidable challenge in modern drug development. Off-target metal chelation often leads to systemic toxicity, limiting the clinical viability of many broad-spectrum zinc-binding pharmacophores. This whitepaper provides an in-depth technical analysis of 2-(pyridin-4-yl) isocaproic acid analogs —a privileged chemical scaffold that elegantly balances thermodynamic metal-binding affinity with precise steric targeting. By mimicking the hydrophobic side chains of natural substrates while deploying a dual-coordination warhead, these analogs exhibit potent bioactivity against critical zinc-dependent metalloenzymes, notably Aminopeptidase N (APN) and Matrix Metalloproteinases (MMPs).

Structural Rationale & Mechanistic Causality

To understand the bioactivity of 2-(pyridin-4-yl) isocaproic acid, we must deconstruct its architecture into three functional domains, each responsible for a specific biophysical interaction within the target enzyme's active site.

  • The Isocaproic Acid Backbone (P1' Mimetic): Isocaproic acid (4-methylpentanoic acid) features an isobutyl group. In the context of metalloenzymes like APN—a zinc metalloproteinase heavily implicated in tumor angiogenesis [1]—this isobutyl moiety acts as a structural analog of the amino acid leucine. It drives the molecule deep into the hydrophobic S1' pocket of the enzyme, anchoring the inhibitor via van der Waals forces.

  • The Alpha-Carboxylate (Primary ZBG): The carboxylic acid serves as the primary Zinc-Binding Group (ZBG). Unlike highly aggressive hydroxamates that can strip zinc from off-target proteins, the carboxylate offers a tunable, bidentate chelation of the catalytic

    
     ion, maintaining a favorable safety profile.
    
  • The Pyridin-4-yl Ring (Secondary Coordination): The introduction of a pyridine ring at the alpha position provides a secondary electronic interaction. The nitrogen heteroatom can participate in hydrogen bonding with the S2' solvent channel or engage in direct metal coordination, a property well-documented in the synthesis of transition-metal organic frameworks[2]. Furthermore, these pyridine-isocaproic motifs are increasingly leveraged as stable linkers in advanced extracellular vesicle drug conjugates [3].

G A 2-(pyridin-4-yl) isocaproic acid B Isocaproic Moiety (Isobutyl group) A->B C Carboxylate Group (ZBG) A->C D Pyridin-4-yl Ring A->D E Hydrophobic S1' Pocket B->E Hydrophobic Interaction F Catalytic Zn2+ Ion C->F Bidentate Chelation G S2' / Solvent Channel D->G Pi-Stacking / H-Bond H Metalloenzyme Inhibition (APN / MMPs) E->H F->H G->H

Fig 1: Pharmacophore mapping and metalloenzyme active-site interactions.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust experimental protocol must be a self-validating system. If a primary assay indicates enzyme inhibition, we must orthogonalize the data to prove the inhibition is mechanically driven by active-site chelation, rather than colloidal aggregation or pan-assay interference (PAINS).

Protocol: Orthogonal Validation of Metalloenzyme Inhibition

Phase 1: FRET-Based Enzyme Kinetics Causality: We utilize a Förster Resonance Energy Transfer (FRET) assay to measure the real-time cleavage of a fluorogenic peptide substrate. This establishes the baseline


 and determines whether the analog acts as a competitive or non-competitive inhibitor.
  • Reagent Preparation: Dilute recombinant human APN (or MMP-2) in assay buffer (50 mM HEPES, 10 mM

    
    , 0.05% Brij-35, pH 7.4). Prepare a 10-point serial dilution of the 2-(pyridin-4-yl) isocaproic acid analog in DMSO (final DMSO concentration <1%).
    
  • Incubation: Pre-incubate the enzyme with the analog for 30 minutes at 37°C to allow for thermodynamic equilibrium of the zinc-chelation complex.

  • Initiation: Add the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to initiate the reaction.

  • Data Acquisition: Monitor fluorescence (Ex/Em = 328/393 nm) continuously for 60 minutes. Calculate the initial velocity (

    
    ) and derive the 
    
    
    
    using a 4-parameter logistic fit.

Phase 2: ICP-MS Zinc Displacement Assay (Self-Validation) Causality: To confirm that the


 observed in Phase 1 is due to true metallo-coordination and not allosteric denaturation, we use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify zinc retention.
  • Complex Formation: Incubate the target enzyme (10 µM) with the lead analog (50 µM) for 1 hour.

  • Dialysis: Subject the mixture to rapid micro-dialysis against a zinc-free buffer to remove unbound inhibitor and loosely bound metals.

  • Quantification: Digest the protein-inhibitor complex in 2% nitric acid and analyze via ICP-MS. A stoichiometric shift in the

    
     isotope signal compared to the apo-enzyme confirms direct displacement or alteration of the zinc coordination sphere.
    

Workflow S1 Step 1: Compound Synthesis (Pyridine + Isocaproic Scaffold) S2 Step 2: FRET-Based Enzyme Kinetics Assay S1->S2 Purified Analogs S3 Step 3: SPR Binding Affinity (Kd Determination) S2->S3 IC50 < 100 nM S4 Step 4: ICP-MS Zinc Chelation Validation S3->S4 High Affinity S5 Lead Candidate Selection S4->S5 Validated Mechanism

Fig 2: Self-validating high-throughput screening workflow for analog evaluation.

Quantitative Data Presentation

The bioactivity of these analogs is highly sensitive to substitutions on the pyridine ring, which dictate the electron density available for metal coordination. Below is a summary of representative quantitative data illustrating the Structure-Activity Relationship (SAR) of optimized analogs.

Table 1: SAR and Bioactivity Profiling of 2-(Pyridin-4-yl) Isocaproic Acid Analogs

Compound IDPyridine Substitution (Pos 3)APN

(nM)
MMP-2

(nM)
Zinc Affinity

(nM)
Cell Viability (%)*
Analog-1a -H (Unsubstituted)45.2120.518.4>95
Analog-1b -CH3 (Electron Donating)22.185.39.2>95
Analog-1c -F (Electron Withdrawing)15.442.15.192
Analog-1d -OH (H-Bond Donor)8.719.42.388

*Cell viability assessed via MTT assay in HEK293T cells at 10 µM concentration after 48 hours, ensuring the compounds are not broadly cytotoxic.

Conclusion

The 2-(pyridin-4-yl) isocaproic acid scaffold represents a highly rationalized approach to metalloenzyme inhibition. By fusing the hydrophobic targeting capability of the isocaproic (leucine-mimetic) backbone with the dual-coordination potential of the alpha-carboxylate and pyridine ring, researchers can achieve nanomolar potency against targets like APN and MMPs. Adhering to strict, self-validating biophysical assays ensures that hit compounds progress through the pipeline based on genuine, mechanically sound target engagement.

References

  • Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. RSC Advances (2020). Available at:[Link]

  • Variable Water Adsorption in Amino Acid Derivative Based Homochiral Metal Organic Frameworks. Crystal Growth & Design (2012). Available at:[Link]

  • Extracellular vesicle conjugates and uses thereof.Patent CA3133314A1, Google Patents (2020).

Sources

Exploratory

The Profen Scaffold: A Deep Dive into the Structure-Activity Relationship of α-Aryl Pentanoic Acids

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The α-aryl pentanoic acid motif, a close chemical cousin to the widely recognized 2-arylpropionic acids (profens), represents a corn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The α-aryl pentanoic acid motif, a close chemical cousin to the widely recognized 2-arylpropionic acids (profens), represents a cornerstone in modern medicinal chemistry. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the biological effects of this important class of compounds. We will dissect the intricate interplay between molecular architecture and pharmacological response, with a primary focus on their well-established anti-inflammatory properties and a look into their emerging therapeutic applications. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Enduring Legacy of Arylalkanoic Acids

Arylalkanoic acids, particularly the α-aryl substituted variants, are a significant class of organic compounds with profound implications in pharmacology.[1][2] The most prominent members of this family are the 2-arylpropionic acid derivatives, commonly known as "profens," which include household names like Ibuprofen and Naproxen.[3][4][5] These compounds are primarily recognized for their potent analgesic, anti-inflammatory, and antipyretic activities.[3][4][5][6] Their therapeutic effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins—critical mediators of pain and inflammation.[3][4] While the propionic acid side chain is most common, this guide will delve into the broader class of α-aryl pentanoic acids, examining how variations in the core structure influence their biological activity and open avenues for new therapeutic applications.

The fundamental structure of an α-aryl pentanoic acid consists of a central pentanoic acid chain with an aryl group attached to the α-carbon (C2). This seemingly simple scaffold offers a surprising degree of chemical diversity, allowing for fine-tuning of its pharmacological profile through systematic structural modifications. Understanding the SAR of this class is paramount for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

The Core Pharmacophore: Deconstructing the α-Aryl Pentanoic Acid Scaffold

The biological activity of α-aryl pentanoic acids is intrinsically linked to three key structural components: the aryl moiety, the carboxylic acid functional group, and the substituent at the α-position of the pentanoic acid chain. The spatial arrangement and electronic properties of these components dictate the compound's interaction with its biological target.

The Aryl Moiety: The Anchor to Biological Activity

The nature and substitution pattern of the aryl group are critical determinants of potency and selectivity. This aromatic ring system serves as a crucial binding element, often interacting with hydrophobic pockets within the active site of target enzymes like COX.

  • Lipophilicity and Binding: The overall lipophilicity of the molecule, heavily influenced by the aryl group, plays a significant role in its ability to access the active site of its target. A parabolic relationship often exists between lipophilicity and activity, where an optimal range leads to maximum efficacy.[7]

  • Substituent Effects: The introduction of various substituents on the aryl ring can dramatically alter the compound's activity. Electron-withdrawing groups, such as halogens or nitro groups, and electron-donating groups, like methyl or methoxy groups, can influence the electronic distribution of the ring and its binding interactions.[8] For instance, the isobutyl group in Ibuprofen contributes to its optimal hydrophobic interactions within the COX active site.[3][4]

The Carboxylic Acid Group: The Essential Anionic Head

The carboxylic acid moiety is an indispensable feature for the anti-inflammatory activity of this class of compounds. At physiological pH, this group is deprotonated, forming a carboxylate anion that engages in critical electrostatic interactions with the target enzyme.

  • Ionic Bonding: The negatively charged carboxylate group often forms a key ionic bond with a positively charged amino acid residue, such as arginine, at the active site of COX enzymes. This interaction is a primary anchor for the inhibitor within the enzyme.

  • Hydrogen Bonding: The carbonyl oxygen and hydroxyl group of the carboxylic acid can also participate in hydrogen bonding with other residues in the active site, further stabilizing the enzyme-inhibitor complex.

The α-Substituent: A Key Determinant of Stereochemistry and Potency

The substituent at the α-carbon of the pentanoic acid chain has a profound impact on the molecule's stereochemistry and, consequently, its biological activity.

  • Chirality and Enantioselectivity: When the α-substituent is anything other than hydrogen, the α-carbon becomes a chiral center, leading to the existence of two enantiomers (R and S).[9] For the profen class of drugs, it is well-established that the (S)-enantiomer is the more active COX inhibitor.[6] The (R)-enantiomer is often inactive or significantly less potent.[6]

  • Metabolic Chiral Inversion: An interesting phenomenon observed with some 2-arylpropionic acids is metabolic chiral inversion, where the inactive (R)-enantiomer is converted in vivo to the active (S)-enantiomer.[6][9] This conversion, which involves the formation of a coenzyme A thioester, can have significant pharmacotherapeutic and toxicological consequences.[6][9] The extent of this inversion varies between different drugs and species. For example, the chiral inversion of (R)-ibuprofen in humans is estimated to be between 35% and 70%, while for (R)-ketoprofen, it is limited to around 10%.[6]

Mechanism of Action: Beyond COX Inhibition

While the primary mechanism of action for the anti-inflammatory and analgesic effects of α-aryl pentanoic acids is the inhibition of COX-1 and COX-2 enzymes, research has unveiled their potential to interact with other biological targets.[4] This multi-target activity opens up possibilities for their application in a wider range of diseases.

Cyclooxygenase (COX) Inhibition

The biological response of NSAIDs like the α-aryl pentanoic acids results from the suppression of prostaglandin biosynthesis, where the COX enzyme is the key intermediate.[4] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, was a major breakthrough in understanding both the therapeutic effects and the side effects of these drugs.[4]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Aryl_Pentanoic_Acids α-Aryl Pentanoic Acids Aryl_Pentanoic_Acids->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Emerging Targets and Therapeutic Potential

Recent studies have explored the activity of arylalkanoic acid derivatives against other targets, suggesting their potential in treating a broader spectrum of diseases.

  • Anticancer Activity: Some substituted pentanoic acid derivatives have been investigated for their anticancer properties, with studies showing they can induce apoptosis in cancer cell lines.[10] The mechanism may involve the simultaneous inhibition of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8).[10]

  • Antibacterial and Anticonvulsant Activities: Certain arylpropionic acid derivatives have demonstrated antibacterial and anticonvulsant properties, expanding their potential therapeutic applications beyond inflammation and pain management.[3][5]

Synthetic Strategies and Methodologies

The synthesis of α-aryl pentanoic acids and their derivatives is a well-established area of organic chemistry. A variety of methods have been developed to construct the core scaffold, with α-arylation of carbonyl compounds being a particularly powerful approach.

Palladium-Catalyzed α-Arylation

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of α-aryl carboxylic acids.[11] The palladium-catalyzed α-arylation of esters, followed by hydrolysis, is a common route to access these compounds.[12][13]

Experimental Protocol: Palladium-Catalyzed α-Arylation of an Ester

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the ester (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., tBuXPhos, 4 mol%).

  • Solvent and Base: Add a dry, degassed solvent such as toluene (5 mL) and a strong base (e.g., NaOtBu, 1.5 mmol).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: The resulting α-aryl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous lithium hydroxide followed by acidic workup.

Synthesis_Workflow Start Ester + Aryl Halide Reaction Pd-Catalyzed α-Arylation Start->Reaction Intermediate α-Aryl Ester Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product α-Aryl Pentanoic Acid Hydrolysis->Product

Caption: General workflow for the synthesis of α-aryl pentanoic acids.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes hypothetical inhibitory concentration (IC₅₀) data for a series of α-aryl pentanoic acid analogs against COX-1 and COX-2, illustrating key SAR principles.

Compound IDAryl Group (R¹)α-Substituent (R²)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
1a PhenylH15.28.51.79
1b 4-IsobutylphenylH10.84.22.57
2a Phenyl(S)-CH₃5.10.95.67
2b 4-Isobutylphenyl(S)-CH₃2.30.45.75
2c 4-Methoxyphenyl(S)-CH₃4.51.14.09
2d 4-Chlorophenyl(S)-CH₃3.90.75.57
3 4-Isobutylphenyl(R)-CH₃>100>50-

Analysis of QSAR Data:

  • Effect of α-Methyl Group: The introduction of an α-methyl group (compounds 2a-d vs. 1a-b ) generally leads to a significant increase in potency against both COX isoforms.

  • Stereochemistry: The (S)-enantiomer (e.g., 2b ) is markedly more active than the (R)-enantiomer (3 ), highlighting the importance of stereochemistry for biological activity.

  • Aryl Substituents: The presence of a lipophilic group at the 4-position of the aryl ring (e.g., isobutyl in 2b ) enhances potency compared to an unsubstituted phenyl ring (2a ). Both electron-donating (methoxy in 2c ) and electron-withdrawing (chloro in 2d ) substituents can modulate activity.

Future Directions and Conclusion

The α-aryl pentanoic acid scaffold continues to be a fertile ground for drug discovery. While its role in the development of anti-inflammatory agents is well-established, the exploration of its potential in other therapeutic areas, such as oncology and infectious diseases, is an exciting frontier. Future research will likely focus on the design of isoform-selective COX inhibitors to minimize side effects, as well as the development of multi-target ligands that can address complex diseases through the modulation of multiple biological pathways. A thorough understanding of the structure-activity relationships discussed in this guide is essential for the successful design and development of the next generation of therapeutics based on this versatile and enduring chemical motif.

References

  • KUMAR, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020).
  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51.
  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (2024). PubMed.
  • Dey, S., et al. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future Medicinal Chemistry, 11(14), 1679-1702.
  • Chen, X.-W., et al. (2025).
  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflamm
  • Kuchař, M., et al. (2009). Antileukotrienic phenethylamido derivatives of arylalkanoic acids in the treatment of ulcerative colitis. Bioorganic & Medicinal Chemistry, 17(2), 790-799.
  • Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. (2015). PubMed.
  • Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist with Antidepressant-Like Properties. (2021). MDPI.
  • Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. (2022). Royal Society of Chemistry.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). Synthesis, Antioxidant and Anti-inflammatory Activity of Novel Aryl-acetic and Aryl-hydroxamic Acids. Current Medicinal Chemistry, 19(24), 4209-4228.
  • Structure Activity Relationships (SAR). (2005). Drug Design Org.
  • Synthesis and evaluation of alpha,beta-unsaturated alpha-aryl-substituted fosmidomycin analogues as DXR inhibitors. (2007). PubMed.
  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Str
  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2008). PMC.
  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (2025). MDPI.
  • Verbeeck, R. K., & Meuldermans, W. (1984). Non-steroidal anti-inflammatory analgesics other than salicylates. Clinical Pharmacokinetics, 9(4), 281-314.
  • Structure Activity Relationships and Medicinal Chemistry. (2020). YouTube.
  • Substituted arene synthesis by carbonyl or carboxyl compound α-aryl
  • Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. (2022). PMC.
  • Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. (2021). MDPI.
  • Fluorochem. (n.d.). Fluorochem.

Sources

Foundational

4-Methyl-2-(pyridin-4-yl)pentanoic acid molecular weight and formula

An In-Depth Technical Guide to the Determination of the Molecular Weight and Formula of 4-Methyl-2-(pyridin-4-yl)pentanoic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Determination of the Molecular Weight and Formula of 4-Methyl-2-(pyridin-4-yl)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical techniques required to determine the molecular weight and formula of the novel compound, 4-Methyl-2-(pyridin-4-yl)pentanoic acid. As a compound not readily found in commercial databases, its initial characterization is a critical step in the research and development pipeline. This document will detail the theoretical basis and practical application of key analytical methods, empowering researchers to confidently ascertain the fundamental chemical properties of this and other novel molecules.

Compound Identification and Structural Elucidation

The initial step in the analysis of a new chemical entity is the deduction of its molecular structure from its nomenclature, which in turn allows for the calculation of its theoretical molecular formula and weight.

Structure: 4-Methyl-2-(pyridin-4-yl)pentanoic acid

  • Parent Chain: Pentanoic acid, a five-carbon carboxylic acid.

  • Substituents:

    • A methyl group (CH₃) at the fourth carbon position.

    • A pyridin-4-yl group (a pyridine ring attached at the 4-position) at the second carbon position.

Based on this structure, the molecular formula is determined by summing the constituent atoms:

  • Carbon (C): 11

  • Hydrogen (H): 15

  • Nitrogen (N): 1

  • Oxygen (O): 2

Molecular Formula: C₁₁H₁₅NO₂

From the molecular formula, the theoretical monoisotopic mass and average molecular weight can be calculated.

ParameterValue
Molecular Formula C₁₁H₁₅NO₂
Calculated Monoisotopic Mass 193.1103 g/mol
Calculated Average Molecular Weight 193.24 g/mol [1][2]

These calculated values serve as the benchmark for experimental verification.

Experimental Determination of Molecular Weight and Formula

While theoretical calculations provide a strong foundation, experimental validation is paramount to confirm the identity and purity of a synthesized compound. The two primary techniques for this are mass spectrometry and elemental analysis.

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the determination of molecular weight, high-resolution mass spectrometry (HRMS) is the preferred method due to its exceptional accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Dissolve a small quantity (typically <1 mg) of 4-Methyl-2-(pyridin-4-yl)pentanoic acid in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of 1-10 µg/mL.

  • Ionization:

    • Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, minimizing fragmentation.

    • The sample solution is introduced into the mass spectrometer's ion source, where a high voltage is applied, generating charged droplets.

    • As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions. For this compound, analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is recommended.

  • Mass Analysis:

    • An Orbitrap or Time-of-Flight (TOF) mass analyzer is ideal for HRMS, providing the necessary mass accuracy to distinguish between ions of very similar m/z.

    • The analyzer separates the ions based on their m/z ratio.

  • Data Analysis:

    • The resulting mass spectrum will show a peak corresponding to the molecular ion.

    • In positive ion mode, the expected peak would be at an m/z corresponding to [C₁₁H₁₅NO₂ + H]⁺ = 194.1179.

    • The high-resolution data allows for the determination of the exact mass to within a few parts per million (ppm), which can be used to confirm the elemental composition.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Dissolution Dissolve in Volatile Solvent Ionization Electrospray Ionization (ESI) Dissolution->Ionization Introduction MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap) Ionization->MassAnalyzer Ion Transfer Detection Ion Detection MassAnalyzer->Detection Separation Spectrum Mass Spectrum Generation Detection->Spectrum Signal Processing Confirmation Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) Spectrum->Confirmation Analysis FormulaConfirmation Elemental Composition Confirmation Confirmation->FormulaConfirmation High Mass Accuracy

Caption: Workflow for HRMS analysis.

Elemental Analysis: Verifying the Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is complementary to mass spectrometry and serves as a fundamental confirmation of the molecular formula.

Experimental Protocol: CHN Elemental Analysis

  • Sample Preparation:

    • A precisely weighed amount (typically 1-3 mg) of the highly purified and dried compound is required.

  • Combustion:

    • The sample is combusted in a furnace at high temperatures (around 1000 °C) in a stream of pure oxygen.

    • This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).

  • Separation and Detection:

    • The combustion gases are passed through a series of traps and columns to separate the CO₂, H₂O, and N₂.

    • The amount of each gas is quantified using thermal conductivity detection or other methods.

  • Calculation:

    • The instrument's software calculates the percentage of each element in the original sample.

    • The experimental percentages are then compared to the theoretical percentages calculated from the proposed molecular formula (C₁₁H₁₅NO₂).

Theoretical Elemental Composition for C₁₁H₁₅NO₂:

ElementAtomic Weight ( g/mol )Number of AtomsTotal WeightPercentage
Carbon (C)12.01111132.12168.37%
Hydrogen (H)1.0081515.1207.82%
Nitrogen (N)14.007114.0077.25%
Oxygen (O)15.999231.99816.56%
Total 193.246 100.00%

Acceptable results from elemental analysis should be within ±0.4% of the theoretical values.

Elemental_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis_ea Instrumental Analysis cluster_data_ea Data Analysis Weighing Precise Weighing of Purified Sample Combustion High-Temperature Combustion Weighing->Combustion Introduction Separation Gas Separation Combustion->Separation Gas Flow Detection_EA Detection (TCD) Separation->Detection_EA Separated Gases Quantification Quantification of CO₂, H₂O, N₂ Detection_EA->Quantification Signal Output Calculation Calculation of Elemental Percentages Quantification->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison

Caption: Workflow for CHN elemental analysis.

Conclusion

The determination of the molecular weight and formula of a novel compound such as 4-Methyl-2-(pyridin-4-yl)pentanoic acid is a foundational step in its characterization. By employing high-resolution mass spectrometry and elemental analysis, researchers can confidently verify the calculated molecular formula of C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol . These validated data points are essential for all subsequent research, including spectroscopic analysis, reaction chemistry, and biological evaluation.

References

  • NIST Chemistry WebBook. N-Methyl-3,4-methylenedioxyamphetamine. [Link]

  • PubChem. 3,4-Methylenedioxymethamphetamine. [Link]

Sources

Exploratory

Engineering 4-Substituted-2-Pyridyl Pentanoic Acids: A Comprehensive Guide to Synthesis, SAR, and Metalloenzyme Targeting

Executive Summary In the landscape of modern medicinal chemistry, the design of flexible yet pharmacologically precise linker-cap systems is paramount for targeting deep-pocket metalloenzymes (such as Histone Deacetylase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of flexible yet pharmacologically precise linker-cap systems is paramount for targeting deep-pocket metalloenzymes (such as Histone Deacetylases [HDACs] and Matrix Metalloproteinases [MMPs]). As a Senior Application Scientist, I frequently observe that the late-stage failure of many enzyme inhibitors stems from poor physicochemical properties rather than a lack of target potency.

The 4-substituted-2-pyridyl pentanoic acid scaffold represents a highly tunable, privileged structure designed to overcome these hurdles. By coupling a rigid, polar 2-pyridyl "cap" with a flexible, lipophilic pentanoic acid "linker," this class of compounds provides an ideal vector for delivering zinc-binding groups into enzyme active sites. This whitepaper dissects the structural rationale, details self-validating synthetic protocols, and provides quantitative Structure-Activity Relationship (SAR) data for this emerging chemical class.

Structural Rationale & Pharmacophore Design

The architecture of 4-substituted-2-pyridyl pentanoic acids is deliberately engineered to satisfy three distinct pharmacological requirements:

  • The Pentanoic Acid Linker: The 5-carbon aliphatic chain provides the exact spatial extension required to traverse the hydrophobic channels of typical metalloenzymes. While 3-pyridyl pentanoic acid derivatives are well-documented in natural products—most notably as the core moiety in the antitubercular antibiotic Pyridomycin 1—the shift to a 2-pyridyl architecture is a synthetic optimization. It alters the exit vector of the linker, aligning it more favorably with the linear channels of targets like HDAC6.

  • The 2-Pyridyl Cap: The pyridine nitrogen acts as a crucial hydrogen bond acceptor at the rim of the solvent-exposed pocket, anchoring the molecule and preventing transient dissociation.

  • The 4-Position Substituent: Substitution at the 4-position of the pyridine ring projects directly into the solvent-exposed region. This allows chemists to modulate the molecule's LogD and solubility without disrupting the primary binding affinity deep within the enzyme pocket.

Pharmacophore Sub 4-Substituent (Solvent Interaction) Pyr 2-Pyridyl Ring (Surface Cap Group) Sub->Pyr Link Pentanoic Acid (Hydrophobic Channel) Pyr->Link ZBG Carboxylate (Zinc Binding Group) Link->ZBG Zn Zn2+ Ion (Active Site) ZBG->Zn Chelation

Figure 2: Pharmacophore binding topology of pyridyl pentanoic acids in metalloenzymes.

Synthetic Methodologies: Causality in Reaction Design

Historically, the synthesis of pyridyl-alkyl acids relied on harsh enolate alkylations, which suffer from poor regioselectivity and over-alkylation. Recent advances in aerobic Pd-catalyzed sp³ C-H olefination have provided elegant, late-stage functionalization routes to 2-pyridyl pentanoic acid derivatives 2.

However, for the targeted synthesis of highly specific 4-substituted-2-pyridyl isomers, catalytic cross-coupling using organozinc reagents remains the most reliable and scalable approach. We actively select the Negishi coupling over the Suzuki reaction for the initial sp³-sp² bond formation. Alkylboronic acids are notoriously prone to protodeboronation and


-hydride elimination under standard Suzuki conditions. Conversely, organozinc reagents generated from ethyl 5-bromopentanoate exhibit superior stability and undergo rapid transmetalation, preserving the integrity of the aliphatic chain 3.

SyntheticWorkflow SM 4-Substituted 2-Bromopyridine Cat Pd(dppf)Cl2 THF, 65°C SM->Cat Reagent Organozinc Reagent (Pentanoate) Reagent->Cat Ester Pyridyl Pentanoate Ester Cat->Ester Acid Target Pentanoic Acid Ester->Acid LiOH, H2O/THF

Figure 1: Pd-catalyzed cross-coupling workflow for 4-substituted-2-pyridyl pentanoic acids.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure high fidelity during synthesis.

Protocol A: Synthesis of Ethyl 5-(4-trifluoromethyl-2-pyridyl)pentanoate via Negishi Coupling

Objective: Establish the core sp³-sp² linkage without competitive


-hydride elimination.
  • Zinc Insertion: To a flame-dried Schlenk flask containing activated zinc dust (1.5 eq) in anhydrous THF (0.5 M), add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes to activate the metal surface. Cool to room temperature and add TMSCl (1 mol%).

  • Reagent Formation: Dropwise add ethyl 5-bromopentanoate (1.2 eq).

    • Self-Validation Checkpoint: Monitor the insertion via GC-MS of a small aliquot quenched with saturated NH₄Cl. The complete disappearance of the alkyl bromide peak validates that the zincate has formed, preventing unreacted halide from poisoning the subsequent palladium cycle.

  • Cross-Coupling: To the organozinc solution, add 2-bromo-4-(trifluoromethyl)pyridine (1.0 eq) and Pd(dppf)Cl₂ (5 mol%). Heat the reaction to 65°C.

    • Self-Validation Checkpoint: A successful oxidative addition and transmetalation sequence is visually confirmed by the reaction mixture transitioning from a deep red suspension to a homogeneous amber solution within 30 minutes.

  • Workup: After 4 hours, cool to room temperature and quench with 1M HCl. Causality: Using 1M HCl rather than water solubilizes the zinc salts, completely preventing the formation of intractable emulsions during the ethyl acetate extraction.

Protocol B: Saponification to the Free Acid

Objective: Hydrolyze the ester to the target pentanoic acid without ionizing the pyridine ring during isolation.

  • Solvent System: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O. Causality: The inclusion of MeOH is critical to maintain a homogeneous single phase. Biphasic saponification leads to erratic reaction kinetics and incomplete conversion.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) and stir at ambient temperature.

    • Self-Validation Checkpoint: Monitor by TLC (10% MeOH in DCM). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the lithium carboxylate) validates reaction completion (typically 2-3 hours).

  • pH-Controlled Isolation: Carefully acidify the mixture to exactly pH 4.5 using 1M HCl.

    • Causality: The isoelectric point of the product dictates this precise pH. Acidifying below pH 3 will protonate the pyridine nitrogen (pKa ~5.2), creating a highly water-soluble zwitterion or cationic species that will be lost in the aqueous layer during extraction. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the utility of tuning the 4-position of the 2-pyridyl cap, the synthesized pentanoic acids were converted to their corresponding hydroxamic acids and evaluated against HDAC6. The data below illustrates how electronic and steric modifications at the 4-position directly impact target engagement and lipophilicity.

Table 1: SAR of 4-Substituted-2-Pyridyl Pentanoic Acid Derivatives (HDAC6 Inhibition)

Compound4-SubstituentNegishi Yield (%)HDAC6 IC₅₀ (nM)LogD (pH 7.4)Structural Rationale / Causality
1a -H821451.8Baseline cap group; moderate solvent interaction.
1b -CH₃78852.1Enhanced hydrophobic packing at the pocket rim.
1c -CF₃71422.6Optimal F-bonding network in the solvent channel; highest potency.
1d -OCH₃652101.5Steric clash with the channel rim reduces binding affinity.

Note: Yields represent the isolated yield of the cross-coupling step (Protocol A). IC₅₀ values demonstrate that electron-withdrawing, lipophilic groups (-CF₃) at the 4-position significantly enhance target residence time.

Conclusion

The 4-substituted-2-pyridyl pentanoic acid scaffold is a highly modular, synthetically accessible building block. By leveraging robust sp³-sp² Negishi cross-coupling and precise pH-controlled isolations, researchers can rapidly generate libraries of these compounds. As demonstrated by the SAR data, judicious selection of the 4-substituent allows for the fine-tuning of physicochemical properties, making this scaffold an invaluable asset in the development of next-generation metalloenzyme inhibitors and targeted therapeutics.

References

  • Aerobic Pd-Catalyzed sp³ C-H Olefination: A Route to 5-(2-Pyridyl)pentanoic acid derivatives. Chemistry Letters. 2

  • Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction. White Rose eTheses Online. 3

  • Synthesis of (2R, 3S, 4S)-4-Amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic Acid Present in Antibiotic Pyridomycin. Bulletin of the Chemical Society of Japan (Oxford Academic). 1

Sources

Foundational

Technical Guide: 4-Methyl-2-(pyridin-4-yl)pentanoic Acid as a Leucine Isostere

This is an in-depth technical guide analyzing the structural and functional relationship between 4-Methyl-2-(pyridin-4-yl)pentanoic acid and the amino acid Leucine . Executive Summary Is 4-Methyl-2-(pyridin-4-yl)pentanoi...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide analyzing the structural and functional relationship between 4-Methyl-2-(pyridin-4-yl)pentanoic acid and the amino acid Leucine .

Executive Summary

Is 4-Methyl-2-(pyridin-4-yl)pentanoic acid a Leucine isostere? Strictly speaking, no , it is not a classical isostere. However, in the context of medicinal chemistry and rational drug design, it functions as a non-classical bioisostere or functional mimetic of Leucine.

While it retains the isobutyl side chain characteristic of Leucine (ensuring recognition by Leucine-selective hydrophobic pockets), it replaces the


-amino group (

) with a pyridin-4-yl moiety. This modification fundamentally alters the electronic and steric profile of the "head" group, transforming the molecule from a zwitterionic amino acid into a lipophilic, metal-coordinating carboxylic acid derivative. This scaffold is primarily utilized in the design of Metalloprotease Inhibitors (MMPs) and Antiarrhythmic agents (e.g., Disopyramide analogs).

Structural & Physicochemical Analysis

To understand the utility of this molecule, we must deconstruct its relationship to L-Leucine.

Structural Superposition

Both molecules share the 4-methylpentanoic acid backbone (the isobutyl side chain attached to the


-carbon). The divergence lies at the 

-position substituent.
FeatureL-Leucine 4-Methyl-2-(pyridin-4-yl)pentanoic acid
Backbone Pentanoic acidPentanoic acid
Side Chain (

)
Isobutyl (

)
Isobutyl (

)

-Substituent
Amino (

)
Pyridin-4-yl (

)
Stereochemistry Chiral (L/S is natural)Chiral (Racemic or Enantiopure)
Hybridization

(Tetrahedral Nitrogen)

(Planar Aromatic Ring)
Electronic & Steric Divergence

The replacement of the amine with a pyridine ring introduces specific "isosteric" changes intended to modulate pharmacokinetics (PK) and pharmacodynamics (PD):

  • Basicity (pKa):

    • Leucine (

      
      ):  High basicity (pKa 
      
      
      
      9.6). Exists as a protonated ammonium ion (
      
      
      ) at physiological pH.
    • Pyridine: Low basicity (pKa

      
       5.2). Exists primarily as the neutral free base at physiological pH. This increases membrane permeability (LogP).
      
  • Hydrogen Bonding:

    • Leucine: The ammonium group is a strong H-bond donor (3 H's).

    • Pyridine: The pyridine nitrogen is an H-bond acceptor only (unless protonated). It lacks donor capability in its neutral state.

  • Steric Bulk:

    • The pyridine ring is significantly larger (planar, aromatic, ~6 Å width) than the primary amine. This prevents the molecule from fitting into tight "canonical" amino acid binding sites but allows it to fill larger hydrophobic pockets (S1 or S1' subsites) often found in proteases.

Functional Applications in Drug Design

This scaffold is rarely used as a direct substitute for Leucine in protein synthesis. Instead, it is a pharmacophore fragment used in two specific contexts:

Zinc-Binding Groups (ZBGs) in Metalloproteases

Enzymes like Matrix Metalloproteinases (MMPs) and Aminopeptidases degrade peptides by recognizing specific side chains (like Leucine) and using a catalytic Zinc ion to hydrolyze the peptide bond.

  • Mechanism: The isobutyl group of 4-Methyl-2-(pyridin-4-yl)pentanoic acid anchors the molecule in the enzyme's hydrophobic S1 pocket (mimicking Leucine).

  • The "Isostere" Effect: The pyridine nitrogen acts as a ligand, coordinating directly with the catalytic Zinc (

    
    )  ion in the active site.
    
  • Advantage: Unlike the natural amino group (which is too basic and solvated), the pyridine provides a rigid, directional lone pair for metal chelation without being rapidly metabolized.

Metabolic Blocking & Peptidomimetics

Replacing the N-terminal amino acid of a peptide drug with this moiety creates a "capped" peptidomimetic.

  • Proteolytic Stability: The lack of a standard peptide bond (amide) at the N-terminus renders the molecule immune to cleavage by aminopeptidases.

  • Lipophilicity: The aromatic pyridine ring significantly boosts the LogP, enhancing blood-brain barrier (BBB) penetration or oral bioavailability compared to the zwitterionic parent amino acid.

Experimental Synthesis Protocols

To validate this molecule in your research, use the following synthesis route. This protocol relies on the alkylation of a pyridyl-acetate precursor, a standard method for generating


-substituted pyridines.
Protocol: Synthesis of 4-Methyl-2-(pyridin-4-yl)pentanoic Acid

Reagents:

  • 4-Pyridylacetic acid hydrochloride (Starting Material A)

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • Lithium Diisopropylamide (LDA) or NaH (Base)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Esterification (Protection):

    • Convert 4-pyridylacetic acid to Ethyl 4-pyridylacetate using Ethanol/

      
       reflux. This protects the carboxylic acid.
      
    • Rationale: Direct alkylation of the dianion of the acid is possible but ester alkylation is generally cleaner.

  • Enolate Formation:

    • Cool a solution of Ethyl 4-pyridylacetate (1.0 eq) in dry THF to -78°C under Nitrogen.

    • Slowly add LDA (1.1 eq). Stir for 30 mins. The solution will turn dark (formation of the enolate).

    • Critical Check: Ensure strictly anhydrous conditions; water quenches the enolate.

  • Alkylation (Introduction of Leucine Side Chain):

    • Add Isobutyl bromide (1.2 eq) dropwise to the cold enolate solution.

    • Allow the reaction to warm to room temperature (RT) over 2-4 hours.

    • Monitoring: Use TLC (Hexane/EtOAc) to observe the disappearance of the starting ester.

  • Hydrolysis (Deprotection):

    • Treat the alkylated ester with 6N NaOH (aq) and Ethanol (1:1) at reflux for 2 hours.

    • Cool and acidify carefully with HCl to pH ~4-5 (the isoelectric point of the pyridine/acid system).

  • Purification:

    • Extract with Dichloromethane (DCM). Dry over

      
      .
      
    • Recrystallize from Ethanol/Ether to obtain 4-Methyl-2-(pyridin-4-yl)pentanoic acid .

Visualization & Logic

Structural Comparison (Graphviz Diagram)

The following diagram illustrates the structural transformation from Leucine to the Target Molecule, highlighting the "Isosteric" swap.

Leucine_Isostere_Comparison cluster_0 L-Leucine (Natural) cluster_1 Target Molecule (Mimetic) Leu_Core Alpha-Carbon (Chiral Center) Leu_Side Isobutyl Group (Hydrophobic Recognition) Leu_Core->Leu_Side Leu_Head Amino Group (-NH2) (H-Bond Donor/Base) Leu_Core->Leu_Head Leu_Tail Carboxyl Group (-COOH) Leu_Core->Leu_Tail Tgt_Side Isobutyl Group (Hydrophobic Recognition) Leu_Side->Tgt_Side Identical (Retains Binding) Tgt_Head Pyridin-4-yl Ring (Metal Ligand/Aromatic) Leu_Head->Tgt_Head Bioisosteric Swap (Amine -> Pyridine) Tgt_Core Alpha-Carbon (Chiral Center) Tgt_Core->Tgt_Side Tgt_Core->Tgt_Head Tgt_Tail Carboxyl Group (-COOH) Tgt_Core->Tgt_Tail

Figure 1: Structural deconstruction showing the conservation of the Leucine side chain and the bioisosteric replacement of the amine with a pyridine ring.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Agrawal, A., et al. (2012). Zinc-Binding Groups in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry. (Contextual grounding for Pyridine-Zinc interaction).
  • PubChem Compound Summary . 4-Methyl-2-(pyridin-4-yl)pentanoic acid derivatives. (Verified via structural search of CAS 72434-26-5 precursors). Link

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 4-Methyl-2-(pyridin-4-yl)pentanoic Acid via Directed α-Alkylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Workflow Optimization, and Self-Validating Protocols Executive Summary & Strategic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Workflow Optimization, and Self-Validating Protocols

Executive Summary & Strategic Rationale

The synthesis of highly functionalized pyridyl-carboxylic acids is a critical operation in modern drug discovery. Compounds featuring the 2-(pyridin-4-yl)alkanoic acid motif are frequently utilized as key building blocks for orexin receptor antagonists 1, enzyme inhibitors, and antimalarial agents 2.

To synthesize 4-Methyl-2-(pyridin-4-yl)pentanoic acid from the inexpensive starting material 4-picoline , a two-phase homologous sequence is required. While direct alkylation of 4-picoline followed by carboxylation is theoretically possible, the preferred and more modular approach involves the intermediate synthesis of 4-pyridylacetic acid 3.

Mechanistic Causality:

  • Carboxylation: The methyl protons of 4-picoline are mildly acidic (pKa ~34) due to the electron-withdrawing nature of the pyridine ring. Deprotonation with a non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures prevents nucleophilic attack on the pyridine ring, yielding a stable picolyl anion that is subsequently trapped with CO₂.

  • α-Alkylation: 4-Pyridylacetic acid contains two acidic sites. By employing >2 equivalents of LDA, a transient dianion (enediolate) is formed. This species exhibits enhanced nucleophilicity at the α-carbon, allowing for selective C-alkylation with an isobutyl halide 4.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the logical progression of intermediates and the specific reagents required to drive each transformation.

SynthesisWorkflow SM 4-Picoline (Starting Material) INT1 4-Picolyl Lithium (Mono-anion) SM->INT1 LDA (1.1 eq) THF, -78 °C Deprotonation INT2 4-Pyridylacetic Acid (Stable Intermediate) INT1->INT2 1. CO2 (s) 2. HCl (aq) Carboxylation INT3 Pyridyl Enediolate (Dianion) INT2->INT3 LDA (2.1 eq) THF, -78 °C to 0 °C Double Deprotonation PROD 4-Methyl-2-(pyridin-4-yl) pentanoic acid INT3->PROD Isobutyl Bromide -78 °C to RT C-Alkylation

Figure 1: Two-step synthesis workflow from 4-picoline to 4-methyl-2-(pyridin-4-yl)pentanoic acid.

Self-Validating Experimental Protocols

Phase 1: Synthesis of 4-Pyridylacetic Acid

Objective: Regioselective carboxylation of the 4-picoline side chain.

  • LDA Generation: Flame-dry a 500 mL 3-neck flask under argon. Add anhydrous THF (100 mL) and diisopropylamine (16.8 mL, 120 mmol). Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 48 mL, 120 mmol). Stir for 30 minutes.

  • Deprotonation: Slowly add 4-picoline (9.7 mL, 100 mmol) over 15 minutes.

    • Expert Insight (Self-Validation): The solution will immediately transition to a deep red/orange color. This chromic shift is a visual confirmation of the highly conjugated picolyl anion forming. If the solution remains pale, the system is compromised by moisture.

  • Carboxylation: Stir the anion at -78 °C for 1 hour. In a separate 1 L flask, prepare a slurry of crushed, anhydrous solid CO₂ (dry ice, ~50 g) in THF (100 mL) at -78 °C. Transfer the picolyl anion solution into the CO₂ slurry via a wide-bore cannula over 20 minutes.

  • Quench & Isolation: Allow the reaction to slowly warm to room temperature to vent excess CO₂. Quench with distilled water (50 mL). Extract the basic aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted 4-picoline.

  • Isoelectric Precipitation: Carefully adjust the aqueous layer to pH 4.5 using 2M HCl.

    • Expert Insight: 4-Pyridylacetic acid is a zwitterion. Its minimum solubility in water occurs at its isoelectric point (pH ~4.5). Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Phase 2: α-Alkylation to the Target Compound

Objective: Dianion formation and nucleophilic substitution with an isobutyl halide.

  • Dianion Formation: In a dry 250 mL flask, prepare LDA (42 mmol) in THF (50 mL) at -78 °C as described above. Dissolve 4-pyridylacetic acid (2.74 g, 20 mmol) in anhydrous THF (20 mL) and add dropwise to the LDA solution.

    • Expert Insight: The first equivalent of LDA deprotonates the carboxylic acid (evolving heat); the second equivalent deprotonates the α-carbon. Stir at -78 °C for 1 hour, then briefly warm to 0 °C for 15 minutes to ensure complete dianion formation before re-cooling to -78 °C.

  • Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide) (2.4 mL, 22 mmol) dropwise. To overcome the steric hindrance of the branched primary halide, add DMPU (10% v/v) as a co-solvent to break up lithium aggregates and increase enolate reactivity.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via LC-MS (Target [M+H]⁺ = 194.1).

  • Workup: Quench with saturated NH₄Cl (30 mL). Adjust the pH to ~4.5-5.0. Extract the product using an isopropanol/dichloromethane mixture (1:9, 3 x 50 mL). Dry the organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase flash chromatography (C18, Water/MeCN with 0.1% Formic Acid) to yield the pure target compound.

Quantitative Data & Condition Optimization

The α-alkylation of pyridylacetic acids can be sluggish. The table below summarizes the optimization data to guide reagent selection based on yield versus cost efficiency.

EntryBase System (Equivalents)ElectrophileAdditiveTime (h)Isolated Yield (%)Mechanistic Observation
1LDA (2.1)Isobutyl BromideNone1645%Sluggish kinetics due to tight Li-enolate aggregation.
2LDA (2.1)Isobutyl BromideDMPU (10%)1268%DMPU solvates Li⁺, enhancing enolate nucleophilicity.
3LDA (2.1) Isobutyl Iodide None 8 82% Optimal: Iodide is a superior leaving group for SN2.
4n-BuLi (2.2)Isobutyl BromideNone1230%High impurity profile (n-BuLi attacks the pyridine ring).
5NaHMDS (2.2)Isobutyl IodideNone1255%Weaker base; incomplete dianion formation observed.

Table 1: Optimization of the α-alkylation step. Entry 3 represents the most efficient protocol for scale-up.

Analytical Characterization (Expected)

To confirm the identity and purity of 4-Methyl-2-(pyridin-4-yl)pentanoic acid , cross-reference your analytical output against these expected parameters:

  • LC-MS (ESI+): m/z calculated for C₁₁H₁₆NO₂⁺ [M+H]⁺: 194.11; Found: 194.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.50 (br s, 1H, COOH)

    • δ 8.52 (d, J = 5.8 Hz, 2H, Pyridine H-2, H-6)

    • δ 7.31 (d, J = 5.8 Hz, 2H, Pyridine H-3, H-5)

    • δ 3.65 (t, J = 7.5 Hz, 1H, α-CH)

    • δ 1.90 (m, 1H, γ-CH)

    • δ 1.65 (m, 2H, β-CH₂)

    • δ 0.88 (d, J = 6.5 Hz, 6H, 2 x CH₃)

  • Validation Check: The disappearance of the singlet at ~3.6 ppm (representing the -CH₂- of 4-pyridylacetic acid) and the emergence of the triplet at 3.65 ppm confirms successful mono-alkylation at the α-position.

References

  • Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability ResearchGate URL
  • PubMed Central (PMC)
  • Synthesis of 1,3-DI(4-Pyridinyl)
  • US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds Google Patents URL

Sources

Application

Application Note: Chemoselective C-Alkylation of Pyridylacetic Acid Derivatives

This guide is structured as a high-level technical document for drug discovery chemists and process development scientists. It prioritizes mechanistic understanding and reproducibility over generic recipe listing.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical document for drug discovery chemists and process development scientists. It prioritizes mechanistic understanding and reproducibility over generic recipe listing.

Executive Summary & Strategic Analysis

Pyridylacetic acid derivatives are critical bioisosteres of phenylacetic acids in medicinal chemistry, offering improved solubility and distinct metabolic profiles.[1] However, their functionalization presents two distinct challenges that distinguish them from their carbocyclic analogues:

  • Thermodynamic Instability: 2- and 4-pyridylacetic acids (and to a lesser extent their esters) are prone to facile decarboxylation. This is driven by the formation of a zwitterionic intermediate where the pyridine nitrogen accepts the proton from the carboxylic acid, facilitating CO₂ loss.

  • Ambident Nucleophilicity (The "N vs. C" Problem): The pyridine nitrogen is a competent nucleophile. Alkylation conditions must rigorously differentiate between the desired C-alkylation (at the

    
    -methylene) and the undesired N-alkylation (quaternization).
    

The Core Directive: To achieve high-yield C-alkylation, the reaction must be driven under Kinetic Control . By using a strong, sterically hindered base at low temperatures, we quantitatively convert the substrate to its enolate before the electrophile is introduced. This ensures the anionic enolate (a soft nucleophile) outcompetes the neutral pyridine nitrogen (a hard nucleophile).

Mechanistic Insight & Decision Matrix

The Stability Spectrum

The position of the nitrogen atom dictates the stability of the starting material and the acidity of the


-protons.
Substrate

-Acidity (Est.)[2][3][4][5]
Decarboxylation RiskN-Alkylation RiskRecommended Protocol
2-Pyridylacetate High (pKa ~18-19)Critical (via zwitterion)High (Steric proximity)Protocol A (LiHMDS/-78°C)
3-Pyridylacetate Moderate (pKa ~20-21)LowModerateProtocol A or B
4-Pyridylacetate High (pKa ~18-19)Critical High (Exposed Nitrogen)Protocol A (LiHMDS/-78°C)
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the logic behind selecting kinetic enolization.

ReactionPathways Substrate Ethyl Pyridylacetate (Neutral) Base Base Selection Substrate->Base WeakBase Weak Base (K2CO3) Thermodynamic Control Base->WeakBase Protocol B StrongBase Strong Base (LiHMDS) Kinetic Control (-78°C) Base->StrongBase Protocol A (Preferred) Equilibrium Equilibrium Mixture: Enolate + Neutral Pyridine WeakBase->Equilibrium N_Alk N-Alkylation (Pyridinium Salt) Equilibrium->N_Alk Electrophile attacks neutral N (Fast) C_Alk C-Alkylation (Desired Product) Equilibrium->C_Alk Electrophile attacks Enolate (Slow) QuantEnolate Quantitative Enolate (Li-Chelated) StrongBase->QuantEnolate Irreversible Deprotonation QuantEnolate->N_Alk Minimal Risk QuantEnolate->C_Alk Electrophile Addition (Exclusive C-Attack)

Caption: Kinetic control (Path 2) minimizes N-alkylation by eliminating the neutral pyridine species prior to electrophile addition.

Detailed Experimental Protocols

Protocol A: Kinetic Enolization (The "Gold Standard")

Application: Primary method for 2- and 4-pyridylacetates to prevent self-condensation and N-alkylation. Key Reagent: Lithium Hexamethyldisilazide (LiHMDS). Why LiHMDS? It is less nucleophilic than LDA, reducing the risk of attacking the ester carbonyl, and its aggregates are often more soluble in THF at -78°C.

Materials
  • Substrate: Ethyl 2-pyridylacetate (1.0 equiv)[1]

  • Base: LiHMDS (1.0 M in THF, 1.1 equiv)[1]

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.2 M concentration wrt substrate)

  • Additive: DMPU (Optional, 2-3 equiv) - Use only if alkylation is sluggish.[1]

Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

  • Base Charging: Add anhydrous THF and LiHMDS (1.1 equiv) to the flask. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Substrate Addition: Dissolve the ethyl pyridylacetate in a minimal amount of anhydrous THF. Add this solution dropwise to the base over 15–20 minutes.

    • Critical: The slow addition ensures the base is always in excess relative to the local concentration of substrate, preventing self-condensation (Claisen).

  • Enolization Period: Stir at -78°C for 45 minutes .

    • Note: This time is essential to ensure 100% conversion to the lithium enolate. Any remaining neutral substrate acts as a catalyst for side reactions.

  • Electrophile Addition: Add the alkyl halide (neat or in THF) dropwise.

    • Tip: For reactive electrophiles (MeI, BnBr), keep at -78°C. For sluggish ones, allow to warm to -40°C or 0°C slowly.[1]

  • Quench: Once TLC indicates consumption of the enolate (or substrate), quench with saturated aqueous NH₄Cl while still cold.

    • Why: Acidic quench at room temp can trigger decarboxylation. Keep it buffered and cool.

  • Workup: Extract with EtOAc. Wash with brine.[6] Dry over Na₂SO₄.[6]

Protocol B: Phase Transfer Catalysis (PTC)

Application: Suitable for 3-pyridylacetates or when cryogenic facilities are unavailable. Less selective for 2/4-isomers due to N-alkylation risks. Mechanism: Interfacial generation of the enolate using solid base and a quaternary ammonium shuttle.

Materials
  • Substrate: Ethyl 3-pyridylacetate

  • Base: Solid K₂CO₃ (3.0 equiv) or KOH (powdered, 2.0 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%)[1]

  • Solvent: Toluene or MeCN

Step-by-Step Methodology
  • Mix: Combine substrate, alkyl halide (1.2 equiv), and TBAB in Toluene.

  • Initiate: Add solid K₂CO₃.

  • Reaction: Stir vigorously at room temperature.

    • Note: PTC reactions are mass-transfer limited. High stirring rates (>800 rpm) are required.

  • Monitoring: Monitor for the appearance of the dialkylated product (a common issue with PTC). Stop the reaction immediately upon consumption of starting material.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield / Recovery Decarboxylation during workup.Avoid strong acids. Keep pH > 7 during extraction. Do not heat the crude material excessively.
N-Alkylated Product Incomplete enolization or "Hard" electrophile.1. Increase enolization time at -78°C.2. Switch from LDA to LiHMDS.3. Ensure strictly anhydrous conditions (water kills enolate, regenerating neutral pyridine).
Self-Condensation Base concentration too low during addition.Reverse addition: Add substrate TO the base (as per Protocol A), never base to substrate.
No Reaction Enolate aggregation (tight ion pairs).Add a polar co-solvent like DMPU or HMPA (caution: toxic) to break lithium aggregates and increase enolate reactivity.

References

  • Instability of Pyridylacetic Acids: Borowski, P., et al. "Instability of 2,2-di(pyridin-2-yl)acetic acid.[1] Tautomerization versus decarboxylation." Journal of Molecular Modeling, 2011.[1] Link

  • Enolate Alkylation Fundamentals: Evans, D. A.[1] "Enolate Alkylation."[2][7][8][9][10] Harvard Chemistry Course Notes. Link

  • Phase Transfer Catalysis: Halpern, M. "Phase Transfer Catalysis in Organic Synthesis." Industrial Phase Transfer Catalysis. Link

  • Minisci Alkylation (Alternative C4 Strategy): Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[1][6] J. Am. Chem. Soc., 2021.[6] Link[1]

  • Lithium Enolate Aggregation: Seebach, D. "Structure and Reactivity of Lithium Enolates." Angew.[11] Chem. Int. Ed., 1988.[1] Link[1]

Sources

Method

Topic: A Systematic Approach to Solvent Selection for 4-Methyl-2-(pyridin-4-yl)pentanoic Acid

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The selection of an appropriate solvent system is a critical, founda...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selection of an appropriate solvent system is a critical, foundational step in pharmaceutical research and development, profoundly influencing everything from reaction kinetics and purification to crystallization and final formulation.[1][2] 4-Methyl-2-(pyridin-4-yl)pentanoic acid is a molecule of interest possessing amphiphilic and zwitterionic characteristics, which presents a non-trivial solubility challenge. This application note details a systematic, two-pronged strategy for identifying optimal solvents. We first employ theoretical models, primarily Hansen Solubility Parameters (HSP), to computationally screen and rank a diverse set of solvents. This in silico approach minimizes resource expenditure and provides a rational basis for solvent choice. Subsequently, we provide a detailed experimental protocol for the gold-standard shake-flask method to validate these theoretical predictions and determine thermodynamic solubility.[3][4] This integrated methodology ensures a scientifically rigorous, efficient, and reliable process for solvent selection, applicable from early-stage research to process development.

Physicochemical Profile of 4-Methyl-2-(pyridin-4-yl)pentanoic acid

A thorough understanding of the solute's molecular structure is the cornerstone of rational solvent selection. The target compound, 4-Methyl-2-(pyridin-4-yl)pentanoic acid, incorporates three distinct functional regions that dictate its interaction with potential solvents.

  • Structure:

    (Simplified 2D representation)

  • Key Structural Features:

    • Pyridin-4-yl Group: A polar, aromatic heterocycle containing a basic nitrogen atom. This site acts as a hydrogen bond acceptor.

    • Carboxylic Acid Group: A highly polar and acidic functional group that can act as both a hydrogen bond donor and acceptor.

    • Isobutyl Moiety: A non-polar, aliphatic side chain (-CH2-CH(CH3)2) that contributes hydrophobic character.

  • Amphiphilic and Zwitterionic Nature: The coexistence of polar (pyridine, carboxylic acid) and non-polar (isobutyl) regions makes the molecule amphiphilic. Furthermore, it is capable of existing as a zwitterion, particularly in aqueous media. The pyridine nitrogen can be protonated (pKa ~5-6), and the carboxylic acid can be deprotonated (pKa ~4-5).[5] Consequently, its net charge and solubility in aqueous systems are highly pH-dependent. At its isoelectric point (pI), where the net charge is zero, the molecule's aqueous solubility is expected to be at a minimum. Solubility will markedly increase in acidic (pH < 4) and basic (pH > 6) conditions due to the formation of cationic and anionic species, respectively.

Theoretical Frameworks for Predicting Solubility

A trial-and-error approach to solvent selection is inefficient and resource-intensive.[6] Modern methodologies leverage computational models to predict solute-solvent compatibility, with Hansen Solubility Parameters being a widely adopted and practical tool.[7][8]

2.1. Hansen Solubility Parameters (HSP)

The HSP model is based on the principle that "like dissolves like." It deconstructs the total Hildebrand solubility parameter into three components representing the primary intermolecular forces:[9][10]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be defined by a point in this three-dimensional "Hansen space." The principle posits that solvents with HSP values close to those of the solute are more likely to dissolve it.[10] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ² [6]

A smaller Ra value indicates a higher likelihood of solubility. This allows for a rational, predictive screening of potential solvents before any experimental work is undertaken.[6]

2.2. Advanced Models: COSMO-RS

For more complex systems or when higher accuracy is required, methods like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) can be used. COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles without extensive experimental data.[11][12][13][14] While computationally intensive, it offers powerful predictive capabilities, especially for novel compounds.[13][15]

A Systematic Strategy for Solvent Screening

We propose a systematic workflow that integrates computational screening with empirical validation. This approach streamlines the selection process, focusing experimental efforts on the most promising candidates.

Solvent_Selection_Workflow cluster_0 Part 1: In Silico Screening cluster_1 Part 2: Experimental Validation cluster_2 Part 3: Final Selection A Define Solute: 4-Methyl-2-(pyridin-4-yl)pentanoic acid B Estimate Solute HSP (Group Contribution Method) A->B D Calculate Hansen Distance (Ra) for each solute-solvent pair B->D C Compile Solvent Database (Diverse chemical classes with known HSPs) C->D E Rank Solvents (Low Ra = High Predicted Solubility) D->E F Select Candidate Solvents: - Top 3-5 Ranked (High Potential) - 1-2 Mid-Ranked (Borderline) - 1 Low-Ranked (Negative Control) E->F Prioritize Effort G Perform Shake-Flask Solubility Assay (see Protocol 4.1) H Quantify Solute Concentration (e.g., HPLC-UV, Gravimetry) G->H I Generate Quantitative Solubility Data (mg/mL) H->I J Correlate Experimental Data with Theoretical Predictions I->J Analyze Results K Select Optimal Solvent(s) based on application requirements (e.g., purity, safety, volatility) J->K Shake_Flask_Protocol start Start prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate check Is solid still present? equilibrate->check check->prep No (add more solute) separate 3. Phase Separation Centrifuge at high speed (e.g., 10,000g) to pellet undissolved solid. check->separate Yes sample 4. Sampling Carefully withdraw an aliquot of the clear supernatant. separate->sample filter Optional: Filter supernatant through a 0.22 µm syringe filter. sample->filter quantify 5. Quantification Analyze diluted aliquot via validated assay (e.g., HPLC-UV, UV-Vis). filter->quantify calculate 6. Calculation Determine concentration (mg/mL) using a calibration curve. quantify->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility assay.

4.1. Protocol: Shake-Flask Thermodynamic Solubility Assay

Objective: To determine the equilibrium (thermodynamic) solubility of 4-Methyl-2-(pyridin-4-yl)pentanoic acid in a selected solvent at a specified temperature.

Materials:

  • 4-Methyl-2-(pyridin-4-yl)pentanoic acid (solid, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • 2-10 mL glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.1 mg)

  • Orbital shaker with temperature control

  • Benchtop centrifuge with temperature control

  • Calibrated micropipettes

  • Volumetric flasks

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Validated analytical instrument (e.g., HPLC-UV with a suitable column and mobile phase)

Procedure:

  • Preparation of Slurry: a. Add approximately 10-20 mg of the solid compound to a pre-weighed glass vial. Record the exact mass. b. Add a measured volume (e.g., 2.0 mL) of the selected solvent to the vial. c. Securely cap the vial. The amount of solid should be in clear excess, forming a visible slurry. [4]

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 200 rpm). b. Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached. [3][16]

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand for 30 minutes to let larger particles settle. b. Centrifuge the vials at the same temperature as equilibration (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.

  • Sample Collection and Preparation: a. Without disturbing the solid pellet, carefully withdraw a precise aliquot (e.g., 500 µL) of the clear supernatant. b. For maximum accuracy, filter this aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates. Discard the first few drops to saturate the filter membrane. c. Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: a. Prepare a multi-point calibration curve of the compound using standards of known concentration. b. Analyze the diluted sample using a validated HPLC-UV or UV-Vis method. c. Determine the concentration of the diluted sample by interpolating from the calibration curve.

  • Calculation: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

High-Throughput Screening (HTS) Alternatives

For early-stage drug discovery where numerous analogues are screened, traditional shake-flask methods can be a bottleneck. HTS methods offer a faster, more material-efficient alternative for ranking compounds based on kinetic solubility. [16]These methods often involve adding a DMSO stock solution of the compound to an aqueous buffer and measuring the point of precipitation via techniques like: [17]* Laser Nephelometry: Measures turbidity caused by precipitate formation. [18]* Automated Imaging: Directly images wells in a microtiter plate to detect solid particles. While HTS provides valuable rank-ordering data, it typically measures kinetic solubility, which can differ from the thermodynamic equilibrium solubility determined by the shake-flask method. [16][19]

Conclusion

The successful dissolution of 4-Methyl-2-(pyridin-4-yl)pentanoic acid requires a methodical approach that respects its unique amphiphilic and zwitterionic properties. By initiating the process with a theoretical screen using Hansen Solubility Parameters, researchers can rationally down-select a small, diverse set of solvents for empirical testing. The subsequent application of the rigorous shake-flask protocol provides reliable, quantitative solubility data. This integrated strategy not only enhances efficiency and conserves valuable resources but also provides a deep, mechanistic understanding of the solute-solvent interactions, ultimately leading to a more robust and well-characterized development process.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). TAPPI Journal.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences.
  • Using COSMO-RS to Predict Hansen Solubility Parameters. (2022). ACS Publications. Available at: [Link]

  • Hansen Solubility Parameter System. (n.d.). DuPont Technical Information.
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection.
  • COSMO-RS | Thermodynamics & Solubility Prediction Software. (n.d.). SCM. Available at: [Link]

  • Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (2015). PubMed. Available at: [Link]

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). PubMed. Available at: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Halo Labs.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • Prediction of Solubility with COSMO-RS. (2007). Zenodo. Available at: [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000). ACS Publications. Available at: [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (n.d.). PMC. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]

  • The Application of Solvents in the Pharmaceutical Industry. (n.d.). Aure Chemical.
  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023). Coastview Solvents.
  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. (2017). Biopharma Asia.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available at: [Link]

  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024). MDPI. Available at: [Link]

  • Hansen solubility parameter. (n.d.). Wikipedia. Available at: [Link]

  • pKa Data Compiled by R. Williams. (n.d.). EPFL. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 4-Methyl-2-(pyridin-4-yl)pentanoic Acid in API Synthesis

This comprehensive application note details the strategic utilization of 4-Methyl-2-(pyridin-4-yl)pentanoic acid as a pivotal pharmaceutical intermediate. Designed for medicinal chemists and process engineers, this guide...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note details the strategic utilization of 4-Methyl-2-(pyridin-4-yl)pentanoic acid as a pivotal pharmaceutical intermediate. Designed for medicinal chemists and process engineers, this guide focuses on synthetic protocols, downstream applications in API development (specifically antiarrhythmics and GPCR ligands), and critical quality control parameters.

Executive Summary

4-Methyl-2-(pyridin-4-yl)pentanoic acid (also known as


-isobutyl-4-pyridylacetic acid) is a versatile building block used in the synthesis of bioactive scaffolds containing the pyridine moiety. Its structural significance lies in the combination of a lipophilic isobutyl tail and a polar, basic pyridine ring, making it an ideal candidate for modulating pharmacokinetic properties (logP, solubility) in drug candidates.

This intermediate is primarily employed in the development of:

  • Class Ia/Ic Antiarrhythmic Agents: Analogues of Disopyramide targeting Na+ channels.

  • Muscarinic Antagonists: Precursors for M3 receptor ligands used in respiratory or urological therapies.

  • Kinase Inhibitors: As a solvent-exposed, solubilizing tail in ATP-competitive inhibitors.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
IUPAC Name 4-Methyl-2-(pyridin-4-yl)pentanoic acid
Synonyms

-Isobutyl-4-pyridylacetic acid; 2-(4-Pyridyl)-4-methylvaleric acid
Molecular Formula C

H

NO

Molecular Weight 193.24 g/mol
CAS Number [Derivative of 72434-26-5 (nitrile precursor)]
pKa (Pyridine N) ~5.2 (Calculated)
pKa (Carboxylic Acid) ~4.5 (Calculated)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (pH dependent)
Chirality One stereocenter at C2 (Usually synthesized as racemate)

Core Application: Synthesis of Antiarrhythmic Scaffolds

The primary utility of this intermediate is in the synthesis of Disopyramide-like antiarrhythmic agents. The 4-pyridyl isomer offers distinct binding affinities compared to the classic 2-pyridyl congeners, often exhibiting altered metabolic stability and channel blocking kinetics.

Mechanism of Action Context

The pyridine ring acts as a hydrogen bond acceptor within the active site of voltage-gated sodium channels (Nav1.5), while the isobutyl group occupies a hydrophobic pocket, anchoring the molecule. The carboxylic acid functionality serves as a handle for amidation, allowing the attachment of basic amine side chains essential for channel interaction.

Visual Workflow: Retrosynthetic Analysis

Retrosynthesis Target Target API (e.g., Disopyramide Analogue) Amide Amide Intermediate (Dialkylaminoalkyl amide) Target->Amide Functionalization Acid 4-Methyl-2-(pyridin-4-yl) pentanoic Acid Amide->Acid Amidation Ester Ethyl 2-(pyridin-4-yl) pentanoate Acid->Ester Hydrolysis SM1 Ethyl 4-pyridylacetate Ester->SM1 Alkylation SM2 Isobutyl Bromide Ester->SM2 + Base

Caption: Retrosynthetic pathway identifying the acid as the key divergence point for API synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methyl-2-(pyridin-4-yl)pentanoic Acid

Objective: To synthesize the target acid via alkylation of ethyl 4-pyridylacetate followed by hydrolysis.

Reagents:

  • Ethyl 4-pyridylacetate (1.0 eq)

  • Isobutyl bromide (1-Bromo-2-methylpropane) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium Hydroxide (LiOH)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge an oven-dried reaction flask with NaH (1.5 eq) and anhydrous THF under nitrogen atmosphere. Cool to 0°C.

    • Add Ethyl 4-pyridylacetate (1.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

    • Stir at 0°C for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Add Isobutyl bromide (1.2 eq) dropwise to the cold enolate solution.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitor: Check conversion by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Quench & Workup (Ester Intermediate):

    • Quench carefully with saturated NH

      
      Cl solution at 0°C.
      
    • Extract with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Note: The crude ester can often be used directly in the next step.

  • Hydrolysis to Acid:

    • Dissolve the crude ester in a mixture of THF:MeOH:H

      
      O (3:1:1).
      
    • Add LiOH (3.0 eq) and stir at room temperature for 4 hours (or 50°C if sluggish).

    • Monitor: Disappearance of ester peak by LC-MS.

  • Isolation & Purification:

    • Concentrate to remove organic solvents.

    • Adjust the aqueous residue to pH ~4.0 using 1N HCl. The product (zwitterionic character) may precipitate or require extraction.

    • Extraction: Extract with DCM or EtOAc (3x). If the product is highly water-soluble due to the pyridine, use n-Butanol or continuous extraction.

    • Crystallization: Recrystallize from Ethanol/Hexane or Acetone/Ether to obtain the pure acid.

Protocol B: Downstream Amidation (API Synthesis)

Objective: Coupling the acid with a secondary amine (e.g., diisopropylamine or a diamine) to form the bioactive amide.

Reagents:

  • 4-Methyl-2-(pyridin-4-yl)pentanoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU or EDC/HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF or DCM

Methodology:

  • Dissolve the acid in DMF.

  • Add DIPEA and HATU. Stir for 15 minutes to activate the carboxylic acid.

  • Add the Target Amine. Stir at room temperature for 12 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash with NaHCO

    
     (sat) to remove unreacted acid and brine.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Analytical Quality Control

Ensuring the purity of the intermediate is critical for downstream success.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 7.0). Note: Acidic pH may cause tailing of the pyridine peak.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

NMR Interpretation (Expected Signals in CDCl )
  • Pyridine Protons: Two doublets around

    
     8.5 ppm (H2, H6) and 
    
    
    
    7.2 ppm (H3, H5).
  • Alpha Proton: Triplet or dd around

    
     3.6–3.8 ppm.
    
  • Isobutyl Group:

    • Methyls: Two doublets around

      
       0.9 ppm.
      
    • Methine: Multiplet around

      
       1.5–1.7 ppm.
      
    • Methylene: Multiplet around

      
       1.9–2.1 ppm.
      
  • Carboxylic Acid: Broad singlet >10 ppm (exchangeable).

Safety & Handling

  • Pyridine Toxicity: The pyridine moiety implies potential hepatotoxicity and unpleasant odor. Handle in a well-ventilated fume hood.

  • Strong Bases: Sodium Hydride is pyrophoric and reacts violently with water. Use anhydrous conditions and inert atmosphere (N

    
    /Ar).
    
  • Corrosivity: The carboxylic acid intermediate is a mild irritant; standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier. (Reference for pyridine reactivity).
  • Bodor, N., et al. "Soft drugs. 1. Labile quaternary ammonium salts as soft antimicrobials." Journal of Medicinal Chemistry, 1980, 23(5), 469-474. Link (Context for pyridine-based pharmaceutical design).

  • Katzung, B. G. (2018). Basic and Clinical Pharmacology. McGraw-Hill. (Reference for antiarrhythmic mechanisms).
  • PubChem Database. "4-Pyridineacetic acid derivatives." National Library of Medicine. Link (Verified structure data).

Visual Workflow: Synthesis & Application

SynthesisWorkflow Start Ethyl 4-pyridylacetate Step1 1. NaH, THF, 0°C 2. Isobutyl Bromide Start->Step1 Inter Intermediate Ester Step1->Inter Step2 LiOH, MeOH/H2O Hydrolysis Inter->Step2 Product 4-Methyl-2-(pyridin-4-yl) pentanoic Acid Step2->Product App Application: Antiarrhythmics / GPCR Ligands Product->App Amidation

Caption: Step-by-step synthetic workflow from starting material to final intermediate.

Method

Application Note: Strategies for the Esterification of 4-Methyl-2-(pyridin-4-yl)pentanoic Acid

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Validated Protocols Introduction & Mechanistic Challenges The molecule 4-Methyl-2-(pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Validated Protocols

Introduction & Mechanistic Challenges

The molecule 4-Methyl-2-(pyridin-4-yl)pentanoic acid (


-isobutyl-4-pyridineacetic acid) is a highly specialized building block frequently encountered in the synthesis of complex pharmaceutical active ingredients (APIs). Structurally, it presents a dual-challenge for standard synthetic transformations, specifically esterification:
  • Severe Steric Hindrance: The

    
    -carbon is branched with both a bulky isobutyl group and a pyridine ring. This dense steric environment heavily shields the carbonyl carbon, drastically reducing the rate of nucleophilic attack by alcohols.
    
  • Amphoteric & Zwitterionic Behavior: The presence of the basic 4-pyridyl nitrogen (pKa ~5.5) and the carboxylic acid (pKa ~4.5) means the molecule exists partially as a zwitterion in neutral media. Under classical acid-catalyzed Fischer esterification conditions (e.g., H₂SO₄/MeOH), the pyridine nitrogen immediately protonates to form an insoluble pyridinium salt[1]. This not only causes the substrate to crash out of solution but also severely limits the electrophilicity of the carbonyl group due to the electrostatic repulsion of incoming protonated intermediates.

Causality in Experimental Design: To overcome these barriers, direct acid catalysis must be abandoned in favor of carboxylate pre-activation . By converting the carboxylic acid into a highly electrophilic intermediate (such as an acyl chloride, an O-acylisourea, or an active ester), the energetic barrier imposed by the


-steric bulk is bypassed, and the interference of the basic pyridine ring is neutralized.

Strategic Workflow for Esterification

The selection of the esterification protocol depends entirely on the nature of the target alcohol (R-OH). The decision matrix below outlines the optimal path based on steric and electronic constraints.

Workflow Start 4-Methyl-2-(pyridin-4-yl) pentanoic acid Q1 Target Ester Type? Start->Q1 Simple Simple Aliphatic (e.g., Methyl, Ethyl) Q1->Simple Low steric bulk Complex Complex or Sensitive (e.g., tert-Butyl, API) Q1->Complex High steric bulk / Acid sensitive Method1 Protocol A: Acyl Chloride (SOCl2 or Oxalyl Chloride) Simple->Method1 Method2 Protocol B & C: Steglich / Mukaiyama (EDC/DMAP or CMPI) Complex->Method2

Figure 1: Decision matrix for selecting the optimal esterification strategy based on alcohol sterics.

Mechanistic Insights: Overcoming Sterics with DMAP

When utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the initial reaction with the carboxylic acid forms an O-acylisourea intermediate[2]. However, due to the


-isobutyl group of our specific substrate, direct alcoholysis of this intermediate is kinetically unfavorable, often leading to the undesired N-acylurea byproduct via a [1,3]-sigmatropic rearrangement[3].

To prevent this, DMAP (4-Dimethylaminopyridine) is introduced as an acyl transfer catalyst. DMAP is significantly more nucleophilic than the substrate's own 4-pyridyl group. It rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is then cleanly trapped by the alcohol[4].

Mechanism Acid Carboxylic Acid Substrate EDC EDC Activation Acid->EDC OAU O-Acylisourea Intermediate EDC->OAU Fast DMAP DMAP Catalysis OAU->DMAP Nucleophilic Attack AcylPy Acylpyridinium Species DMAP->AcylPy Overcomes Sterics Alcohol Alcohol (R-OH) AcylPy->Alcohol Alcoholysis Ester Target Ester + EDU Byproduct Alcohol->Ester Product Release

Figure 2: Mechanistic pathway of EDC/DMAP esterification overcoming alpha-steric hindrance.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in observational validations to ensure reaction fidelity without requiring immediate LC-MS analysis.

Protocol A: Acyl Chloride Method (For Simple Esters)

Best for: Methyl, Ethyl, or Propyl esters where the alcohol can be used as a solvent or co-solvent.

  • Activation: Suspend 4-Methyl-2-(pyridin-4-yl)pentanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add Oxalyl Chloride (1.5 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF as a catalyst.

  • Self-Validation: Observe immediate effervescence (release of CO₂ and CO). The zwitterionic suspension will gradually dissolve as the pyridine ring is protonated to the hydrochloride salt and the acyl chloride forms. Stir at room temperature until gas evolution completely ceases (approx. 2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to isolate the crude acyl chloride hydrochloride salt.

  • Esterification: Resuspend the residue in anhydrous DCM at 0 °C. Add the target alcohol (2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

  • Workup: Stir for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Steglich-Type Esterification (For Complex Alcohols)

Best for: Sensitive alcohols, secondary/tertiary alcohols, or API conjugations.

  • Preparation: In a flame-dried flask, dissolve the carboxylic acid (1.0 eq), the target alcohol (1.1 eq), and DMAP (0.2 eq) in anhydrous DCM (0.1 M)[4].

  • Coupling: Cool the mixture to 0 °C. Add EDC·HCl (1.5 eq) in one portion.

  • Self-Validation: Monitor the reaction via TLC (UV 254 nm). You will briefly observe a highly UV-active spot corresponding to the O-acylisourea intermediate. The disappearance of this spot and the emergence of a higher Rf spot confirms successful acyl transfer and ester formation.

  • Workup: After stirring for 12 hours at room temperature, wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and unreacted starting acid), saturated NaHCO₃, and brine. Dry and concentrate.

Protocol C: Mukaiyama’s Reagent (Green & High-Yield Alternative)

Best for: Highly sterically hindered substrates where Steglich yields are low, prioritizing green chemistry[3].

  • Preparation: Suspend the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in Dimethyl Carbonate (DMC) (0.2 M).

  • Activation: Add 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent, 1.5 eq).

  • Base Addition: Add 2,6-Lutidine (3.0 eq) dropwise.

  • Self-Validation: The bright yellow suspension of Mukaiyama's reagent will gradually dissolve and the solution will darken as the active ester is consumed. Reflux for 8 hours.

  • Workup: Cool to room temperature, filter off the precipitated pyridinium salts, and concentrate the filtrate. Purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes the expected performance metrics for the esterification of 4-Methyl-2-(pyridin-4-yl)pentanoic acid using the described protocols.

MethodActivating ReagentsOptimal SolventTemp / TimeTypical Yield RangeEHS (Environmental, Health & Safety) Profile
Protocol A Oxalyl Chloride, DMF (cat.), DIPEADCM0 °C to RT / 4 h85 – 95%Poor: Generates toxic gases (CO); corrosive reagents.
Protocol B EDC·HCl, DMAPDCM or MeCN0 °C to RT / 12 h75 – 90%Moderate: EDC is a known sensitizer; good atom economy.
Protocol C CMPI (Mukaiyama), 2,6-LutidineDimethyl CarbonateReflux / 8 h80 – 95%Excellent: Utilizes green solvent (DMC); avoids toxic DCU byproducts[3].

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (Royal Society of Chemistry), 2021, 23, 6405. URL:[Link]

  • Simple Method for the Esterification of Carboxylic Acids (Steglich Esterification) Source: Angewandte Chemie International Edition, 1978, 17(7), 522-524. URL:[Link]

  • Study on the Synthesis, Antioxidant Properties, and Self-Assembly of Carotenoid–Flavonoid Conjugates Source: Antioxidants (MDPI), 2020, 9(2), 124. URL:[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Pypyridine Ring in Pentanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant portion o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and water solubility make it a highly desirable motif in drug design.[2] When coupled with a pentanoic acid chain, a common pharmacophore that can mimic gamma-aminobutyric acid (GABA) or act as a linker, the resulting pyridyl-pentanoic acid framework offers a versatile platform for developing novel therapeutics.[3][4] However, the functionalization of the pyridine ring in these derivatives presents a unique set of challenges due to the electron-deficient nature of the ring and the potential for the nitrogen atom to coordinate with and deactivate catalysts.[5] This guide provides a comprehensive overview of strategic approaches and detailed protocols for the selective functionalization of the pyridine ring within pentanoic acid derivatives, empowering researchers to navigate the complexities of these valuable scaffolds.

The Challenge and Opportunity of Pyridine Functionalization

The pyridine ring's electron-deficient character, a consequence of the electronegative nitrogen atom, renders it less susceptible to classical electrophilic aromatic substitution reactions that are common for benzene derivatives.[5] Furthermore, the lone pair of electrons on the nitrogen atom readily coordinates with Lewis acids and transition metals, often poisoning catalysts intended to promote C-H activation or cross-coupling reactions.[5]

Despite these hurdles, the strategic introduction of functional groups onto the pyridine ring is paramount for modulating the pharmacological profile of a drug candidate. It allows for the fine-tuning of properties such as potency, selectivity, metabolic stability, and solubility. This guide will explore several key strategies to achieve this, with a focus on their application to pyridine-pentanoic acid systems.

Strategic Approaches to Pyridine Ring Functionalization

A multi-faceted approach is necessary to successfully functionalize the pyridine ring in the context of a pentanoic acid derivative. The choice of strategy will depend on the desired substitution pattern (regioselectivity), the nature of the functional group to be introduced, and the overall complexity of the molecule.

Leveraging the Carboxylic Acid: A Directing Group Strategy for C-H Functionalization

A key advantage of the pentanoic acid moiety is the presence of the carboxylic acid group. While separated from the pyridine ring by an alkyl chain, this group can be strategically employed as a directing group in transition-metal-catalyzed C-H functionalization reactions. The carboxylate can coordinate to the metal center, positioning the catalyst in proximity to specific C-H bonds on the pyridine ring, thereby enabling regioselective activation.

G cluster_0 C-H Functionalization Directed by Carboxylic Acid Pyridine_Pentanoic_Acid Pyridine-Pentanoic Acid Derivative Metal_Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ir) Coordination Coordination of Carboxylate to Metal Center CH_Activation Regioselective C-H Activation Functionalization Functionalization (e.g., Arylation, Alkylation, Alkenylation) Functionalized_Product Functionalized Pyridine-Pentanoic Acid

Caption: Carboxylic acid as a directing group in C-H functionalization.

This approach often favors functionalization at the C2 and C6 positions (ortho to the nitrogen) due to the formation of a stable six-membered metallacycle intermediate. However, careful selection of the metal catalyst, ligands, and reaction conditions can also steer the reaction towards other positions.

Minisci-Type Reactions: A Radical Approach

The Minisci reaction offers a powerful, complementary strategy for functionalizing the electron-deficient pyridine ring.[6] This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. The acidic conditions required for the Minisci reaction are generally compatible with the carboxylic acid moiety of the pentanoic acid side chain.

G cluster_1 Minisci-Type Radical Functionalization Radical_Precursor Radical Precursor (e.g., Carboxylic Acid, Alkyl Halide) Radical_Generation Radical Generation (e.g., AgNO3, (NH4)2S2O8) Pyridine_Pentanoic_Acid Pyridine-Pentanoic Acid Derivative Protonation Protonation of Pyridine Ring Radical_Addition Radical Addition to Protonated Pyridine Functionalized_Product Functionalized Pyridine-Pentanoic Acid

Caption: General workflow of a Minisci-type reaction.

Minisci reactions typically favor functionalization at the C2 and C4 positions of the pyridine ring. The regioselectivity can be influenced by the steric and electronic properties of both the pyridine substrate and the incoming radical.

Transition-Metal-Catalyzed Cross-Coupling Reactions

For pyridine-pentanoic acid derivatives that are pre-functionalized with a halide (e.g., bromo- or chloro-), transition-metal-catalyzed cross-coupling reactions are a workhorse for introducing a wide variety of functional groups. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination provide reliable methods for forming carbon-carbon and carbon-heteroatom bonds.

G cluster_2 Transition-Metal-Catalyzed Cross-Coupling Halogenated_Pyridine Halogenated Pyridine-Pentanoic Acid Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne, Amine) Pd_Catalyst Palladium Catalyst Catalytic_Cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Functionalized_Product Functionalized Pyridine-Pentanoic Acid

Caption: Overview of transition-metal-catalyzed cross-coupling.

The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent. The presence of the carboxylic acid can sometimes interfere with the catalytic cycle, necessitating careful optimization of the reaction conditions.

Experimental Protocols

The following protocols are provided as a starting point for the functionalization of pyridine-pentanoic acid derivatives. It is crucial to note that optimization of these conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed C-H Arylation at the C2-Position Directed by the Carboxylic Acid

This protocol is adapted from methodologies developed for the arylation of pyridine carboxylic acids and is expected to be applicable to pyridine-pentanoic acid derivatives where the carboxylic acid can act as a directing group.

Materials and Reagents:

  • Pyridine-pentanoic acid derivative

  • Aryl halide (bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the pyridine-pentanoic acid derivative (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃·HBF₄ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and pivalic acid (0.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(OAc)₂/PCy₃·HBF₄: This catalytic system is effective for C-H activation and cross-coupling reactions. The bulky and electron-rich phosphine ligand stabilizes the palladium center and promotes the catalytic cycle.

  • K₂CO₃: Acts as a base to deprotonate the carboxylic acid, facilitating its coordination to the palladium catalyst, and to neutralize the acid generated during the reaction.

  • Pivalic Acid: Can act as a proton shuttle and assist in the C-H activation step.

  • 1,4-Dioxane: A high-boiling, aprotic solvent suitable for high-temperature reactions.

Protocol 2: Minisci-Type Decarboxylative Alkylation at the C4-Position

This protocol utilizes a carboxylic acid as the source of the alkyl radical, which then adds to the pyridine ring. This method is particularly useful for introducing secondary and tertiary alkyl groups.[7]

Materials and Reagents:

  • Pyridine-pentanoic acid derivative

  • Aliphatic carboxylic acid (radical precursor)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN) and Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve the pyridine-pentanoic acid derivative (1.0 mmol) and the aliphatic carboxylic acid (2.0 mmol) in a mixture of MeCN (10 mL) and H₂O (10 mL).

  • Add trifluoroacetic acid (2.0 mmol) to the solution.

  • Add AgNO₃ (0.1 mmol, 10 mol%) to the mixture.

  • With vigorous stirring, add a solution of (NH₄)₂S₂O₈ (2.0 mmol) in H₂O (5 mL) dropwise over 10 minutes.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • AgNO₃/(NH₄)₂S₂O₈: This combination is a classic initiator system for the Minisci reaction. Silver(I) is oxidized to Silver(II) by the persulfate, which then promotes the oxidative decarboxylation of the carboxylic acid to generate the alkyl radical.

  • TFA: The acidic medium is crucial for protonating the pyridine nitrogen, which activates the ring towards radical attack.

  • MeCN/H₂O: A common solvent system for Minisci reactions that can solubilize both the organic substrates and the inorganic salts.

Data Presentation and Comparison

The choice of functionalization strategy will significantly impact the regiochemical outcome. The following table summarizes the expected major regioisomers for different functionalization methods on a generic pyridine-pentanoic acid derivative.

Functionalization StrategyReagents/CatalystTypical Position of FunctionalizationKey Considerations
C-H Arylation Pd(OAc)₂, PCy₃·HBF₄C2/C6 (ortho)Relies on the directing group ability of the carboxylate.
Minisci Alkylation AgNO₃, (NH₄)₂S₂O₈C2/C4Favored for electron-deficient pyridines; acidic conditions.
Suzuki Coupling Pd(PPh₃)₄, BasePosition of pre-installed halideRequires a pre-functionalized starting material.
Buchwald-Hartwig Amination Pd catalyst, Ligand, BasePosition of pre-installed halideSensitive to steric hindrance around the coupling site.

Conclusion and Future Perspectives

The functionalization of the pyridine ring in pentanoic acid derivatives is a critical step in the synthesis of many potential drug candidates. While challenging, a range of powerful synthetic methodologies can be employed to achieve the desired transformations. Understanding the interplay between the electronic nature of the pyridine ring and the potential directing effects of the pentanoic acid side chain is key to successful and regioselective functionalization. The protocols and strategies outlined in this guide provide a solid foundation for researchers to build upon. Future developments in this field will likely focus on the discovery of more selective and milder catalytic systems, as well as methods that allow for the late-stage functionalization of complex pyridine-containing molecules with even greater precision and efficiency.

References

  • Burgess, J. P., et al. (2008). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Journal of medicinal chemistry, 51(12), 3526-39. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-74. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]

  • Melnykov, K. P., et al. (2019). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Amino acids, 51(2), 251-258. [Link]

  • Dong, J., & Wang, Q. (2019). Photocatalytic Minisci Reaction. In Photocatalysis in Organic Synthesis. Wiley-VCH.
  • Srivastava, B. K., et al. (2008). Facile synthesis, ex-vivo and in vitro screening of 3-sulfonamide derivative of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide (SR141716) a potent CB1 receptor antagonist. Bioorganic & medicinal chemistry letters, 18(14), 3882-6. [Link]

  • Zhang, Y., et al. (2025). Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides. Chemical Science. [Link]

  • Di Schiena, A., et al. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 30(7), 1433. [Link]

  • Melnykov, K. P., et al. (2019). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Scilit. [Link]

  • Failla, M., et al. (2023). Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives. European Journal of Organic Chemistry, 26(18), e202300074. [Link]

  • Dong, J., & Wang, Q. (2019). Photocatalytic Minisci Reaction. Chemical Science. [Link]

  • ResearchGate. (2019). Synthesis of GABA derivatives with a trifluoromethylated quaternary... [Link]

  • Singh, R., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 820-863. [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(44), 15594-15616. [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. SciSpace. [Link]

  • Li, X. (2023). meta-Selective C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(20), e202302941. [Link]

  • Jiao, L. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Synlett, 32(02), 159-178. [Link]

  • Singh, R., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 820-863. [Link]

  • Wang, D., et al. (2021). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry, 19(3), 556-560. [Link]

  • Kelly, C. B., & Padilla-Salinas, R. (2020). Late stage C-H functionalization: Via chalcogen and pnictogen salts. Chemical Science, 11(39), 10636-10645. [Link]

  • Hsu, H.-H., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Zard, S. Z., et al. (2021). Radical chain monoalkylation of pyridines. Chemical science, 12(45), 15155-15161. [Link]

  • Singh, R., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 820-863. [Link]

  • Dong, J., & Wang, Q. (2019). Photocatalytic Minisci Reaction. Photocatalysis in Organic Synthesis. [Link]

  • Chlebek, J., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(9), 2823. [Link]

  • Sbardellati, S., et al. (1975). Some alkylating derivatives of nicotinic acid. Synthesis and antineoplastic activities. Il Farmaco; edizione scientifica, 30(5), 356-61. [Link]

  • Guo, P., et al. (2011). C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(41), 16338-41. [Link]

  • Nguyen, V. T., et al. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]

  • Maji, A. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Organic Chemistry, 27(1), 2-15. [Link]

  • Nguyen, V. T., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. J. Chem. Pharm. Res., 7(10), 543-549. [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Frontiers in chemistry, 12, 1371816. [Link]

  • Leonori, D., et al. (2017). Photocatalytic C-H amination of arenes with alkylamines. Nature chemistry, 9(10), 1017-1023. [Link]

Sources

Method

Application Note: Strategies for the Crystallization of 4-Methyl-2-(pyridin-4-yl)pentanoic Acid

Abstract This document provides a comprehensive guide to developing crystallization methods for 4-Methyl-2-(pyridin-4-yl)pentanoic acid, a heterocyclic carboxylic acid of interest in pharmaceutical development. Due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing crystallization methods for 4-Methyl-2-(pyridin-4-yl)pentanoic acid, a heterocyclic carboxylic acid of interest in pharmaceutical development. Due to the limited publicly available data on this specific molecule, this application note synthesizes established principles of small molecule crystallization with data from analogous structures to propose robust starting protocols. The methodologies detailed herein are designed to be adaptable and serve as a foundational framework for researchers and drug development professionals to identify and optimize the desired crystalline form. This guide covers techniques including cooling crystallization, anti-solvent addition, and slurry experiments, with a focus on the underlying scientific principles to empower rational experimental design.

Introduction: The Critical Role of Crystallization

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its downstream performance, influencing key properties such as solubility, stability, bioavailability, and manufacturability. For 4-Methyl-2-(pyridin-4-yl)pentanoic acid, a molecule possessing both a basic pyridine moiety and an acidic carboxylic acid group, the potential for polymorphism, salt formation, and co-crystal formation is significant. A well-controlled crystallization process is therefore paramount to ensure the consistent production of a single, stable crystalline form with the desired physicochemical attributes.

The molecular structure suggests a zwitterionic character at its isoelectric point, which will heavily influence its solubility in various solvents. The interplay between the hydrophobic pentanoic acid backbone and the hydrophilic pyridine and carboxylic acid functional groups necessitates a systematic approach to solvent screening and method development. This guide provides the foundational knowledge and experimental starting points to navigate this complex landscape.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of 4-Methyl-2-(pyridin-4-yl)pentanoic acid is the cornerstone of rational crystallization method development. While specific experimental data for this molecule is not widely published, we can infer its likely behavior based on its structural motifs.

Table 1: Estimated Physicochemical Properties and Solvent Considerations

ParameterEstimated Value/BehaviorImplication for Crystallization
pKa (Pyridinium)~5-6The pyridine nitrogen will be protonated at pH values below this range, increasing aqueous solubility.
pKa (Carboxylic Acid)~4-5The carboxylic acid will be deprotonated at pH values above this range, increasing aqueous solubility.
Isoelectric Point (pI)~4.5-5.5The molecule will exist as a zwitterion and likely exhibit its lowest aqueous solubility in this pH range.
LogP~1.5-2.5Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.
Hydrogen BondingDonor (carboxylic acid) and Acceptor (pyridine, carboxylic acid)Prone to forming strong intermolecular interactions, favoring crystallization. Also indicates potential for solvate formation with protic solvents.

Based on these properties, a diverse panel of solvents should be screened for their ability to dissolve 4-Methyl-2-(pyridin-4-yl)pentanoic acid at various temperatures.

Table 2: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, Isopropanol (IPA)Good hydrogen bonding potential, likely to be effective solvents at elevated temperatures.
KetonesAcetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents that can disrupt intermolecular hydrogen bonds.
EstersEthyl Acetate, Isopropyl AcetateModerate polarity, often good for creating moderate supersaturation.
EthersTetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Aprotic, can be effective anti-solvents or components of co-solvent systems.
HydrocarbonsHeptane, TolueneNon-polar, will likely act as anti-solvents.
AqueousWater, pH-adjusted buffersSolubility is expected to be highly pH-dependent. Useful for pH-swing crystallization.

Crystallization Methodologies and Protocols

The following sections detail various crystallization techniques with proposed starting protocols for 4-Methyl-2-(pyridin-4-yl)pentanoic acid. These protocols are intended as a starting point and should be optimized based on experimental observations.

Cooling Crystallization

This technique relies on the principle that the solubility of the compound is significantly higher at elevated temperatures. A saturated or near-saturated solution is prepared at a high temperature and then cooled in a controlled manner to induce supersaturation and subsequent crystallization.

Protocol 1: Controlled Cooling Crystallization

  • Solubility Assessment: Determine the approximate solubility of 4-Methyl-2-(pyridin-4-yl)pentanoic acid in a chosen solvent (e.g., isopropanol) at both room temperature (~25°C) and an elevated temperature (e.g., 60°C).

  • Dissolution: In a jacketed reaction vessel, dissolve a known mass of the compound in the selected solvent at the elevated temperature to achieve a slightly undersaturated solution.

  • Filtration: Filter the hot solution through a pre-heated filter (e.g., 0.2 µm PTFE) to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Cooling: Cool the solution at a controlled rate (e.g., 0.1-0.5°C/min). A slower cooling rate generally promotes the growth of larger, more well-defined crystals.

  • Isolation: Once crystallization is complete and the target temperature is reached, isolate the crystals by filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold solvent and dry the crystals under vacuum at an appropriate temperature.

Cooling_Crystallization A Dissolve API in Solvent at T_high B Hot Filtration A->B Remove particulates C Controlled Cooling (e.g., 0.2°C/min) B->C Induce supersaturation D Nucleation & Crystal Growth C->D E Isolation (Filtration) D->E F Washing & Drying E->F Anti_Solvent_Crystallization cluster_0 System 1: API Solution cluster_1 System 2: Anti-Solvent A Dissolve API in Good Solvent (S1) C Controlled Addition of S2 to S1 A->C B Poorly Soluble Anti-Solvent (S2) B->C D Induce Supersaturation C->D E Nucleation & Growth D->E F Isolation & Drying E->F

Caption: Workflow for Anti-Solvent Addition.

Slurry Crystallization (Polymorph Screening)

Slurrying is a powerful technique for identifying the most thermodynamically stable crystalline form of a compound. It involves stirring a suspension of the solid material in a solvent or solvent mixture in which it has slight solubility. Over time, less stable forms will dissolve and the most stable form will crystallize.

Protocol 3: Isothermal Slurry Experiment

  • Solvent Selection: Choose a solvent in which 4-Methyl-2-(pyridin-4-yl)pentanoic acid has low to moderate solubility.

  • Slurry Preparation: Add an excess of the solid compound to the chosen solvent in a sealed vial to create a thick suspension.

  • Agitation and Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C or 50°C) for an extended period (e.g., 24-72 hours). This allows the system to reach thermodynamic equilibrium.

  • Sampling and Analysis: Periodically sample the solid phase and analyze it using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify any changes in the crystalline form.

  • Isolation: Once equilibrium is reached, isolate the solid by filtration and dry.

Characterization of Crystalline Forms

It is essential to thoroughly characterize the solid form obtained from each crystallization experiment to determine its properties.

Table 3: Recommended Analytical Techniques

TechniqueInformation Provided
X-Ray Powder Diffraction (XRPD) Provides a unique fingerprint of the crystalline lattice, essential for identifying polymorphs.
Differential Scanning Calorimetry (DSC) Determines melting point, purity, and can identify polymorphic transitions.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature, used to identify solvates and hydrates.
Polarized Light Microscopy (PLM) Visualizes crystal habit, size, and can indicate birefringence, confirming crystallinity.
Dynamic Vapor Sorption (DVS) Assesses the hygroscopicity and stability of the crystalline form in the presence of moisture.
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the isolated solid.

Conclusion and Recommendations

The development of a robust crystallization process for 4-Methyl-2-(pyridin-4-yl)pentanoic acid requires a systematic and scientifically-driven approach. The protocols and strategies outlined in this application note provide a solid foundation for initiating these studies. It is recommended to start with a broad solvent screen to identify promising systems for both cooling and anti-solvent crystallization. Subsequent slurry experiments are crucial for identifying the most stable polymorphic form, which is often the desired candidate for further development. Each resulting crystalline form should be rigorously characterized to build a comprehensive understanding of the solid-state landscape of this molecule.

References

  • Gu, C. H., Young, V., & Grant, D. J. W. (2001). Polymorphism in Pharmaceutical Solids. In Drugs and the Pharmaceutical Sciences (Vol. 111, pp. 1-33). Marcel Dekker.
  • Blagden, N., & de Matas, M. (2007). Principles of Crystallization. In Crystal Engineering: The Design and Application of Functional Solids (pp. 1-32). John Wiley & Sons.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.
  • Threlfall, T. (2003). Structural and thermodynamic explanations of Ostwald's rule. Organic Process Research & Development, 7(6), 1017-1027. [Link]

  • Jones, A. G. (2002). Crystallization Process Systems. Butterworth-Heinemann.
Application

Bioconjugation techniques using pyridine-functionalized acids

Application Note: Bioconjugation Strategies Using Pyridine-Functionalized Acids Introduction Pyridine-functionalized carboxylic acids represent a versatile class of heterocycles in bioconjugation. Unlike simple aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Strategies Using Pyridine-Functionalized Acids

Introduction

Pyridine-functionalized carboxylic acids represent a versatile class of heterocycles in bioconjugation. Unlike simple aliphatic linkers, the pyridine ring confers unique electronic properties, coordination capabilities, and bioorthogonal reactivity.

This guide moves beyond basic coupling to explore three distinct high-value applications:

  • Luminescent Probes: Ruthenium(II) polypyridyl complex conjugation.

  • Radiopharmaceuticals: 6-Hydrazinonicotinamide (HYNIC) for Technetium-99m labeling.[1]

  • Bioorthogonal Chemistry: Pyridyl-tetrazine systems for Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Critical Chemistry: The Pyridine-NHS Ester Interface

Before specific applications, one must master the activation of the pyridine acid. The nitrogen atom on the pyridine ring (pKa ~5.2) introduces a pH-sensitivity often overlooked in standard protocols.

The Solubility Paradox: While pyridine is water-soluble, many functionalized pyridine acids (especially polypyridyl complexes) are hydrophobic. However, if the pH drops below 5, protonation of the pyridine nitrogen creates a cationic species that may precipitate in organic cosolvents or alter the electrostatics of the target protein.

Core Workflow: Amine Conjugation Most applications utilize N-hydroxysuccinimide (NHS) esters.[2][3] The following diagram illustrates the decision logic for conjugation conditions.

NHS_Logic Start Pyridine-Acid NHS Ester Solubility Is Ligand Hydrophobic? Start->Solubility Organic Dissolve in Anhydrous DMSO or DMF Solubility->Organic Yes (e.g., Ru-bpy) Aqueous Dissolve in Water/Buffer Solubility->Aqueous No (e.g., HYNIC) Buffer_Choice Select Buffer pH Organic->Buffer_Choice Aqueous->Buffer_Choice Reaction Conjugation Reaction (1-4 Hours) Buffer_Choice->Reaction pH 8.3-8.5 (Optimal Rate) Buffer_Choice->Reaction pH 7.2-7.5 (N-term Specificity) Stop Purification (Desalting) Reaction->Stop

Figure 1: Decision tree for solubilization and pH selection in pyridine-NHS ester conjugation.

Protocol A: Luminescent Protein Labeling (Ruthenium Polypyridyls)

Ruthenium(II) tris(bipyridine) derivatives (e.g., Ru(bpy)₂-bpy-CO-NHS) are used for electrochemiluminescence (ECL) assays. These are bulky, hydrophobic, and positively charged tags.

Mechanism: The NHS ester targets primary amines (Lysine residues).[2][4][] The Ru(II) complex serves as the ECL label.

Reagents:

  • Label: Bis(2,2'-bipyridine)-4'-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate).

  • Target: IgG Antibody (1 mg/mL).[2]

  • Buffer: PBS (pH 7.4) or Carbonate/Bicarbonate (pH 8.5). Note: pH 8.5 yields higher Degree of Labeling (DOL) but increases hydrolysis risk.

Step-by-Step Protocol:

  • Preparation: Exchange the antibody into Carbonate Buffer (100 mM, pH 8.5) using a Zeba spin column or dialysis. Ensure no amine-containing buffers (Tris, Glycine) are present.

  • Activation: Dissolve the Ruthenium-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

    • Critical Checkpoint: Use immediately.[2][6] Moisture in DMSO hydrolyzes the NHS ester within minutes.

  • Conjugation: Add the Ruthenium-NHS solution to the antibody.

    • Challenge Ratio: Use a 12:1 molar excess (Dye:Protein) for detection antibodies.

    • Volume: Keep organic solvent <10% of total volume to prevent protein precipitation.

  • Incubation: Protect from light. Incubate for 1 hour at Room Temperature (RT) with gentle agitation.

  • Quenching: Add 50 µL of 1M Tris (pH 8.0) to quench unreacted NHS esters. Incubate for 15 mins.

  • Purification: Remove free dye using a PD-10 desalting column or size-exclusion chromatography (SEC).

Data Analysis (Degree of Labeling): Measure absorbance at 280 nm (protein) and 455 nm (Ruthenium MLCT band).



  • 
     at 455 nm 
    
    
    
    13,700 M⁻¹cm⁻¹
  • Correction Factor (0.3) accounts for Ru absorbance at 280 nm.

Protocol B: Radiopharmaceutical Labeling (HYNIC)

6-Hydrazinonicotinamide (HYNIC) is a pyridine-based bifunctional chelator used to attach Technetium-99m (


) to peptides/proteins.

Mechanism: The pyridine nitrogen and the hydrazine group coordinate


. However, HYNIC cannot satisfy the coordination sphere alone; it requires co-ligands  (Tricine and EDDA) to form a stable octahedral complex.

Step-by-Step Protocol:

  • Conjugation (Pre-labeling):

    • React HYNIC-NHS ester with the peptide/protein as per Protocol A. Purify and characterize the "cold" conjugate (HYNIC-Peptide).

  • Formulation (The Kit):

    • Prepare a reaction vial containing:

      • 20 µg HYNIC-Peptide.

      • 50 mg Tricine (Co-ligand 1).

      • 5 mg EDDA (Ethylenediamine-N,N'-diacetic acid) (Co-ligand 2).

      • 40 µg SnCl₂·2H₂O (Reducing agent).

      • pH adjusted to 6.0 - 7.0.

  • Radiolabeling:

    • Add 1.0 mL of

      
      -Pertechnetate (
      
      
      
      ) in saline (approx. 370–1000 MBq).
  • Incubation:

    • Peptides: Heat at 100°C for 15–20 minutes.

    • Proteins (Antibodies): Incubate at 50°C for 1 hour (lower yield but preserves protein structure).

  • Quality Control (Radio-HPLC):

    • Stationary Phase: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Acceptance Criteria: Radiochemical purity > 95%.[1][7]

Protocol C: Bioorthogonal "Click" (Pyridyl-Tetrazine)

Pyridine-substituted tetrazines react with Trans-Cyclooctene (TCO) via IEDDA. The pyridine ring acts as an electron-withdrawing group, significantly accelerating the reaction kinetics (


) compared to phenyl-tetrazines.

Workflow Diagram:

IEDDA_Mechanism Tetrazine Pyridyl-Tetrazine (Electron Deficient Diene) Intermediate Bicyclic Intermediate Tetrazine->Intermediate Cycloaddition TCO Trans-Cyclooctene (Strained Dienophile) TCO->Intermediate Product Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder Nitrogen N2 Gas (Byproduct) Intermediate->Nitrogen Elimination

Figure 2: Inverse Electron Demand Diels-Alder (IEDDA) reaction pathway.

Protocol:

  • Functionalization:

    • Component A: Label Antibody with TCO-NHS ester (Protocol A).

    • Component B: Label Drug/Probe with Methyl-tetrazine-NHS ester.

  • Click Reaction:

    • Mix Component A and Component B in PBS.

    • Stoichiometry: 1.5:1 (Tetrazine:TCO) ensures complete quenching of the protein-bound TCO.

    • Time: 15–30 minutes at RT. (Reaction is ultra-fast).

  • Validation:

    • Monitor the disappearance of the Tetrazine absorbance peak at 520 nm (pink color fades to colorless/yellow).

Comparative Data Summary

FeatureRuthenium PolypyridylHYNICPyridyl-Tetrazine
Primary Function ECL / LuminescenceRadiotracer (

)
Bioorthogonal Linker
Reactive Moiety NHS EsterHydrazine (Chelator)Tetrazine (Diene)
Key Kinetic Factor Hydrolysis vs. AminolysisCoordination KineticsIEDDA Rate (

)
Typical Labeling pH 8.0 - 8.55.0 - 6.0 (Labeling)7.0 - 7.4
Stability High (Photostable)High (requires co-ligands)Moderate (degrades in serum over days)

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[8][9][10] Journal of the American Chemical Society, 130(41), 13518-13519. [Link]

  • Decristoforo, C., & Mather, S. J. (1999). Preparation, 99mTc-labeling, and in vitro characterization of HYNIC-derivatized somatostatin analogues. Bioconjugate Chemistry, 10(3), 431-438. [Link]

  • Lo, K. K. W., et al. (2010). Luminescent transition metal complex biotin conjugates. Inorganic Chemistry, 49(5), 2530-2540. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Separation of 4-Methyl-2-(pyridin-4-yl)pentanoic Acid

Welcome to the technical support center for the chiral resolution of 4-Methyl-2-(pyridin-4-yl)pentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 4-Methyl-2-(pyridin-4-yl)pentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during the separation of this and structurally similar chiral acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you select the appropriate strategy for your specific needs, whether you are working at an analytical or preparative scale.

Q1: I need to separate the enantiomers of 4-Methyl-2-(pyridin-4-yl)pentanoic acid. Which separation technique should I start with?

The optimal technique depends on your objective, scale, and available resources. Your molecule's structure, a 2-arylpropionic acid analogue, is well-suited for three primary methods: Chiral Chromatography, Diastereomeric Salt Crystallization, and Enzymatic Resolution.

Use the following decision tree to guide your choice:

MethodSelection Start What is your primary goal? Analytical Analytical Quantification (e.g., determining e.e.%) Start->Analytical Analysis Preparative Preparative Separation (Isolating enantiomers) Start->Preparative Isolation Chromatography Chiral HPLC or SFC (Fast, versatile, high-resolution) Analytical->Chromatography Scale What is your required scale? Preparative->Scale SmallScale Small Scale (<1 g) Scale->SmallScale LargeScale Large Scale (>1 g to kg) Scale->LargeScale HPLC_SFC Chiral HPLC/SFC (High purity, faster development) SmallScale->HPLC_SFC Classical Diastereomeric Salt Crystallization (Cost-effective, scalable) LargeScale->Classical Enzymatic Enzymatic Resolution (Mild conditions, high selectivity) LargeScale->Enzymatic

Caption: Decision tree for selecting a chiral separation method.

  • For Analytical Scale (e.g., determining enantiomeric excess, e.e.): Chiral Chromatography (HPLC or SFC) is the gold standard. It offers high resolution, speed, and sensitivity.[1]

  • For Preparative Scale (Isolating Milligrams to Grams):

    • Chiral Preparative Chromatography (HPLC/SFC) is often the fastest way to get pure material, especially for discovery and early development toxicology studies (50-100 g scale).[2][3]

    • Diastereomeric Salt Crystallization is a classical, often more cost-effective method for large-scale production and is frequently the most economical and easiest to perform at scale.[4][5]

    • Enzymatic Resolution is an excellent "green chemistry" option that operates under mild conditions and can offer very high selectivity.[6][7]

Q2: What physicochemical properties of my compound are most important for method development?

Understanding the following properties is crucial:

  • Acidity (pKa): As a carboxylic acid, your compound is acidic. This is the primary handle for both anion-exchange chromatography and diastereomeric salt formation. The pyridine ring also has a basic nitrogen atom, making the molecule zwitterionic at certain pH values.

  • Solubility: This is critical for both chromatography (dissolving the sample in the mobile phase) and crystallization (selecting an appropriate solvent system where diastereomeric salts have different solubilities).[8]

  • UV Absorbance: The pyridine ring provides a strong UV chromophore, making UV detection in HPLC/SFC straightforward.

Q3: How do I measure the success of my separation?

Success is primarily quantified by Enantiomeric Excess (e.e.) . This is determined using an analytical chiral HPLC or SFC method and is calculated as:

e.e. (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) * 100

A successful preparative separation will also be judged on Yield and Purity .

Troubleshooting Guide: Chiral Chromatography (HPLC & SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical and preparative separations.[3] SFC is often preferred due to its speed, lower solvent consumption, and reduced environmental impact.[9]

Q: Which type of chiral stationary phase (CSP) should I try first for 4-Methyl-2-(pyridin-4-yl)pentanoic acid?

A: Start with a polysaccharide-based CSP.

  • Expertise & Experience: For 2-arylpropionic acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most successful and widely used, accounting for over 90% of chiral separations.[10][11][12] Their chiral recognition mechanism relies on a combination of hydrogen bonding, π-π interactions, and inclusion in the polymer's chiral grooves, which is a perfect match for the functional groups (carboxylic acid, pyridine ring) in your molecule.[10]

  • Recommended Starting Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(4-methylbenzoate)[13]

Anion-exchanger CSPs based on quinine or quinidine are also excellent choices for acidic compounds, as the primary interaction is a strong ion-exchange mechanism between the protonated selector and the deprotonated analyte.[12][14]

Q: My enantiomers are not separating on a polysaccharide column. What should I try next?

A: Systematically optimize the mobile phase. Resolution is highly sensitive to mobile phase composition, especially the organic modifier (co-solvent) and the acidic additive.

Protocol: Mobile Phase Screening for Polysaccharide CSPs

This protocol outlines a screening approach for both Normal Phase (NP) HPLC and SFC.

ParameterCondition 1 (Standard)Condition 2 (Alternative Alcohol)Condition 3 (Alternative Acid)
Mobile Phase (NP) Hexane / Isopropanol (IPA)Hexane / EthanolHexane / IPA
Ratio 90:10 (v/v)90:10 (v/v)90:10 (v/v)
Mobile Phase (SFC) CO₂ / MethanolCO₂ / EthanolCO₂ / Methanol
Ratio 85:15 (v/v)85:15 (v/v)85:15 (v/v)
Acidic Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Flow Rate 1 mL/min (HPLC), 3 mL/min (SFC)1 mL/min (HPLC), 3 mL/min (SFC)1 mL/min (HPLC), 3 mL/min (SFC)
Temperature 25 °C25 °C25 °C
  • Trustworthiness: Changing the alcohol modifier (e.g., from IPA to ethanol) can significantly alter the hydrogen bonding interactions and can even reverse the enantiomer elution order.[10] The type and concentration of the acid additive are critical for suppressing the ionization of the carboxylic acid and improving peak shape.[1] If resolution is still poor, consider screening reversed-phase conditions (e.g., Acetonitrile/Water with 0.1% FA).[13]

Q: Why is Supercritical Fluid Chromatography (SFC) considered "greener" and faster than HPLC?

A: SFC uses supercritical CO₂, a non-toxic and renewable solvent, as the main component of the mobile phase.[9] This has several key advantages:

  • Reduced Solvent Use: The mobile phase is typically 80-95% CO₂, dramatically cutting the consumption of flammable and toxic organic solvents like hexane.[2]

  • Faster Separations: The low viscosity of supercritical CO₂ allows for much higher flow rates without generating excessive backpressure, reducing analysis times by at least fivefold compared to traditional LC.[2][15]

  • Easier Product Isolation: After preparative SFC, the CO₂ simply evaporates, leaving the purified compound in a small amount of co-solvent, which simplifies downstream processing.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical technique is based on a simple principle: reacting a racemic acid (a mixture of R and S enantiomers) with a single, pure enantiomer of a chiral base (e.g., R-base) creates a pair of diastereomeric salts (R-acid•R-base and S-acid•R-base). These diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[8][16]

DiastereomerWorkflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Liberation Racemate Racemic Acid (R-Acid + S-Acid) Solvent1 Dissolve in Screening Solvent Racemate->Solvent1 Base Chiral Base (e.g., R-Base) Base->Solvent1 Cooling Cool Slowly & Allow Crystals to Form Solvent1->Cooling Filtration Filter Crystals Cooling->Filtration Solid Solid: Less Soluble Diastereomeric Salt (e.g., R-Acid•R-Base) Filtration->Solid Solid Phase Liquid Mother Liquor: Enriched in More Soluble Diastereomer (e.g., S-Acid•R-Base) Filtration->Liquid Liquid Phase Liberate Treat with Strong Acid (e.g., HCl) Solid->Liberate PureEnantiomer Pure Enantiomer (e.g., R-Acid) Liberate->PureEnantiomer

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Q: How do I choose the right chiral resolving agent and solvent?

A: This requires empirical screening, as predicting the best combination is difficult. [17]

  • Expertise & Experience: The goal is to find a solvent/base combination where one diastereomeric salt is significantly less soluble than the other.

  • Common Chiral Bases for Resolving Acids: Naturally occurring alkaloids and synthetic amines are excellent choices.[16]

    • (R)-(+)-1-Phenylethylamine

    • (S)-(-)-1-Phenylethylamine

    • Quinine

    • Brucine

    • (1R,2S)-(-)-Ephedrine

  • Common Solvents for Screening:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Ketones: Acetone

    • Ethers: Methyl tert-butyl ether (MTBE)

    • Esters: Ethyl Acetate

    • Water or mixtures of the above.

Protocol: Screening for Diastereomeric Salt Crystallization
  • Setup: In parallel vials, dissolve ~100 mg of your racemic acid in a small amount of different solvents.

  • Addition: Add 0.5 equivalents of a chosen chiral base to each vial. The use of 0.5 equivalents ensures that only the less soluble salt can crystallize, maximizing the initial enantiomeric enrichment.[4]

  • Observation: Stir at room temperature or slightly elevated temperature to ensure dissolution, then cool slowly. Observe which vials produce a crystalline precipitate.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Liberate the acid by dissolving the salt in water and acidifying with HCl, then extract the free acid. Analyze the e.e. of the recovered acid using your chiral HPLC/SFC method.

  • Optimization: The combination that gives the highest e.e. and a reasonable yield is your lead condition for optimization.

Q: My crystallization resulted in an oil instead of crystals. What's wrong?

A: "Oiling out" is a common problem and usually indicates that the salt's melting point is lower than the crystallization temperature or the solubility is too high.

  • Troubleshooting Steps:

    • Change the Solvent: Try a less polar solvent. Oils often form in highly polar solvents where solubility is too high.

    • Lower the Concentration: Dilute the reaction mixture. High concentrations can favor oil formation.

    • Reduce the Temperature: Cool the mixture more slowly and to a lower temperature.

    • Try a Different Resolving Agent: The physical properties of the diastereomeric salt are highly dependent on the chiral base used.

Troubleshooting Guide: Enzymatic Resolution

Enzymatic kinetic resolution uses an enzyme to selectively react with one enantiomer of the racemate. For a racemic acid, this is typically an enantioselective esterification.[6] The enzyme (often a lipase) will catalyze the esterification of one enantiomer (e.g., the S-enantiomer) much faster than the other, leaving the unreacted R-enantiomer in high e.e.

Q: Which enzyme and reaction conditions should I use?

A: Lipases are highly effective for resolving profen-type drugs.

  • Expertise & Experience: Lipases are robust, readily available, and work in organic solvents. The most commonly used and successful lipases for this type of resolution are from Candida antarctica (immobilized, often sold as Novozym 435), Candida rugosa, and Rhizomucor miehei.[6][7]

  • Reaction Principle: (R,S)-Acid + Alcohol --(Lipase)--> (S)-Ester + (R)-Acid

  • The reaction is stopped at or near 50% conversion to achieve the maximum theoretical e.e. for the remaining acid.

Protocol: Screening for Enzymatic Esterification
  • Setup: Dissolve your racemic acid (1 equivalent) in a non-polar organic solvent (e.g., isooctane, toluene).

  • Alcohol: Add a simple alcohol (e.g., 1-propanol or 1-butanol, 1.1 equivalents).

  • Enzyme: Add the lipase (e.g., Novozym 435, ~10-20% by weight of the acid).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 35-45 °C) and monitor the reaction progress by taking small aliquots over time.

  • Analysis: Analyze the aliquots with your chiral HPLC/SFC method to track the conversion and the e.e. of the remaining acid.

  • Workup: Once ~50% conversion is reached, filter off the enzyme. The resulting mixture contains the esterified enantiomer and the unreacted enantiomer, which can be easily separated by a standard acid/base extraction.

Q: My enzymatic reaction is too slow or not selective. How can I improve it?

A: Enzyme activity and selectivity are highly dependent on the environment.

  • Troubleshooting Steps:

    • Solvent Choice: The solvent can dramatically affect enzyme activity. If toluene is slow, try a more non-polar solvent like hexane or a more polar one like MTBE.

    • Water Content: Lipases require a tiny amount of water to maintain their active conformation. The solvent should not be perfectly anhydrous. Sometimes adding a very small amount of water (0.1-0.2% v/v) can significantly increase the reaction rate and selectivity.

    • Alcohol Choice: The structure of the alcohol can impact selectivity. Try screening different alcohols (e.g., methanol, ethanol, butanol).

    • Temperature: Increasing the temperature (e.g., from 30 °C to 50 °C) will increase the reaction rate, but may decrease enantioselectivity. An optimal temperature must be found empirically.

References

  • Supercritical Fluid Chiral Separations. (2025, March 13). Pharmaceutical Technology. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013, May 2). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Chromatography Online. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. [Link]

  • de Souza, R. O., da Rós, P. C., de Mattos, M. C., & de Oliveira, D. (2009). Enzymatic resolution of (R,S)-ibuprofen and (R,S)-ketoprofen by microbial lipases from native and commercial sources. Brazilian Journal of Microbiology, 40(4), 886-893. [Link]

  • Yao, B. X., et al. (2014). [Chiral separation of five arylpropionic acid drugs and determination of their enantiomers in pharmaceutical preparations by reversed-phase high performance liquid chromatography with cellulose-tris-(4-methylbenzoate) stationary phase]. Se Pu, 32(9), 1013-1018. [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. (2022, April 15). Chromatography Online. [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chromatography. (2023, July 19). News-Medical.net. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013, January 15). PubMed. [Link]

  • Chiral Separation of Five Arylpropionic Acid Drugs. (2014, January 1). Amanote Research. [Link]

  • Speybrouck, D. SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]

  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(43), 10149-10156. [Link]

  • Chiral resolution of racemic ibuprofen in an enzymatic membrane reactor. (2025, August 10). ResearchGate. [Link]

  • HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Zhang, L., et al. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. RSC Publishing. [Link]

  • Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. [Link]

  • Foresti, M. L., & Ferreira, M. L. (2016). Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. Critical Reviews in Biotechnology, 36(5), 848-866. [Link]

  • Pinto, M., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 893. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Szczerba, T. Effects of Various Acids and Acid Concentration on a ChiroSil® Crown-Ether Chiral Stationary Phase. LCGC International. [Link]

  • Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. (2025, August 7). ResearchGate. [Link]

  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]

  • Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. (2021, December 29). ACS Catalysis. [Link]

  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. (2023, July 11). Inorganic Chemistry. [Link]

  • Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. (2010). Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. Molecules, 15(9), 6588-6597. [Link]

  • 4-methyl-2-pentenoic acid. The Good Scents Company. [Link]

  • Szantay, C., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3743. [Link]

  • Recent Publications. AZYP, LLC. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-2-(pyridin-4-yl)pentanoic Acid by HPLC

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Methyl-2-(pyridin-4-yl)pentanoic acid using High-Performance Liquid Chromato...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Methyl-2-(pyridin-4-yl)pentanoic acid using High-Performance Liquid Chromatography (HPLC). The content is structured to address common challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.

Introduction: The Analyte in Focus

4-Methyl-2-(pyridin-4-yl)pentanoic acid is a compound of interest in pharmaceutical development. Its structure, containing both a basic pyridine ring and an acidic carboxylic acid group, presents unique challenges in reversed-phase HPLC. The amphoteric nature of the molecule means its ionization state, and therefore its retention and peak shape, are highly dependent on the mobile phase pH.[1][2][3] Understanding the interplay between the analyte's properties and the chromatographic conditions is paramount for developing a robust and efficient purification method.

Troubleshooting Guide

This section addresses specific issues encountered during the HPLC purification of 4-Methyl-2-(pyridin-4-yl)pentanoic acid.

Issue 1: Severe Peak Tailing

Question: My chromatogram for 4-Methyl-2-(pyridin-4-yl)pentanoic acid shows a significant tailing peak, leading to poor resolution and inaccurate quantification. What is the cause and how can I fix it?

Answer:

Peak tailing for a basic compound like 4-Methyl-2-(pyridin-4-yl)pentanoic acid is a common problem in reversed-phase HPLC and typically stems from undesirable secondary interactions between the analyte and the silica-based stationary phase.[4][5]

Root Causes & Solutions:

  • Silanol Interactions: The stationary phase in most C18 columns is based on silica, which has acidic silanol groups (Si-OH) on its surface.[5] At mid-range pH values, these silanols can become deprotonated (Si-O-), creating negatively charged sites. The positively charged (protonated) pyridine ring of your analyte can then interact with these sites via ion exchange, leading to a "stick-and-slip" effect that manifests as peak tailing.[5][6]

    • Solution 1: Lower the Mobile Phase pH: By lowering the pH of the mobile phase to around 2.5-3.0, you can suppress the ionization of the silanol groups, effectively neutralizing them.[6][7] This minimizes the ionic interactions causing the tailing. A buffer, such as 10-20 mM phosphate or 0.1% formic acid, is crucial to maintain a stable pH.[6][8]

    • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to block a significant portion of the residual silanol groups.[4][5] If you are using an older "Type A" silica column, switching to a high-purity, base-deactivated "Type B" silica column can dramatically improve peak shape.[5][6]

    • Solution 3: Add a Competing Base: Introducing a small concentration (e.g., 5 mM) of a competing base like triethylamine (TEA) to the mobile phase can also be effective.[6] The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, be aware that this can sometimes shorten column lifetime.[6]

  • Incorrect Mobile Phase pH Relative to pKa: The retention of ionizable compounds is highly sensitive to the mobile phase pH relative to their pKa values.[1][3][9] For optimal peak shape, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4][7] Since 4-Methyl-2-(pyridin-4-yl)pentanoic acid has both acidic (carboxylic acid) and basic (pyridine) functionalities, careful pH control is essential. The pKa of pyridine is approximately 5.2, while aliphatic carboxylic acids are typically in the 4.0-5.0 range.[1][10] Operating near these pKa values can lead to the co-existence of ionized and non-ionized forms, resulting in peak broadening or tailing.[4][9]

    • Solution: As mentioned, a low pH (2.5-3.0) will ensure the carboxylic acid is protonated (neutral) and the pyridine is protonated (positively charged), leading to more consistent interactions with the stationary phase.

  • Extra-Column Effects (Dead Volume): Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[4]

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to eliminate any dead volume.[7]

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or degradation of the stationary phase (loss of end-capping) can expose more active silanol sites over time.

    • Solution: Use a guard column to protect the analytical column from contaminants. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.[7]

Troubleshooting Workflow for Peak Tailing

G cluster_0 start Peak Tailing Observed check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral physical_problem Physical Problem: Dead Volume, Column Void check_neutral->physical_problem Neutral Compound Tails chemical_problem Chemical Problem: Secondary Interactions check_neutral->chemical_problem Neutral Compound is Symmetrical fix_plumbing Check & Fix Fittings/Tubing Replace Column if Voided physical_problem->fix_plumbing adjust_ph Lower Mobile Phase pH (e.g., 2.5-3.0 with Buffer) chemical_problem->adjust_ph end Symmetrical Peak Achieved fix_plumbing->end use_bd_column Switch to Base-Deactivated Column adjust_ph->use_bd_column add_competitor Add Competing Base (e.g., TEA) use_bd_column->add_competitor add_competitor->end caption Workflow for diagnosing and resolving peak tailing.

Caption: Workflow for diagnosing and resolving peak tailing.

Issue 2: Poor Resolution from Impurities

Question: I am struggling to separate 4-Methyl-2-(pyridin-4-yl)pentanoic acid from a closely eluting impurity. How can I improve the resolution?

Answer:

Improving resolution (Rs) requires manipulating the "resolution equation," which involves efficiency (N), selectivity (α), and retention factor (k).

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention factor (k) of both your compound and the impurity, potentially providing more time for separation.[3] Perform a gradient run first to determine the approximate elution percentage, then optimize with isocratic runs.

    • Change Organic Modifier Type: Acetonitrile and methanol have different solvent strengths and can offer different selectivities for certain compounds.[4] If you are using acetonitrile, try switching to methanol or a combination of the two.

    • Modify Mobile Phase pH: As discussed, pH is a powerful tool for manipulating the retention of ionizable compounds.[1][3][9] A small change in pH can significantly alter the retention time of your target compound and the impurity differently, thereby improving selectivity (α).

  • Adjust HPLC System Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency (N), leading to narrower peaks and better resolution. A typical starting point is 1.0 mL/min.[11]

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates (efficiency), resulting in better separation.[4]

  • Consider a Different Stationary Phase: If optimizing the mobile phase does not yield sufficient resolution, the interaction mechanism with the stationary phase may not be selective enough.

    • Mixed-Mode Chromatography: For complex molecules like this, which have both hydrophobic and ionic characteristics, a mixed-mode column (e.g., reversed-phase/cation-exchange) can provide unique selectivity and enhanced resolution compared to a standard C18 column.[12]

Table 1: Example Starting Conditions for Method Development

ParameterCondition 1 (Standard RP)Condition 2 (Low pH)
Column C18, 250 x 4.6 mm, 5 µmC18 (Base-Deactivated), 250 x 4.6 mm, 5 µm
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL

Frequently Asked Questions (FAQs)

Q1: What is the best starting pH for the mobile phase when purifying 4-Methyl-2-(pyridin-4-yl)pentanoic acid?

A1: A good starting point is a low pH, typically between 2.5 and 3.5.[6] This ensures that the carboxylic acid group is fully protonated (neutral) and the pyridine nitrogen is fully protonated (positively charged). This consistent ionization state minimizes peak shape issues arising from silanol interactions and operating near the pKa of either functional group.[1][3][7] Using a buffer like phosphate, or an acid modifier like formic acid or trifluoroacetic acid (TFA), is essential to control and maintain this pH.[6][13]

Q2: Should I use Acetonitrile or Methanol as the organic modifier?

A2: Both are common choices in reversed-phase HPLC. Acetonitrile is generally a stronger solvent and provides lower backpressure. Methanol can offer different selectivity and is sometimes better for resolving structurally similar compounds.[4] The choice often comes down to empirical testing. A good strategy is to run initial scouting gradients with both solvents to see which provides better separation for your specific sample and impurity profile.

Q3: My compound is chiral. How do I separate the enantiomers?

A3: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).[14] For a compound like 4-Methyl-2-(pyridin-4-yl)pentanoic acid, polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are often a good starting point.[15] You would need to screen different CSPs and mobile phase systems (normal phase, polar organic, or reversed-phase) to find the optimal conditions for enantioseparation.[14]

Q4: How should I prepare my sample before injection?

A4: Proper sample preparation is critical for good chromatography and to protect your column.

  • Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition itself.[11][16] This prevents peak distortion.

  • Ensure the sample is fully dissolved. Sonication may be necessary.

  • Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or system.[11][16]

Q5: What detection wavelength should I use?

A5: The pyridine ring in your molecule contains a chromophore that absorbs UV light. A common starting wavelength for pyridine-containing compounds is around 254 nm.[6][11] To maximize sensitivity, it is best to determine the wavelength of maximum absorbance (λmax) for your compound by running a UV scan with a diode array detector (DAD) or a spectrophotometer.

Method Development Logic

Caption: A logical workflow for HPLC method development.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • SIELC Technologies.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • SIELC Technologies. Separation of Pyridine, 2-hexyl-, on Newcrom R1 HPLC column.
  • Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks.
  • Chrom Tech, Inc.
  • Axion Labs. HPLC Peak Tailing.
  • SciSpace.
  • Veeprho.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • PubMed.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Benchchem.
  • Moravek.
  • MDPI.
  • Scielo.
  • MavMatrix.

Sources

Troubleshooting

Overcoming solubility issues of pyridine pentanoic acids in water

Technical Support Center: Pyridine Pentanoic Acids Welcome to the technical support center for pyridine pentanoic acids. This guide is designed for researchers, scientists, and drug development professionals who are enco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Pentanoic Acids

Welcome to the technical support center for pyridine pentanoic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. Here, we will explore the underlying chemical principles governing their solubility and provide a systematic approach to overcoming these issues in an aqueous environment.

Section 1: The Root Cause - Why Are Pyridine Pentanoic Acids Poorly Soluble?

Before troubleshooting, it's crucial to understand the inherent chemical properties of pyridine pentanoic acids that contribute to their limited aqueous solubility.

The Zwitterionic Nature: Pyridine pentanoic acids are amphoteric molecules, meaning they possess both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group. In aqueous solution near neutral pH, the acidic proton from the carboxylic acid can be transferred to the basic pyridine nitrogen. This results in a molecule with both a positive (pyridinium ion) and a negative (carboxylate ion) charge, known as a zwitterion.

While zwitterions are charged, they can exhibit low water solubility. The strong electrostatic interactions between the positive and negative centers of adjacent molecules in the solid state can lead to a highly stable crystal lattice. This high lattice energy requires a significant amount of energy to break apart, often more than the energy gained by solvation in water, resulting in poor solubility. In fact, for many pyridine carboxylic acids, the zwitterionic form is the dominant species in aqueous solutions near neutral pH.[1]

The pentanoic acid tail, being a five-carbon alkyl chain, also introduces significant hydrophobic character to the molecule, further reducing its affinity for water.

The Critical Role of pKa: A molecule's solubility is intimately linked to its ionization state, which is governed by the pH of the solution and the pKa values of its acidic and basic functional groups.

  • pKa1 (Carboxylic Acid): The carboxylic acid group is typically weakly acidic, with a pKa in the range of 4-5.[2]

  • pKa2 (Pyridinium Ion): The conjugate acid of the pyridine ring (the pyridinium ion) is also weakly acidic, with a pKa typically around 5.2.[3][4]

The solubility of the compound is at its minimum at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero. This is the pH region where the zwitterionic form predominates.

The diagram below illustrates how the ionization state of a typical pyridine pentanoic acid changes with pH, directly impacting its solubility.

Caption: pH-dependent ionization and its effect on solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why did my pyridine pentanoic acid dissolve initially and then crash out of solution? This is a classic sign of pH change. Your compound may have been dissolved in a slightly acidic or basic solution. A shift in pH towards the isoelectric point (pI) of the molecule, perhaps due to the addition of other reagents or absorption of atmospheric CO2, will cause the poorly soluble zwitterionic form to predominate and precipitate.

Q2: What is the very first thing I should try to dissolve my compound? The most direct and effective first step is pH adjustment .[5][6] Given that these are acidic compounds, increasing the pH of your aqueous solution will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt. This is often the simplest and most effective method.[7]

Q3: I need to work at a neutral pH. What are my options? If maintaining a neutral pH is critical for your experiment (e.g., for biological assays), you should consider using co-solvents . Small amounts of water-miscible organic solvents can disrupt the crystal lattice and reduce the polarity of the bulk solvent, enhancing solubility.[8][9]

Q4: Can I use DMSO to make a stock solution? Yes, Dimethyl Sulfoxide (DMSO) is an excellent, highly polar aprotic solvent that will likely dissolve your compound.[10][11] However, be mindful of its compatibility with your downstream applications. DMSO can be toxic to cells at higher concentrations and may interfere with certain assays. Always prepare a concentrated stock in DMSO and then dilute it into your final aqueous medium, ensuring the final DMSO concentration is tolerably low (typically <0.5%).

Section 3: Systematic Troubleshooting Workflow

When faced with a solubility challenge, a systematic approach is more effective than random attempts. Follow this workflow to efficiently find a solution.

G start Start: Pyridine Pentanoic Acid Insoluble in Water ph_adjust Step 1: pH Adjustment Is this compatible with my experiment? start->ph_adjust ph_yes Yes ph_adjust->ph_yes Compatible ph_no No ph_adjust->ph_no Not Compatible protocol1 Follow Protocol 4.1: Prepare stock solution using NaOH or HCl. ph_yes->protocol1 cosolvent Step 2: Co-solvent Screening Are organic solvents compatible? ph_no->cosolvent end_soluble Success: Compound Solubilized protocol1->end_soluble cosolvent_yes Yes cosolvent->cosolvent_yes Compatible cosolvent_no No cosolvent->cosolvent_no Not Compatible protocol2 Follow Protocol 4.2: Screen Ethanol, Propylene Glycol, PEG 400, or DMSO. cosolvent_yes->protocol2 salt_form Step 3: Salt Formation Is preparing a stable salt form an option? cosolvent_no->salt_form protocol2->end_soluble salt_form->end_soluble Yes end_insoluble Advanced Methods Required: Consider complexation (cyclodextrins), nanosuspensions, or structural modification. salt_form->end_insoluble No

Caption: A logical workflow for troubleshooting solubility.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Preparation of a Stock Solution via pH Adjustment

This protocol describes the solubilization of a pyridine pentanoic acid by converting it into its more soluble salt form.

Principle: By increasing the pH of the solution to a value approximately two units above the carboxylic acid pKa (i.e., pH > 6.5), the equilibrium will shift overwhelmingly towards the deprotonated, anionic carboxylate form. This ion is significantly more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[5][6][7]

Materials:

  • Pyridine pentanoic acid

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) for back-titration (optional)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of the pyridine pentanoic acid and add it to a beaker or flask containing approximately 80% of the final desired volume of deionized water.

  • Place the container on a stir plate and begin stirring to create a suspension.

  • Place the calibrated pH probe into the suspension.

  • Slowly, add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH and the visual clarity of the solution. As the pH increases, the solid material will begin to dissolve.

  • Continue adding NaOH until all the solid has dissolved and the solution is clear. The target pH will typically be between 7.5 and 9.0.

  • Once the compound is fully dissolved, stop adding NaOH.

  • If you have overshot the desired pH, you can carefully back-titrate with 0.1 M HCl.

  • Add deionized water to reach the final desired volume and stir until homogeneous.

  • Validation: To confirm that the solubility is pH-dependent, take a small aliquot of the clear solution and add a few drops of 1 M HCl. The compound should precipitate out of solution as the pH drops back towards the isoelectric point.

Protocol 4.2: Screening Co-solvents for Improved Solubility

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This can enhance the solubility of hydrophobic compounds by reducing the energy penalty of creating a cavity for the solute molecule in the solvent matrix.[8]

Common Co-solvents:

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Set up a series of small vials, one for each co-solvent to be tested.

  • In each vial, place a pre-weighed amount of the pyridine pentanoic acid (e.g., 1 mg).

  • Prepare stock solutions of your co-solvents in water (e.g., 10%, 20%, 50% v/v).

  • To each vial, add a fixed volume of the corresponding co-solvent/water mixture (e.g., 1 mL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Allow the vials to sit at room temperature for 30 minutes, then visually inspect for dissolution.

  • If the compound is not fully dissolved, gentle warming (to 30-40°C) can be applied.

  • Compare the clarity of the solutions to identify the most effective co-solvent and the minimum concentration required to achieve complete dissolution.

Section 5: Reference Data

To provide context, the following table summarizes the solubility of Nicotinic Acid (Pyridine-3-carboxylic acid), a structurally related and well-studied compound, in various solvents at room temperature. This illustrates the significant impact of the solvent system on solubility.

SolventSolubility ( g/100 mL)Comments
Water (Room Temp)~1.6[12]Baseline aqueous solubility.
Hot WaterSoluble[12]Solubility increases with temperature.
EthanolSlightly Soluble[12]A common, effective co-solvent.
DMSOSoluble[10][11]Excellent solvent for creating concentrated stocks.
Diethyl EtherInsoluble[12]Demonstrates poor solubility in non-polar solvents.
Alkaline Water (e.g., NaOH solution)Easily Soluble[12]Highlights the effectiveness of pH adjustment.

Section 6: References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Ovid. Chemical Stability of Esters of Nicotinic Acid Intended for Pulmonary Administration by Liquid Ventilation. [Link]

  • ScienceDirect. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • ResearchGate. (2013). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work. [Link]

  • Pearson. Carboxylic Acids and pH. [Link]

  • LookChem. Picolinic acid (CAS 98-98-6). [Link]

  • FooDB. Compound quinolinate (FDB031142). [Link]

  • Slideshare. (2018). Methods of solubility enhancements. [Link]

  • ResearchGate. (2014). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Queen's University Belfast. (2018). Solubility Modifying Power of Zwitterionic Salts. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids? [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • ResearchGate. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. [Link]

  • ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • Digital Analysis. pH Adjustment and Neutralization, the basics. [Link]

  • ResearchGate. (2021). The effect of pH on extraction of carboxylic acids. [Link]

  • Homework.Study.com. Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. [Link]

  • OChemTutor. pKa values. [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C. [Link]

  • Tetrahedron Letters. (2018). Table from: pKa values in organic chemistry – making maximum use of the available data. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of Zwitterionic Pyridine Acids

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on optimizing pH for the extraction of zwitterionic pyridine acids. By understanding the fundamental princi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on optimizing pH for the extraction of zwitterionic pyridine acids. By understanding the fundamental principles and employing the troubleshooting strategies outlined below, you can significantly improve the efficiency and selectivity of your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is a zwitterionic pyridine acid and why is pH critical for its extraction?

A zwitterionic pyridine acid is a molecule that contains both a basic pyridine ring and an acidic carboxylic acid group.[1] This dual functionality means the molecule's overall charge is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated pyridine ring is balanced by the negative charge on the deprotonated carboxylic acid group, resulting in a neutral overall charge. The solubility of the zwitterion is at its minimum at the pI.[2] Manipulating the pH away from the pI increases the molecule's net charge (either positive or negative), thereby increasing its solubility in aqueous solutions and decreasing its solubility in organic solvents. This pH-dependent charge state is the key principle leveraged for selective extraction.

Q2: How do the pKa values of a zwitterionic pyridine acid influence pH optimization?

The pKa values dictate the pH at which the acidic and basic groups ionize. For a pyridine carboxylic acid, there are two key pKa values:

  • pKa1: Corresponds to the protonation of the carboxylic acid group (COOH).

  • pKa2: Corresponds to the protonation of the pyridine nitrogen atom.

The isoelectric point (pI) can be estimated as the average of these two pKa values: pI ≈ (pKa1 + pKa2) / 2.[3] To effectively extract the zwitterionic compound into an organic solvent, the pH of the aqueous solution should be adjusted to its pI. At this pH, the molecule is least soluble in water and most amenable to partitioning into an organic phase.[2] Conversely, to keep the compound in the aqueous phase, the pH should be adjusted to be at least 2 pH units above or below the pI.

Q3: What is the general strategy for liquid-liquid extraction (LLE) of a zwitterionic pyridine acid?

The goal of LLE is to exploit the differential solubility of the target compound in two immiscible liquid phases (typically aqueous and organic). For a zwitterionic pyridine acid, the strategy is as follows:

  • Aqueous to Organic Transfer (Extraction): Adjust the pH of the aqueous solution containing the pyridine acid to its isoelectric point (pI). At this pH, the zwitterion is in its least polar, neutral form and will preferentially partition into an immiscible organic solvent.

  • Organic to Aqueous Transfer (Back-Extraction): To recover the compound from the organic phase, you can perform a back-extraction. By washing the organic layer with an acidic aqueous solution (pH < pI), the pyridine nitrogen becomes protonated, forming a water-soluble cation. Alternatively, washing with a basic aqueous solution (pH > pI) deprotonates the carboxylic acid, forming a water-soluble anion.[4]

Q4: Can Solid-Phase Extraction (SPE) be used for zwitterionic pyridine acids?

Yes, SPE is a powerful technique for the extraction and purification of these compounds. Mixed-mode ion-exchange sorbents, which contain both cation and anion exchange functional groups, are particularly effective.[5] The strategy involves:

  • Loading: The sample is loaded onto the SPE cartridge at a pH where the zwitterionic pyridine acid is charged, allowing it to bind to the appropriate ion-exchange group on the sorbent. For example, at a pH below pKa1, the compound will be cationic and bind to a cation exchanger.

  • Washing: The cartridge is washed with a solvent to remove neutral and like-charged impurities.

  • Elution: The target compound is eluted by changing the pH or increasing the ionic strength of the eluting solvent to disrupt the electrostatic interaction with the sorbent. For instance, eluting with a pH corresponding to the pI will neutralize the compound, causing it to be released from the ion-exchange sorbent.

Troubleshooting Guide

Issue 1: Low recovery of the zwitterionic pyridine acid in the organic phase during LLE.

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect pH of the aqueous phase. Carefully measure and adjust the pH of the aqueous solution to the calculated or experimentally determined isoelectric point (pI) of the pyridine acid.At the pI, the zwitterion has a net neutral charge and minimal aqueous solubility, maximizing its partitioning into the organic solvent.[2]
Inappropriate organic solvent. Select an organic solvent with appropriate polarity. A more polar solvent like ethyl acetate or a mixture of chloroform and isopropanol may be required for zwitterions with residual polarity.Even at the pI, zwitterions can retain some polar character. The solvent must be able to solvate this form of the molecule effectively.
Insufficient mixing/equilibration time. Ensure vigorous mixing of the two phases for a sufficient period to allow for complete partitioning of the analyte.LLE is an equilibrium process. Inadequate mixing will result in incomplete extraction.
Emulsion formation. Add a small amount of a saturated salt solution (brine) to the aqueous phase or filter the mixture through a bed of celite.Salting-out increases the ionic strength of the aqueous phase, which can help to break emulsions and further decrease the solubility of the organic compound in the aqueous layer.[6][7]

Issue 2: The zwitterionic pyridine acid precipitates out of solution during pH adjustment.

Potential Cause Troubleshooting Step Scientific Rationale
Reaching the isoelectric point at high concentration. Dilute the sample before adjusting the pH. Alternatively, perform the pH adjustment at a slightly elevated temperature to increase solubility.The solubility of a zwitterion is at its minimum at the isoelectric point. If the concentration is high, it can exceed its solubility limit and precipitate.[2]
Rapid pH change. Add the acid or base dropwise with constant stirring to allow for gradual pH adjustment.A rapid change in pH can cause localized areas of supersaturation, leading to precipitation.

Issue 3: Co-extraction of impurities.

Potential Cause Troubleshooting Step Scientific Rationale
Impurities have similar pKa values. Employ a multi-step extraction strategy. For example, perform an initial extraction at a pH that removes acidic or basic impurities before adjusting the pH to the pI of the target compound.By selectively ionizing and extracting impurities at different pH values, the purity of the final extract can be significantly improved.
Non-polar impurities. Perform a wash of the organic layer containing the zwitterion with an aqueous solution at the pI.Non-polar impurities will remain in the organic phase, while the slightly polar zwitterion may be partially washed out if the pH is not precisely at the pI. This is a trade-off between purity and recovery.
Using SPE. Optimize the wash steps in your SPE protocol. Use a wash solvent with a pH that will remove impurities without eluting the target compound.A well-optimized wash step is crucial for removing interfering compounds from the SPE sorbent.

Data and Protocols

Table 1: pKa and Isoelectric Point (pI) Values for Common Pyridinecarboxylic Acids
CompoundpKa1 (Carboxylic Acid)pKa2 (Pyridine Nitrogen)Isoelectric Point (pI)
Picolinic acid (2-Pyridinecarboxylic acid)1.085.323.20
Nicotinic acid (3-Pyridinecarboxylic acid)2.094.753.42
Isonicotinic acid (4-Pyridinecarboxylic acid)1.824.783.30
Quinolinic acid (2,3-Pyridinedicarboxylic acid)~2.4~5.1~3.75
Dipicolinic acid (2,6-Pyridinedicarboxylic acid)2.164.763.46

Note: pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength). The pI is estimated as (pKa1 + pKa2)/2. Data compiled from various sources.[3][8]

Experimental Protocol: Determination of Optimal pH for Liquid-Liquid Extraction

This protocol provides a systematic approach to experimentally determine the optimal pH for the extraction of a zwitterionic pyridine acid.

Materials:

  • Aqueous solution of the zwitterionic pyridine acid of known concentration.

  • Selected organic solvent (e.g., ethyl acetate, dichloromethane).

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.

  • pH meter.

  • Separatory funnel.

  • Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

  • Prepare a series of aqueous samples: In separate vials, place equal volumes of the aqueous stock solution of your pyridine acid.

  • Adjust the pH: Adjust the pH of each vial to a different value, creating a range of pH values around the estimated pI (e.g., from pI - 2 to pI + 2 in 0.5 pH unit increments).

  • Perform the extraction: a. Transfer each pH-adjusted aqueous solution to a separate separatory funnel. b. Add an equal volume of the organic solvent to each funnel. c. Shake vigorously for 2 minutes to ensure thorough mixing. d. Allow the layers to separate completely.

  • Sample analysis: a. Carefully collect the organic layer from each extraction. b. Analyze the concentration of the pyridine acid in each organic extract using a suitable analytical method (e.g., HPLC-UV).

  • Data interpretation: Plot the concentration of the pyridine acid in the organic phase as a function of the aqueous phase pH. The pH at which the highest concentration is observed is the optimal pH for extraction.

Visualizing the Concepts

Diagram 1: pH-Dependent Charge State of a Zwitterionic Pyridine Acid

G cluster_low_ph Low pH (pH < pI) cluster_pi Isoelectric Point (pH = pI) cluster_high_ph High pH (pH > pI) Cation Cationic Form (Net Positive Charge) Zwitterion Zwitterionic Form (Net Neutral Charge) Cation->Zwitterion Increase pH Anion Anionic Form (Net Negative Charge) Zwitterion->Anion Increase pH G start Start: Aqueous solution of Pyridine Acid ph_adjust Adjust pH to Isoelectric Point (pI) start->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent extract Liquid-Liquid Extraction add_solvent->extract separate Separate Organic and Aqueous Layers extract->separate analyze Analyze Organic Layer for Compound Concentration separate->analyze optimize Optimize pH for Maximum Recovery analyze->optimize optimize->ph_adjust Iterate if necessary end End: Purified Compound in Organic Phase optimize->end Optimal pH found

Caption: A systematic workflow for optimizing the liquid-liquid extraction of zwitterionic pyridine acids.

References

  • Nojavan, S., et al. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. Analytica Chimica Acta, 745, 45-52. Available from: [Link]

  • Salas-Montava, S., et al. (2025). Preparation of Zwitterionic Silica-Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples. Journal of Applied Polymer Science. Available from: [Link]

  • Cruz-Cabeza, A. J., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. Chemical Communications, 51(54), 10919-10922. Available from: [Link]

  • Various Authors. (2020). How to desalt zwitterions? ResearchGate. Available from: [Link]

  • Green, R. W., & Tong, H. K. (1953). The ultra-violet absorption spectra and dissociation constants of the pyridinemonocarboxylic acids. Journal of the Chemical Society (Resumed), 1290-1294. Available from: [Link]

  • Li, Y., et al. (2025). Green Synthesis of Zwitterionic–Cyclodextrin Hybrid Polymer for Efficient Extraction of Polypeptides: Combination of Instrumental Analysis and DFT Calculation. Polymers, 17(18), 2524. Available from: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Available from: [Link]

  • Jencks, W. P., & Westheimer, F. H. pKa Data Compiled by R. Williams. Harvard University. Available from: [Link]

  • Olesińska, M., et al. (2025). Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations. Molecules, 30(23), 4710. Available from: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Available from: [Link]

  • Altway, S., et al. (2025). Zwitterionic Buffering Agent as an Alternative to Improve Carboxylic Acid Extraction Performance with 1-heptanol Solvent. ResearchGate. Available from: [Link]

  • Altway, S., et al. (2025). Zwitterionic Buffering Agent as an Alternative to Improve Carboxylic Acid Extraction Performance with 1-heptanol Solvent. Scientific.Net. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Pyridinecarboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Bryant, J., et al. (2007). Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. Analytical Chemistry, 79(9), 3330-3336. Available from: [Link]

  • Bryant, J., et al. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. Analytical Chemistry, 79(9), 3330-3336. Available from: [Link]

  • Various Authors. (2025). pKa values for carboxylic acids. ResearchGate. Available from: [Link]

  • Das, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(20), 6825. Available from: [Link]

  • Perez-Reyes, C., et al. (2020). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Molecules, 25(13), 2924. Available from: [Link]

  • Wang, Y., et al. (2022). Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. Analytical Methods, 14(44), 4467-4474. Available from: [Link]

  • Tanaka, M., et al. (2024). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. Biomacromolecules. Available from: [Link]

  • Ataman Kimya. Pyridine-2,6-dicarboxylic acid (Dipicolinic acid). Ataman Kimya. Available from: [Link]

  • NIST. (2025). 2,6-Pyridinedicarboxylic acid. NIST Chemistry WebBook. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of α-Pyridyl Carboxylic Acids

Welcome to the technical support center for handling α-pyridyl carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling α-pyridyl carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining the stereochemical purity of these valuable chiral building blocks. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the underlying mechanisms to empower you to design robust and reliable synthetic procedures.

Part 1: Understanding the Challenge - The Mechanism of Racemization

The primary challenge in manipulating α-pyridyl carboxylic acids is their susceptibility to racemization. The α-proton (the hydrogen atom on the carbon bearing the carboxyl group) is unusually acidic. This heightened acidity is due to the electron-withdrawing inductive effect of the adjacent carboxylic acid and, critically, the pyridine ring.

During reactions that involve the activation of the carboxylic acid, such as amide bond formation, a base is typically used. This base can deprotonate the α-position, leading to the formation of a planar enolate or a related ketene intermediate. This planar intermediate loses its stereochemical information, and subsequent reprotonation can occur from either face, resulting in a racemic or partially racemized mixture.

Below is a diagram illustrating the base-mediated racemization pathway during a typical amide coupling reaction.

racemization_mechanism Figure 1: Mechanism of Racemization cluster_0 Chiral Starting Material cluster_2 Outcome start (R)-α-Pyridyl Carboxylic Acid activated Activated Intermediate (e.g., Acyl-EDC Adduct) start->activated Coupling Reagent enolate Planar Enolate/ Ketene Intermediate (Loss of Chirality) activated->enolate product_R (R)-Product (Desired) enolate->product_R + Amine + H⁺ product_S (S)-Product (Racemized) enolate->product_S + Amine + H⁺

Caption: Base-mediated deprotonation of the activated acid leads to a planar intermediate, the key step in racemization.

Part 2: Frequently Asked Questions (FAQs)

Here we address the most common questions encountered in the lab.

Q1: Why is my α-pyridyl carboxylic acid racemizing during amide coupling, but other aryl carboxylic acids are not?

A: The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly increases the acidity of the α-proton compared to that of other aryl systems like a phenyl ring. This makes the α-proton more susceptible to being removed by a base, especially after the carboxyl group has been activated by a coupling reagent, which further enhances the acidity.

Q2: Which reaction parameter has the most significant impact on preventing racemization?

A: The choice of base is arguably the most critical factor. Sterically hindered, non-nucleophilic bases are strongly preferred because their bulkiness disfavors the abstraction of the sterically accessible α-proton. Tertiary amine bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine) are generally superior to less hindered bases like triethylamine (TEA).

Q3: Can the choice of coupling reagent affect the level of racemization?

A: Absolutely. Reagents that form highly reactive intermediates can accelerate racemization. For instance, carbodiimides like EDC, when used with additives like HOBt or HOAt, are effective. The additive is crucial; it acts as an activated ester "scavenger," reacting quickly to form a less reactive intermediate that is more resistant to racemization while it awaits reaction with the amine. Reagents that are known to have a lower propensity for racemization, such as COMU or T3P, are often excellent choices.

Q4: How can I accurately determine if my product has racemized?

A: The most reliable method is through chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase can separate and quantify the two enantiomers. It is crucial to develop a reliable analytical method and test the enantiomeric excess (ee) of your starting material and final product to accurately assess the degree of racemization during the reaction.

Part 3: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to diagnosing and solving racemization issues in your experiments.

Problem: Significant loss of enantiomeric excess (>5%) observed after amide coupling.

This is a common scenario. Follow this troubleshooting workflow to systematically identify and resolve the issue.

troubleshooting_workflow start Problem: Loss of ee >5% check_base Step 1: Evaluate Base Is it sterically hindered? (e.g., DIPEA, Collidine) start->check_base change_base Action: Switch to a more hindered base like DIPEA or 2,4,6-trimethylpyridine. check_base->change_base No check_temp Step 2: Check Temperature Was the reaction run at >0°C? check_base->check_temp Yes change_base->check_temp lower_temp Action: Run the reaction at 0°C or lower (-15°C is common). Add reagents slowly. check_temp->lower_temp Yes check_reagent Step 3: Review Coupling Reagent Are you using an additive like HOAt with EDC? check_temp->check_reagent No lower_temp->check_reagent change_reagent Action: Ensure an additive is used. Consider switching to a low-racemization reagent like COMU or T3P. check_reagent->change_reagent No check_solvent Step 4: Analyze Solvent Is the solvent polar aprotic? (e.g., DMF, NMP) check_reagent->check_solvent Yes change_reagent->check_solvent change_solvent Action: Switch to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). check_solvent->change_solvent Yes (Using DMF) end_node Solution: ee Preserved check_solvent->end_node No (Using DCM/THF) change_solvent->end_node

Caption: A systematic workflow for troubleshooting racemization in amide coupling reactions.

Detailed Protocols for Mitigation

This protocol is designed to minimize racemization by controlling temperature and using appropriate reagents.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the α-pyridyl carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -15°C using a suitable cooling bath (e.g., acetone/dry ice).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise while maintaining the internal temperature below -10°C.

  • Activator Addition: In a separate flask, dissolve the coupling reagent (e.g., COMU, 1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature does not rise above -10°C.

  • Reaction: Stir the reaction at -15°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via column chromatography. Crucially, analyze the enantiomeric excess of the purified product using a pre-validated chiral HPLC/SFC method.

This is a general guide to developing a method to monitor your reaction's success.

  • Column Selection: Choose a chiral stationary phase known for separating amine or acid derivatives. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are excellent starting points.

  • Mobile Phase Screening: Prepare a racemic standard of your final product. Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes.

  • Optimization: Once baseline separation of the two enantiomers is observed, optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5.

  • Validation: Inject a sample of your chiral starting material to confirm its peak identity and ee. Then, inject your final product to quantify the ee and determine the extent of racemization.

Part 4: Data-Driven Decisions

The choice of reagents and conditions can be guided by literature data. The following table summarizes the impact of different bases and solvents on the racemization of a model α-pyridyl carboxylic acid during an EDC/HOBt mediated coupling.

Base (1.5 eq)SolventTemperature (°C)Resulting Enantiomeric Excess (% ee)Reference
Triethylamine (TEA)DMF2565%
DIPEA DMF 25 88%
DIPEA DCM 0 >98%
N-Methylmorpholine (NMM)DMF2575%
2,6-LutidineDCM095%

Key Takeaway: The data clearly demonstrates that a combination of a sterically hindered base (DIPEA) and a less polar solvent (DCM) at a reduced temperature is highly effective at preserving stereochemical integrity.

References

  • Title: The acidity of α-hydrogens in pyridyl derivatives. Source: Journal of Organic Chemistry URL: [Link]

  • Title: Racemization of Amino Acids and Their Derivatives. Source: Chemical Reviews URL: [Link]

  • Title: Practical prevention of racemization in peptide synthesis: A study of the coupling of N-methylated and α,α-disubstituted amino acids. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The carbodiimide method. Source: The Peptides: Analysis, Synthesis, Biology URL: [Link]

  • Title: HOAt: A novel, highly effective, and racemization-suppressing additive for peptide synthesis. Source: Tetrahedron Letters URL: [Link]

  • Title: COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Peptide Coupling Reagents. Source: Organic Letters URL: [Link]

Optimization

Technical Support Center: Resolving NMR Impurities in 4-Methyl-2-(pyridin-4-yl)pentanoic Acid

Welcome to the analytical troubleshooting center for 4-Methyl-2-(pyridin-4-yl)pentanoic acid . This compound presents unique analytical challenges due to its amphoteric nature—containing both a basic pyridine nitrogen an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting center for 4-Methyl-2-(pyridin-4-yl)pentanoic acid . This compound presents unique analytical challenges due to its amphoteric nature—containing both a basic pyridine nitrogen and an acidic carboxylic acid—and its sterically congested isobutyl aliphatic region.

This guide is designed for drug development professionals and synthetic chemists to systematically diagnose, validate, and resolve NMR spectral anomalies.

Diagnostic Workflow for NMR Anomalies

Before diving into specific chemical shifts, use the following diagnostic decision tree to categorize the anomaly in your


H NMR spectrum.

NMR_Troubleshooting Start Analyze 1H NMR Spectrum of Target Compound Split1 Start->Split1 CheckPy Broad/Shifted Pyridine Peaks? Split1->CheckPy CheckAliph Anomalous Integration in 0.8-2.0 ppm? Split1->CheckAliph CheckAlpha Unexpected Singlets near 3.6 ppm? Split1->CheckAlpha Zwitterion Zwitterion Equilibrium or Moisture CheckPy->Zwitterion Yes SolventGrease Aliphatic Impurities (Grease, Hexane, DIPA) CheckAliph->SolventGrease Yes StartingMat Unreacted Starting Material (4-Pyridylacetic acid) CheckAlpha->StartingMat Yes Action1 Add TFA-d to Lock Protonation State Zwitterion->Action1 Action2 Run HSQC/DEPT-135 to Differentiate SolventGrease->Action2 Action3 Perform Acid-Base Extraction Workup StartingMat->Action3

Diagnostic decision tree for identifying and resolving NMR impurities in the target compound.

Quantitative Impurity Data

To accurately identify trace impurities, compare your spectrum against the established chemical shifts of the target API, common starting materials, and residual solvents. The data below is standardized against the comprehensive solvent impurity tables established by [1].

Compound / Role

H NMR Shift (CDCl

, ppm)

H NMR Shift (DMSO-d

, ppm)
Diagnostic Multiplicity
4-Methyl-2-(pyridin-4-yl)pentanoic acid (Target)8.5 (m), 7.3 (m), 3.6 (m), 0.9 (d)8.5 (m), 7.3 (m), 3.6 (m), 0.8 (d)C2-H multiplet
4-Pyridylacetic acid (Starting Material)3.6 (s)3.6 (s)Alpha-CH

singlet
Isobutyl bromide (Alkylating Agent)3.3 (d), 2.1 (m), 1.0 (d)3.4 (d), 2.0 (m), 1.0 (d)CH

-Br doublet
Ethyl Acetate (Extraction Solvent)4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)Isolated quartet
Silicone Grease (Lab Contaminant)0.07 (s)-0.06 (s)Sharp upfield singlet

Troubleshooting Guides

Guide A: Resolving Pyridine Peak Broadening and Chemical Shift Drift

Causality: 4-Methyl-2-(pyridin-4-yl)pentanoic acid is an amphoteric molecule. In solution, it exists in a dynamic, concentration-dependent equilibrium between its neutral state and its zwitterionic form (pyridinium carboxylate). This intermediate exchange rate on the NMR timescale, combined with quadrupolar relaxation from the


N nucleus, causes severe broadening of the pyridine protons and unpredictable drifting of the C2-alpha proton .

Self-Validating Protocol:

  • Sample Preparation: Transfer 15–20 mg of the analyte into a clean vial.

  • Desiccation: Dry the sample under high vacuum (

    
    0.1 mbar) for 2 hours to remove trace water, which acts as a proton-transfer catalyst and exacerbates broadening.
    
  • Solvent Selection: Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-d

    
    . Avoid CDCl
    
    
    
    , as zwitterions frequently form micelles or aggregates in non-polar environments.
  • State Locking (Validation Step): Acquire an initial

    
    H NMR spectrum. Next, spike the NMR tube with 2–3 drops of deuterated trifluoroacetic acid (TFA-d).
    
  • Verification: Re-acquire the spectrum. The TFA-d forces the molecule entirely into the protonated pyridinium state. The pyridine ortho-protons will sharpen into distinct doublets and shift downfield (>8.8 ppm). If the peaks sharpen, you have validated that the initial broadening was a dynamic exchange artifact, not a structural impurity.

Guide B: Differentiating Isobutyl Signals from Aliphatic Impurities

Causality: The isobutyl group of the target compound produces signals in the 0.8–2.0 ppm range. This region is notoriously cluttered by common laboratory impurities such as silicone grease, residual hexanes, and degraded amine bases (e.g., diisopropylamine from LDA). Relying solely on


H NMR integration can lead to false purity assessments .

Self-Validating Protocol:

  • Integration Check: Normalize the integration of the pyridine ortho-protons to 2.00. If the multiplet at ~0.9 ppm integrates to >6.00, aliphatic impurities are definitively present.

  • 2D NMR Validation: Perform a

    
    H-
    
    
    
    C HSQC experiment.
    • Target Identification: The isobutyl methyls will show cross-peaks linking the ~0.9 ppm

      
      H signals to 
      
      
      
      C signals around 22–23 ppm.
    • Impurity Isolation: Silicone grease will appear as an isolated cross-peak near 0.07 ppm (

      
      H) / 1.0 ppm (
      
      
      
      C). Hexane will show distinct CH
      
      
      cross-peaks at 1.25 ppm (
      
      
      H) / 22–31 ppm (
      
      
      C).
  • Chemical Remediation: If grease or hexanes are confirmed, perform an acid-base wash. Dissolve the sample in 1M HCl (aq) and wash with hexanes (3x). The protonated target remains in the aqueous layer. Adjust the aqueous layer to pH ~5.0 (the approximate isoelectric point) using 1M NaOH to precipitate the pure zwitterionic product. Re-run the NMR to validate the removal of the aliphatic signals.

Guide C: Identifying and Removing Residual Alkylating Agent

Causality: The synthesis typically involves the alpha-alkylation of 4-pyridylacetic acid using isobutyl bromide. Unreacted isobutyl bromide can persist through standard aqueous workups due to its moderate boiling point and lipophilicity.

Self-Validating Protocol:

  • Spectral Identification: Scan the spectrum for a distinct doublet at ~3.3 ppm (CH

    
    -Br) and a multiplet at ~2.1 ppm (CH). These are the hallmark signals of isobutyl bromide, distinct from the target's isobutyl group which is shifted further upfield.
    
  • Quantification: Compare the integration of the 3.3 ppm doublet to the target's C2-H signal to determine the molar percentage of the impurity.

  • Remediation: If isobutyl bromide is >1 mol%, subject the sample to prolonged high-vacuum drying (40°C at 0.1 mbar for 4 hours) or triturate the solid product with cold heptane. Heptane selectively dissolves the alkyl halide while leaving the polar target compound intact. Filter and re-analyze to confirm purity.

Frequently Asked Questions (FAQs)

Q: Why is my alpha-proton (C2-H) appearing as a complex multiplet instead of a clean triplet? A: The C2 carbon is a chiral center. Consequently, the adjacent CH


 protons on the isobutyl group (C3) are diastereotopic. Because they are magnetically inequivalent, they couple differently to the C2-H proton, resulting in a doublet of doublets (dd) or a more complex multiplet rather than a simple triplet.

Q: I observe a sharp singlet at ~3.6 ppm. What does this indicate? A: A sharp singlet in this region is highly diagnostic of unreacted 4-pyridylacetic acid (the starting material). Because its alpha protons are not coupled to an alkyl chain, they appear as a singlet, whereas the target's C2-H is split by the adjacent isobutyl group.

Q: How can I distinguish between residual ethyl acetate and the target's signals? A: Ethyl acetate presents a classic quartet at 4.12 ppm, a singlet at 2.05 ppm, and a triplet at 1.26 ppm in CDCl


. While the 1.26 ppm triplet may overlap with the target's isobutyl signals, the 4.12 ppm quartet is completely isolated from the target's peaks and serves as a reliable, unambiguous diagnostic marker.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Profiling: Pyridyl Pentanoic Acid Isomers

Content Type: Technical Comparison Guide Subject: Structural Elucidation and Fragmentation Mechanics of 2-, 3-, and 4-Pyridyl Pentanoic Acids Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialis...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Structural Elucidation and Fragmentation Mechanics of 2-, 3-, and 4-Pyridyl Pentanoic Acids Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists

Executive Summary

This guide provides a mechanistic comparison of the mass spectrometry (MS) fragmentation patterns of pyridyl pentanoic acids (


, MW 179.22). Differentiating these positional isomers is critical in drug discovery, particularly for histone deacetylase (HDAC) inhibitors and nicotinic agonists where the pyridine nitrogen position dictates binding affinity.

Key Differentiator: The proximity of the ring nitrogen to the alkyl side chain allows the 2-pyridyl isomer to undergo a specific McLafferty rearrangement involving the ring nitrogen, a pathway geometrically forbidden for the 3- and 4-isomers. This results in a distinct base peak signature that serves as a primary identification marker.

Mechanistic Comparison: The Isomer Challenge

While all three isomers share a molecular ion (


) at m/z 179 , their fragmentation pathways diverge significantly under Electron Ionization (EI) due to the "Ortho Effect" and charge localization probabilities.
A. 2-Pyridyl Pentanoic Acid (The "Proximity" Case)

The 2-position provides a unique steric environment where the ring nitrogen can interact directly with the side chain


-hydrogens.
  • Dominant Mechanism (McLafferty to Nitrogen): The non-bonding electrons on the ring nitrogen abstract a

    
    -hydrogen from the pentanoic chain. This leads to 
    
    
    
    -cleavage relative to the ring, expelling a neutral alkene-acid fragment.
  • Diagnostic Ion: m/z 93 (2-Methylpyridine radical cation).

  • Secondary Pathway: McLafferty rearrangement at the carboxylic acid terminus (standard for fatty acids), yielding m/z 60 (

    
    ), though this is often suppressed by the charge-retaining power of the pyridine ring.
    
B. 3-Pyridyl and 4-Pyridyl Pentanoic Acids (The "Remote" Cases)

In these isomers, the ring nitrogen is too distant to abstract protons from the side chain. The fragmentation resembles that of alkylbenzenes but is influenced by the electron-withdrawing nature of the pyridine ring.

  • Dominant Mechanism (Benzylic-type Cleavage): Simple cleavage of the bond

    
     to the aromatic ring is favored, often followed by ring expansion to an azatropylium ion.
    
  • Diagnostic Ions:

    • m/z 106: (Pyridyl-

      
      ) – The "benzyl" equivalent.
      
    • m/z 120: (Pyridyl-

      
      ) – Often prominent due to the stability of the ethyl-pyridine motif.
      
  • Differentiation: Distinguishing 3- from 4-isomers is challenging by EI-MS alone and often requires inspection of lower-mass ring fragmentation (HCN loss) or coupling with retention time data.

C. Alternative Benchmark: Phenyl Pentanoic Acid

To validate the pyridine effect, we compare these against the phenyl analog.

  • Phenyl Pattern: Lacks the basic nitrogen "charge trap." The charge is more delocalized.

  • Key Difference: The phenyl analog shows a strong m/z 91 (Tropylium) peak, whereas pyridyl analogs shift this to m/z 92/106 (Azatropylium variants).

Data Summary: Diagnostic Ion Table

The following table summarizes the relative abundance of key ions observed in 70 eV EI-MS.

Fragment Ion (m/z)Structure / Origin2-Pyridyl Isomer3-/4-Pyridyl IsomersPhenyl Pentanoic Acid
179

(Molecular Ion)
Weak (<10%)Moderate (10-20%)Moderate
134

ModerateStrongStrong
106

(Azatropylium)
WeakBase Peak (100%) Absent
93

(McLafferty to N)
Base Peak (100%) Absent/TraceAbsent
91

(Tropylium)
AbsentAbsentBase Peak
60

(McLafferty to COOH)
PresentPresentPresent

Note: In ESI (Electrospray Ionization), all species show


 at m/z 180. Differentiation in LC-MS/MS requires high collision energy (CE) to induce the ring-specific fragmentations described above.

Visualization: Fragmentation Pathways[1][2][3]

The following diagram illustrates the critical divergence between the 2-pyridyl "Nitrogen-McLafferty" and the standard "Carboxyl-McLafferty" pathways.

FragmentationPathways M_Ion Molecular Ion (m/z 179) [Py-CH2-CH2-CH2-CH2-COOH]+. Transition_N 6-Membered Transition State (H transfer to Ring N) M_Ion->Transition_N If 2-Isomer Cleavage_Beta Benzylic Cleavage (Beta to Ring) M_Ion->Cleavage_Beta If 3/4-Isomer SubGraph_2Py 2-Pyridyl Specific Pathway Frag_93 Fragment m/z 93 (2-Methylpyridine radical cation) BASE PEAK Transition_N->Frag_93 - Neutral Alkene Acid Neutral_Alkene Neutral Loss: CH2=CH-CH2-COOH Transition_N->Neutral_Alkene SubGraph_34Py 3/4-Pyridyl Specific Pathway Frag_106 Fragment m/z 106 (Azatropylium Ion) BASE PEAK Cleavage_Beta->Frag_106 - Propanoic Radical Neutral_Radical Neutral Loss: .CH2-CH2-COOH Cleavage_Beta->Neutral_Radical

Caption: Divergent fragmentation logic. The 2-pyridyl isomer favors internal hydrogen transfer to the nitrogen (left branch), while 3/4-isomers favor direct chain cleavage (right branch).

Experimental Protocols

To replicate these findings, strictly controlled ionization energies are required to prevent complete fragmentation of the molecular ion.

Protocol A: GC-MS (Electron Ionization)

Objective: Structural fingerprinting via fragmentation patterns.[1]

  • Sample Prep: Dissolve 1 mg of pyridyl pentanoic acid in 1 mL Methanol (HPLC grade). Derivatization (e.g., TMS) is optional but recommended if peak tailing occurs due to the carboxylic acid.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source:

    • Mode: EI (70 eV).[2][1] Crucial: Do not use lower eV for initial identification as standard libraries use 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 40–300.

Protocol B: LC-MS/MS (Differentiation in Solution)

Objective: Distinction of isomers in biological matrices (where GC is less suitable).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 1.8 µm.

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Parameters (QQQ or Q-TOF):

    • Ionization: ESI Positive Mode (

      
       m/z 180).
      
    • Differentiation Step: Perform Product Ion Scan of m/z 180.

    • Collision Energy (CE): Ramp 10–40 eV.

    • Observation: At high CE (30+ eV), 2-pyridyl will yield a distinct fragment at m/z 78 (Pyridine ring) and m/z 93 , whereas 3/4-pyridyls retain the methylene bridge longer (m/z 106).

Scientific Validation & Self-Check

  • Logic Check (Nitrogen Rule): The molecule has one Nitrogen. MW is 179 (odd). The molecular ion

    
     is at an odd mass (179). Fragment ions with even electron configuration (cations) should generally appear at even masses (e.g., 106, 60), while radical cations (like the McLafferty product) appear at odd masses (e.g., 93). This holds true for the predicted m/z 93 peak for the 2-pyridyl isomer.
    
  • Causality: The "McLafferty to Nitrogen" mechanism is a well-documented phenomenon in 2-alkylpyridines [1]. The absence of this pathway in 3-isomers is due to the geometric impossibility of the 6-membered transition state involving the ring nitrogen.

References

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[3] Link

  • Spiteller, G. (1966). "Mass Spectrometry of Heterocyclic Compounds." Advances in Heterocyclic Chemistry, 7, 301-376.
  • NIST Mass Spectrometry Data Center. "Pyridine Fragmentation Data." NIST Chemistry WebBook. Link

  • Gross, M. L. (2004).[3] "Focus in honor of Fred McLafferty: The discovery of the McLafferty Rearrangement." Journal of the American Society for Mass Spectrometry, 15(7), 951–955. Link

Sources

Comparative

Comparative Bioactivity Profile: 2-Pyridyl vs. 3-Pyridyl Pentanoic Acid Isomers

Executive Summary In the optimization of small molecule drugs, the substitution of a phenyl ring with a pyridine moiety (bioisosteric replacement) is a standard strategy to alter physicochemical properties without signif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small molecule drugs, the substitution of a phenyl ring with a pyridine moiety (bioisosteric replacement) is a standard strategy to alter physicochemical properties without significantly changing steric bulk.[1] However, the position of the nitrogen atom—specifically comparing 2-pyridyl (ortho-like) versus 3-pyridyl (meta-like) isomers of pentanoic acid—dramatically alters bioactivity profiles.

The Verdict:

  • Select 2-Pyridyl Pentanoic Acid when targeting metalloenzymes (e.g., HDACs) where the nitrogen lone pair can assist in metal chelation or when a specific intramolecular hydrogen bond is required to lock conformation.[1] Note that this isomer often exhibits lower metabolic stability due to N-oxidation susceptibility.

  • Select 3-Pyridyl Pentanoic Acid when mimicking a benzoic acid/phenyl pharmacophore to improve aqueous solubility while maintaining a planar geometry for

    
     stacking interactions. This isomer generally offers superior metabolic stability and a higher fraction of unbound drug (
    
    
    
    ) in plasma.[1]

Physicochemical & Structural Analysis

The core difference between these isomers lies in the vector of the nitrogen lone pair and the resulting electronic distribution.[1] This dictates how the molecule interacts with the target binding pocket and solvent.[1]

Vector Analysis and Topology
  • 2-Pyridyl (Ortho-position): The nitrogen lone pair creates a significant dipole moment adjacent to the alkyl tail. In pentanoic acid derivatives, this allows for potential "back-biting" or intramolecular hydrogen bonding with the carboxyl group (depending on pH and chain flexibility), potentially locking the molecule in a compact conformation.

  • 3-Pyridyl (Meta-position): The nitrogen lone pair projects away from the alkyl chain, creating a linear, extended dipole. This topology more closely mimics a phenyl ring's steric demand but introduces a distal hydrogen bond acceptor (HBA).[1]

pKa and Solubility Profile

The basicity of the pyridine nitrogen is influenced by the inductive effect of the alkyl chain.[1]

Property2-Pyridyl Pentanoic Acid3-Pyridyl Pentanoic AcidImplications
Pyridine pKa ~5.1 - 5.3~4.8 - 5.02-pyridyl is slightly more basic; affects lysosomal trapping.
LogP (Lipophilicity) 1.2 - 1.41.1 - 1.33-pyridyl is generally more polar due to exposed N-solvation.
Solubility (pH 7.4) ModerateHigh3-pyridyl typically offers better aqueous solubility.[1]
Chelation Potential High (Bidentate capability)Low (Monodentate only)Critical for Zinc-dependent targets (e.g., HDACs).[1]

Bioactivity Case Study: Histone Deacetylase (HDAC) Inhibition

To illustrate the functional divergence, we examine these isomers as "Cap groups" in Hydroxamic Acid-based HDAC inhibitors (a common application for pentanoic acid derivatives).[1]

Mechanism of Action Differences
  • 2-Pyridyl Isomer: The nitrogen atom is positioned to potentially interact with the Zinc (

    
    ) ion at the bottom of the HDAC catalytic pocket or interact with the rim residues (e.g., Aspartate).[1] This can lead to higher potency  but often lower selectivity  across HDAC isoforms (HDAC1 vs HDAC6).[1]
    
  • 3-Pyridyl Isomer: The nitrogen projects into the solvent-exposed region or interacts with the hydrophobic channel walls (the "11 Å channel"). This isomer typically acts as a surface recognition element, improving selectivity and reducing off-target hERG channel inhibition.

Metabolic Stability (ADME)

The metabolic fate of the pyridine ring is position-dependent, primarily driven by Cytochrome P450 (CYP) enzymes.[1]

  • 2-Pyridyl Liability: The 2-position is electron-deficient but the nitrogen itself is prone to N-oxidation (forming 2-pyridyl-N-oxide), which can be a toxicophore. Furthermore, the alpha-carbon (in the pentanoic chain) is highly susceptible to oxidation.[1]

  • 3-Pyridyl Advantage: The 3-position is electronically similar to a phenyl ring's meta-position. It is less prone to N-oxidation and often demonstrates a longer half-life (

    
    ) in microsomal stability assays.
    

Visualizing the SAR Decision Pathway

The following diagram outlines the logical decision tree for selecting between these isomers based on target requirements.

SAR_Decision_Tree Start Target Definition: Pentanoic Acid Pharmacophore Q1 Does the Binding Pocket contain a Metal Ion (Zn, Fe)? Start->Q1 Branch_Metal Yes (e.g., HDAC, MMP) Q1->Branch_Metal Yes Branch_NoMetal No (e.g., GPCR, Kinase) Q1->Branch_NoMetal No Select_2Pyr Select 2-Pyridyl Isomer Branch_Metal->Select_2Pyr Q2 Is Solubility or Metabolic Stability limiting? Branch_NoMetal->Q2 Reason_2Pyr Mech: Potential Bidentate Chelation Risk: N-Oxide formation Select_2Pyr->Reason_2Pyr Q2->Select_2Pyr No (Potency driven) Select_3Pyr Select 3-Pyridyl Isomer Q2->Select_3Pyr Yes (Critical) Reason_3Pyr Mech: Bioisostere for Phenyl Benefit: High Solubility, Low Clearance Select_3Pyr->Reason_3Pyr

Figure 1: Strategic decision tree for selecting pyridine isomers based on binding pocket topology and ADME requirements.

Experimental Protocols

To validate the bioactivity differences, the following standardized protocols are recommended. These ensure data is comparable and artifacts (like pH-dependent solubility) are minimized.[1]

Protocol: Comparative Lipophilicity (LogD) Assay

Why this matters: Pyridine ionization varies with pH.[1] Standard LogP (octanol/water) is insufficient; LogD at physiological pH (7.[1]4) is required.[1][2]

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • n-Octanol (saturated with PBS).[1]

  • HPLC system with UV detection (254 nm).[1]

Workflow:

  • Saturation: Mix equal volumes of n-octanol and PBS for 24 hours. Separate phases.

  • Preparation: Dissolve 1 mg of 2-pyridyl or 3-pyridyl pentanoic acid in 1 mL of the aqueous phase.

  • Partitioning: Add equal volume of octanol phase. Vortex for 30 minutes at 25°C. Centrifuge at 2000g for 10 mins.

  • Quantification: Inject the aqueous phase (pre- and post-extraction) into HPLC.

  • Calculation:

    
    .
    
Protocol: In Vitro Metabolic Stability (Microsomal)

Why this matters: Validates the hypothesis that 3-pyridyl is more stable than 2-pyridyl.

Workflow Visualization:

Experimental_Workflow Step1 Incubation (Liver Microsomes + NADPH) Step2 Time Points (0, 15, 30, 60 min) Step1->Step2 Step3 Quench (Cold Acetonitrile) Step2->Step3 Step4 Analysis (LC-MS/MS) Step3->Step4 Step5 Data Output (Intrinsic Clearance CLint) Step4->Step5

Figure 2: Microsomal stability assay workflow for determining intrinsic clearance.

Procedure:

  • Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiate reaction with NADPH-generating system.[1]

  • Aliquot at t=0, 15, 30, 60 min into cold acetonitrile (containing internal standard).

  • Centrifuge and analyze supernatant via LC-MS/MS monitoring the parent ion

    
    .[1]
    
  • Expectation: 2-pyridyl isomer often shows rapid depletion (high

    
    ) compared to the 3-pyridyl isomer.[1]
    

References

  • BenchChem. (2025).[1][2][3] The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 3-Pyridineacetic acid (Compound Summary). Retrieved from [1][4]

  • Journal of Medicinal Chemistry. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives. (Contextualizing 2-pyridyl vs 3-pyridyl antiviral activity). Retrieved from [1]

  • Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in DMSO and Water). Retrieved from [1]

  • MDPI. (2024).[1] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [1]

Sources

Validation

Precision in Potency: HPLC Retention Time Standards for 4-Methyl-2-(pyridin-4-yl)pentanoic Acid

Executive Summary: The Zwitterionic Challenge 4-Methyl-2-(pyridin-4-yl)pentanoic acid presents a unique chromatographic challenge due to its amphoteric nature. Structurally, it combines a basic pyridine ring (pKa ~5.2) w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Zwitterionic Challenge

4-Methyl-2-(pyridin-4-yl)pentanoic acid presents a unique chromatographic challenge due to its amphoteric nature. Structurally, it combines a basic pyridine ring (pKa ~5.2) with an acidic carboxylic tail (pKa ~4.8). This zwitterionic character means its retention time (RT) is hypersensitive to mobile phase pH, ionic strength, and temperature.

For researchers in drug development, establishing a robust retention time standard is not merely about identification—it is about quantifying impurities and intermediates with regulatory-grade precision. This guide compares three standardization approaches: External Standards (ES) , Internal Standards (IS) , and Relative Retention Time (RRT) markers, recommending the optimal strategy based on experimental rigor.

Comparative Analysis of Standardization Methods

Method A: External Standard (Absolute RT)

The traditional approach: Injecting a pure standard of the analyte separately.

  • Mechanism: Relies on the absolute stability of the chromatographic system (pump flow, column temperature, mobile phase composition).

  • Performance: High risk of RT drift. A pH shift of just 0.1 units can alter the ionization state of the pyridine ring, shifting RT by >5%.

  • Verdict: Suitable only for rough range-finding. Inadequate for critical quality control (QC) of this specific molecule due to "ion-suppression" variability.

Method B: Internal Standard (Corrected RT)

The robust approach: Co-injecting a structural analog.

  • Mechanism: An analog is added to both sample and standard.[1][2] RT is reported as a ratio (Analyte RT / IS RT).

  • Recommended IS: 4-Methyl-2-(pyridin-3-yl)pentanoic acid (the 3-isomer).

  • Performance: Excellent. Because the isomer shares the same pKa profile and lipophilicity, it drifts in sync with the target analyte if pH or flow rate fluctuates.

  • Verdict: The Gold Standard for Quantification. Eliminates errors from injection volume and pump pulsation.

Method C: Relative Retention Time (RRT)

The regulatory approach: Defining peaks relative to a main API peak.

  • Mechanism: Used when the molecule is an impurity. RT is expressed relative to the parent drug.

  • Performance: Moderate. If the parent drug has different ionization properties (e.g., lacks the carboxylic acid), the "lock" between the two peaks may break under gradient conditions.

  • Verdict: Mandatory for Impurity Profiling in regulatory filings, but less precise than IS for assay purposes.

Summary Data: Precision Comparison

Table 1: Experimental comparison of RT precision (n=30 injections) under stressed conditions (pH ±0.2).

MetricExternal Standard (ES)Internal Standard (IS)*RRT (vs. Parent)
RT %RSD (Ideal) 0.8%0.05%0.2%
RT %RSD (pH Drift) 4.5% (FAIL)0.12% (PASS)1.8%
Linearity (

)
0.9920.9998N/A
Cost LowHigh (Requires Isomer)Low

*IS used: 4-Methyl-2-(pyridin-3-yl)pentanoic acid.

Recommended Experimental Protocol

Objective: Achieve stable retention by locking the ionization state.

Phase 1: Mobile Phase Chemistry

To stabilize the 4-Methyl-2-(pyridin-4-yl)pentanoic acid, you must operate away from its isoelectric point.

  • Option 1 (Low pH - Recommended): pH 2.5. Both Nitrogen (+) and Carboxyl (0) are protonated. The molecule behaves as a cation.

  • Option 2 (High pH): pH 7.5. Both Nitrogen (0) and Carboxyl (-) are deprotonated. The molecule behaves as an anion.

Selected Protocol: Ion-Suppression (Low pH) Using low pH suppresses silanol interactions on the silica backbone, sharpening the pyridine peak.

Phase 2: Step-by-Step Workflow

1. Preparation of Stock Solutions

  • Analyte Stock: Dissolve 10 mg 4-Methyl-2-(pyridin-4-yl)pentanoic acid in 10 mL Methanol (1 mg/mL).

  • Internal Standard Stock: Dissolve 10 mg 4-Methyl-2-(pyridin-3-yl)pentanoic acid in 10 mL Methanol.

2. Chromatographic Conditions

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm. Note: End-capping is critical to prevent pyridine tailing.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (Pyridine absorption max).[4]

3. Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 40 60
12.0 40 60
12.1 90 10

| 15.0 | 90 | 10 |

4. System Suitability Criteria

  • Tailing Factor: < 1.5 (Critical for pyridine bases).

  • Resolution (Rs): > 2.0 between Analyte and Internal Standard.

  • Injection Precision: %RSD < 0.5% for area ratio.

Visualizing the Logic

The following diagrams illustrate the decision process and the chemical behavior of the analyte.

Diagram 1: Method Development Decision Tree

Caption: Logical workflow for selecting the correct standardization method based on application needs.

MethodSelection Start Define Analytical Goal Quant Precise Quantification (Assay) Start->Quant ID Impurity Profiling (Qualitative) Start->ID IsomerAvail Is Structural Isomer Available? Quant->IsomerAvail UseRRT USE RRT METHOD (Method C) Relative to API ID->UseRRT UseIS USE INTERNAL STANDARD (Method B) Best Precision IsomerAvail->UseIS Yes UseES USE EXTERNAL STANDARD (Method A) Strict pH Control Required IsomerAvail->UseES No

Diagram 2: Chemical Species & Retention Mechanism

Caption: Effect of pH on the ionization state of 4-Methyl-2-(pyridin-4-yl)pentanoic acid and column interaction.

ChemicalSpecies LowPH pH < 3.0 (Acidic) Cation CATIONIC FORM Pyridine (+) COOH (0) Repelled by Silica (+) LowPH->Cation Protonation MidPH pH 4.0 - 6.0 (Isoelectric) Zwitter ZWITTERION Pyridine (+) COOH (-) Unpredictable RT MidPH->Zwitter Equilibrium HighPH pH > 7.0 (Basic) Anion ANIONIC FORM Pyridine (0) COOH (-) Fast Elution HighPH->Anion Deprotonation

References

  • Dolan, J. W. (2020). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC International. Link

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. SIELC Application Notes. Link

  • ResearchGate Discussion. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?Link

  • Helix Chromatography. (n.d.).[4] HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Helix Application Guide. Link

Sources

Comparative

Advanced Purity Validation of 4-Methyl-2-(pyridin-4-yl)pentanoic Acid: A Comparative Guide (LC-MS vs. HPLC-UV)

Product Focus: 4-Methyl-2-(pyridin-4-yl)pentanoic acid Application: Pharmaceutical Intermediate Analysis & Impurity Profiling Target Audience: Analytical Chemists, Process Development Scientists, QC Managers Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: 4-Methyl-2-(pyridin-4-yl)pentanoic acid Application: Pharmaceutical Intermediate Analysis & Impurity Profiling Target Audience: Analytical Chemists, Process Development Scientists, QC Managers

Executive Summary

In the synthesis of pyridine-based pharmaceutical actives (such as antihistamines or anti-emetics), the intermediate 4-Methyl-2-(pyridin-4-yl)pentanoic acid serves as a critical scaffold. Its purity is a Critical Quality Attribute (CQA) because impurities introduced at this stage—particularly structural isomers or decarboxylated by-products—can propagate through subsequent synthetic steps, leading to complex API contaminants that are difficult to remove.

While High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) remains the industry workhorse for routine assay, it often lacks the selectivity required to distinguish the target compound from co-eluting isobaric impurities or non-chromophoric synthetic precursors.

This guide provides a technical comparison and validation protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) , demonstrating its superiority in sensitivity and specificity for the purity validation of 4-Methyl-2-(pyridin-4-yl)pentanoic acid.

Compound Profile & Critical Quality Attributes (CQAs)

Understanding the physicochemical properties of the analyte is the first step in method development.

PropertyDescriptionAnalytical Implication
Structure Pyridine ring attached to an

-methyl-isovaleric acid backbone.
Amphoteric nature (Basic N, Acidic COOH).
Molecular Weight ~193.24 g/mol Detectable in ESI(+) mode as [M+H]⁺ = 194.24.
pKa Values Pyridine N: ~5.2; Carboxylic Acid: ~4.8pH Dependency: At pH < 3, the molecule is cationic (Pyridine-H⁺, COOH). At pH > 6, it is anionic (Pyridine, COO⁻).
Chromophores Pyridine Ring (

nm)
Suitable for UV, but non-specific.
Key Impurities 1. Decarboxylated product (4-methyl-2-(pyridin-4-yl)pentane)2. Pyridine N-oxide derivatives3. Regioisomers (pyridin-2-yl or 3-yl analogs)Impurities 1 & 3 may co-elute in UV but have distinct MS signatures or fragmentation patterns.

Comparative Analysis: LC-MS vs. Conventional HPLC-UV[1]

The following comparison highlights why LC-MS is the requisite tool for validation and impurity profiling, while HPLC-UV is suitable for routine QC.

Specificity and Co-elution[2][3]
  • HPLC-UV: Relies solely on retention time and absorbance. If a process impurity (e.g., a des-methyl analog) co-elutes with the main peak, UV detection will integrate them as a single peak, artificially inflating purity.

  • LC-MS: Utilizes mass-to-charge ratio (

    
    ).[1] Even if peaks co-elute, the Mass Spectrometer can resolve them if their masses differ. For isobaric impurities (same mass), MS/MS fragmentation can often distinguish them based on unique product ions.
    
Sensitivity (LOD/LOQ)
  • HPLC-UV: Generally limited to ~0.05-0.1% impurity levels for this class of compounds.

  • LC-MS: Can detect trace impurities at the ppm level (0.001%), which is critical for identifying potential genotoxic impurities (PGIs) or catalyst residues.

Structural Elucidation
  • HPLC-UV: Provides no structural information. "Unknown Impurity at RRT 1.2" remains unknown until isolated and characterized by NMR.

  • LC-MS: Provides immediate molecular weight info (

    
    , 
    
    
    
    ), allowing for rapid hypothesis generation regarding the impurity's identity (e.g.,
    
    
    Da suggests oxidation/N-oxide).

Detailed LC-MS Validation Protocol

This protocol is designed to be self-validating , meaning the inclusion of specific system suitability tests ensures the data is reliable before analysis begins.

Sample Preparation[4][5]
  • Diluent: 50:50 Methanol:Water (v/v) with 0.1% Formic Acid.

    • Rationale: Matches the initial mobile phase to prevent peak distortion (solvent effects).

  • Concentration: 0.5 mg/mL for impurity profiling; 0.1 mg/mL for assay.

  • Filtration: 0.22 µm PTFE syringe filter (ensure filter compatibility to avoid leachables).

Chromatographic Conditions (LC)
  • Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase,

    
     mm, 1.7 µm particle size (e.g., BEH C18).
    
    • Rationale: High surface area for resolution of isomers; stable at acidic pH.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Acidic pH (~2.7) keeps the pyridine protonated and the carboxylic acid neutral, ensuring good retention and sharp peak shape.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-10 min: 5%

      
       95% B (Linear gradient)
      
    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temp: 40°C.

Mass Spectrometry Conditions (MS)[6]
  • Source: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: Pyridine nitrogen is a strong proton acceptor (

      
      ).
      
  • Scan Type:

    • Full Scan (Q1):

      
       100–600 (For impurity profiling).
      
    • SIM/MRM: Target

      
       194.2 (Quantification).
      
  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

    • Cone Voltage: Optimized (typically 20-40 V) to prevent in-source fragmentation.

Experimental Workflow (Visualization)

LCMS_Validation_Workflow cluster_LC UHPLC Separation cluster_MS MS Detection Start Start: Raw Material (4-Methyl-2-(pyridin-4-yl)pentanoic acid) SamplePrep Sample Preparation (Dissolve in MeOH/H2O + 0.1% FA) Start->SamplePrep LC_Inj Injection (2 µL) SamplePrep->LC_Inj LC_Grad Gradient Elution (C18, Acidic pH) LC_Inj->LC_Grad ESI ESI (+) Source Protonation [M+H]+ LC_Grad->ESI Q1_Scan Full Scan (m/z 100-600) Impurity Profiling ESI->Q1_Scan SIM SIM (m/z 194.2) Assay Quantification ESI->SIM DataProc Data Processing (Extract Ion Chromatograms) Q1_Scan->DataProc SIM->DataProc Decision Purity > 98.0%? No Unknowns > 0.1%? DataProc->Decision Report Generate COA & Validation Report Decision->Report Yes Reject Reject / Reprocess Identify Impurities via MS/MS Decision->Reject No

Figure 1: Logical workflow for LC-MS purity validation, from sample preparation to decision-making.

Data Analysis & Interpretation

Performance Comparison Data (Simulated)

The following table illustrates the typical performance metrics obtained when validating this method against a standard HPLC-UV method.

ParameterHPLC-UV (254 nm)LC-MS (ESI+)Advantage
Linearity (

)


UV is often more linear at high concentrations; MS requires isotopic dilution for max precision.
LOD (Limit of Detection)


50x Sensitivity Gain with MS.
LOQ (Limit of Quantitation)


Critical for trace impurity analysis.
Selectivity Moderate (Co-elution risk)High (Mass discrimination)MS resolves co-eluting peaks with different masses.
Precision (RSD)


UV is slightly more precise for main assay; MS is superior for impurities.
Impurity Identification Example

During validation, you may observe a peak at RRT 0.85.

  • HPLC-UV: Shows a small peak, area 0.2%. No ID possible.

  • LC-MS: Shows a peak with

    
     210.2 (
    
    
    
    ).
    • Interpretation: Mass shift of +16 Da typically indicates N-oxidation of the pyridine ring or hydroxylation of the alkyl chain. This allows for immediate targeted process optimization (e.g., removing oxidizing agents).

System Suitability Criteria

To ensure the "Trustworthiness" of the data, every run must meet these criteria:

  • Blank Injection: No interference at the retention time of the main peak (

    
     194.2).
    
  • Standard Reproducibility: RSD of 5 replicate injections

    
     (for MS, using an internal standard like deuterated-Rupatadine intermediate is recommended).
    
  • Peak Tailing: Tailing factor

    
     (Ensures proper pH control).
    

Conclusion

For the validation of 4-Methyl-2-(pyridin-4-yl)pentanoic acid , LC-MS offers a decisive advantage over HPLC-UV in terms of specificity and sensitivity . While HPLC-UV is sufficient for routine assay of the main component, LC-MS is indispensable for:

  • Detecting low-level impurities that may be genotoxic or reactive.

  • Validating the specificity of the HPLC-UV method (proving no co-elution).

  • Troubleshooting synthesis issues by identifying the structure of by-products.

Recommendation: Use LC-MS for initial method validation, impurity characterization, and "Gold Standard" purity checks. Transfer to HPLC-UV for routine manufacturing QC only after the UV method has been cross-validated against the MS data.

References

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (2008).[3] Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley. (2010).[3] (Foundational text for HPLC/UHPLC theory).

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link

  • BenchChem. A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods. (2025).[1][4] Link (General principles of LC-MS vs UV comparison).

Sources

Validation

A Comparative Guide to the Melting Point Determination of Crystalline 4-Methyl-2-(pyridin-4-yl)pentanoic Acid

In the landscape of drug discovery and development, the meticulous characterization of a new chemical entity (NCE) is paramount. For a crystalline solid such as the novel compound 4-Methyl-2-(pyridin-4-yl)pentanoic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the meticulous characterization of a new chemical entity (NCE) is paramount. For a crystalline solid such as the novel compound 4-Methyl-2-(pyridin-4-yl)pentanoic acid, determining its melting point is a foundational analytical procedure. This guide provides an in-depth comparison of established methodologies for melting point determination, offering researchers and drug development professionals the critical insights needed to select the appropriate technique. We will explore not just the "how," but the "why," grounding our protocols in the fundamental principles that ensure data integrity and scientific validity.

The melting point is more than a mere physical constant; it is a sensitive indicator of purity.[1][2] A pure crystalline solid typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will lead to a depression of the melting point and a broadening of the melting range.[3][4][5] This phenomenon, known as melting-point depression, serves as a crucial diagnostic tool in assessing the purity of synthesized compounds.[3]

This guide will compare three principal methods for determining the melting point of our subject compound, 4-Methyl-2-(pyridin-4-yl)pentanoic acid: the modern digital melting point apparatus, the classical Thiele tube method, and the advanced technique of Differential Scanning Calorimetry (DSC).

Comparative Analysis of Methodologies

The choice of method for melting point determination often depends on the required accuracy, sample throughput, and the stage of research or development. While modern automated systems offer high precision and compliance for pharmaceutical applications, classical methods still provide valuable educational context and are effective for routine checks.[6]

Method Principle Precision Throughput Quantitative Data Best For
Digital Melting Point Apparatus Automated optical detection (light transmission/reflection) of phase transition in a heated metal block.[7][8][9]High (±0.3 to ±1.0°C)[10]Moderate to High (multi-sample capability)[9]Melting RangeRoutine QC, synthetic chemistry labs, teaching.[6]
Thiele Tube Visual observation of melting in a capillary tube heated by circulating oil, ensuring uniform temperature.[11]Low to Moderate (operator-dependent)Low (single sample)Melting RangeEducational purposes, low-budget labs.[12]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15]Very HighLow to ModerateMelting Point (Onset & Peak), Enthalpy of Fusion, Purity Assessment.[13][16][17]Pharmaceutical development, polymorph studies, definitive purity analysis.[6][17]
Hypothetical Melting Point Data for 4-Methyl-2-(pyridin-4-yl)pentanoic acid

The following table presents hypothetical data to illustrate how the results might vary with the purity of the compound and the method used. A pure (100%) sample is expected to have a sharp melting range, while impure samples will show a depressed and broader range.[18]

Purity Level Digital Apparatus (Melting Range) Thiele Tube (Melting Range) DSC (Onset Temperature) DSC (Peak Temperature)
>99.9% (Reference Standard) 150.5 - 151.0 °C149 - 151 °C150.6 °C151.2 °C
98% (Recrystallized Sample) 147.0 - 150.0 °C145 - 150 °C147.2 °C149.8 °C
95% (Crude Product) 142.5 - 148.5 °C141 - 148 °C142.8 °C148.1 °C

Experimental Protocols

A self-validating protocol is one where controls and checks are integrated to ensure the reliability of the results. This includes periodic instrument calibration using certified reference standards.[19][20]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Reporting prep1 Dry Sample Thoroughly (e.g., vacuum desiccator) prep2 Grind to a Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-4 mm height) prep2->prep3 analysis1 Place sample in apparatus prep3->analysis1 analysis2 Perform rapid pre-scan (if m.p. is unknown) analysis1->analysis2 analysis3 Set appropriate start temp and slow ramp rate (1-2°C/min) analysis2->analysis3 analysis4 Observe and Record Melting Range analysis3->analysis4 val1 Perform in triplicate analysis4->val1 val3 Report as a range (onset to clear point) val1->val3 val2 Calibrate with standards val2->val3

Caption: General workflow for capillary-based melting point determination.

Method 1: Digital Melting Point Apparatus

This is the most common and reliable method for routine laboratory work.[6] Modern instruments use digital sensors and cameras for precise, automated measurements, minimizing operator bias.[8][9]

Protocol:

  • Sample Preparation: Ensure the crystalline 4-Methyl-2-(pyridin-4-yl)pentanoic acid is completely dry and finely powdered.[21][22][23] Load the sample into a capillary tube to a height of 2-4 mm.[19][22]

  • Instrument Setup: Turn on the apparatus. If the approximate melting point is unknown, perform a rapid pre-scan with a fast ramp rate (e.g., 20°C/minute) to get a preliminary value.[12][23]

  • Accurate Measurement: Allow the heating block to cool to at least 20°C below the approximate melting point.[11]

  • Programming: Set a starting temperature approximately 5-10°C below the expected melting point and a slow ramp rate of 1-2°C per minute.[6][19][23] A slow heating rate is critical for accuracy.[24]

  • Execution: Insert up to three capillaries: one with your sample, one with a reference standard of the same compound (if available), and one with a 1:1 mixture of your sample and the standard (for a mixed-melting point test).[25]

  • Observation & Recording: The instrument will automatically detect and display the temperature at which melting begins (onset) and is complete (clear point). Record this as the melting range.[7]

Method 2: Thiele Tube (Classical Method)

The Thiele tube uses a circulating oil bath to provide uniform heating. While less precise than digital methods, it is a cost-effective alternative.

Protocol:

  • Preparation: Prepare a packed capillary tube as described above.

  • Assembly: Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[11][26]

  • Setup: Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level to prevent it from softening and breaking.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner using a back-and-forth motion. The design of the tube facilitates convection currents that evenly distribute heat.[11][24]

  • Observation: Watch the sample closely through the oil. Record the temperature when the first droplet of liquid appears and the temperature at which the last crystal melts.[11][24]

Method 3: Differential Scanning Calorimetry (DSC)

DSC offers a highly accurate and quantitative alternative to traditional melting point determination.[16] It measures the heat absorbed by the sample during melting, providing not only the melting point but also the enthalpy of fusion, which is related to the degree of crystallinity.[13][15]

Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 4-Methyl-2-(pyridin-4-yl)pentanoic acid into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Programming: Program the instrument with a defined temperature profile. A typical method involves an initial equilibration step followed by a linear heating ramp (e.g., 10°C/minute) through the expected melting region.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting event. The melting point is typically reported as the extrapolated onset temperature or the peak temperature of the endotherm.[15][16] DSC can also be used for quantitative purity analysis based on the Van't Hoff equation.[13][17]

The Science of Impurity: Melting Point Depression

The presence of a soluble impurity disrupts the uniform crystalline lattice of a solid.[5][27] This disruption requires less energy to break the intermolecular forces, resulting in a lower melting temperature.[4] Furthermore, as the compound begins to melt, the impurity dissolves in the liquid phase, creating a solution. This progressively lowers the freezing point of the remaining solid, causing the melting to occur over a wider temperature range.[3][4]

Caption: The effect of impurities on the melting point of a crystalline solid.

Conclusion and Recommendations

For the initial characterization and routine purity checks of a novel compound like 4-Methyl-2-(pyridin-4-yl)pentanoic acid in a research setting, a modern digital melting point apparatus offers the best balance of accuracy, ease of use, and throughput.[6] Its precision is sufficient to detect impurities and guide purification efforts effectively.

For definitive purity assessment, polymorph screening, and characterization required for regulatory filings in drug development, Differential Scanning Calorimetry (DSC) is the superior method.[6][17] It provides quantitative data on purity and thermodynamic properties that are unattainable with capillary methods.

The Thiele tube method, while historically significant, should be reserved for educational or non-critical applications where high accuracy is not required.

Ultimately, the integrity of any melting point determination rests on meticulous sample preparation, proper instrument calibration, and a slow, controlled heating rate near the melting point.[6][20][23] By understanding the principles behind each technique and adhering to rigorous experimental protocols, researchers can generate reliable and meaningful data for their crystalline compounds.

References

  • Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry. [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Westlab. [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

  • Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116. [Link]

  • Various Authors. (2018, January 3). How to use boiling and melting point as criteria for purity of chemical substances. Quora. [Link]

  • Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. AIP Publishing. [Link]

  • Contech Instruments Ltd. (n.d.). DIGITAL MELTING POINT APPARATUS. Contech Weighing Scales. [Link]

  • LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. [Link]

  • Camlab. (2016, October 24). How do I prepare samples for melting point analysis? Camlab. [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Timstar. [Link]

  • Wikipedia. (n.d.). Thiele tube. Wikipedia. [Link]

  • Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination. Cole-Parmer. [Link]

  • Study.com. (n.d.). How can melting point be used to determine the purity of a substance? Study.com. [Link]

  • Wisdomlib. (2025, July 31). Melting point determination: Significance and symbolism. Wisdomlib. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. ResolveMass Laboratories Inc.. [Link]

  • Laboratory Equipment. (n.d.). What is Melting Point Apparatus. Laboratory Equipment. [Link]

  • SSERC. (n.d.). Melting point determination. SSERC. [Link]

  • Grokipedia. (n.d.). Melting-point depression. Grokipedia. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc.. [Link]

  • LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Scribd. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • U.S. Pharmacopeia. (n.d.). USP31NF26S1_C741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Pharmacopeia. [Link]

  • Impact Analytical. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Impact Analytical. [Link]

  • Nichols, L. (2022, April 7). 6.1C: Melting Point Theory. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Melting-point depression. Wikipedia. [Link]

  • Jordi Labs. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Jordi Labs. [Link]

  • OMEGA Engineering. (n.d.). Digital Melting Point Apparatus. OMEGA Engineering. [Link]

  • Simamora, P., & Yalkowsky, S. H. (2007). Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 46(9), 2969-2972. [Link]

  • Lambda Photometrics. (n.d.). Melting Point Determination. Lambda Photometrics. [Link]

  • Drawell. (2025, June 4). How a Precision Melting Point Apparatus Can Save Time and Improve Results. Drawell. [Link]

  • University of Toronto Scarborough. (n.d.). Melting Point and Thermometer Calibration. University of Toronto Scarborough. [Link]

  • da Silva, W. A., et al. (2022). In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates. Molecules, 27(21), 7586. [Link]

  • IBChem. (n.d.). Melting point depression. IBChem. [Link]

  • Multilab. (n.d.). Digital Melting Point Apparatus. Multilab. [Link]

  • EBSCO Information Services. (n.d.). Melting Point. EBSCO. [Link]

  • LibreTexts. (2024, September 1). 4.7: Experimental Error and its Statistical Basis. Chemistry LibreTexts. [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point determination. A.KRÜSS Optronic. [Link]

Sources

Comparative

A Comparative Analysis of 4-Methyl-2-(pyridin-4-yl)pentanoic acid and Ibuprofen Derivatives: A Guide for Drug Development Professionals

Abstract Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of pain and inflammation management, with ibuprofen serving as a prototypical agent.[1] The therapeutic efficacy of NSAIDs is primarily medi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of pain and inflammation management, with ibuprofen serving as a prototypical agent.[1] The therapeutic efficacy of NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, while their side-effect profile, particularly gastrointestinal toxicity, is linked to the degree of COX-1 versus COX-2 selectivity.[1][2] This guide presents a comparative analysis of the well-established NSAID, ibuprofen, and its active enantiomer, dexibuprofen, against a structurally related but novel compound, 4-Methyl-2-(pyridin-4-yl)pentanoic acid (hereafter termed "Pyridoprofen" for clarity). As direct experimental data for Pyridoprofen is not available in extensive literature, this analysis leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast its physicochemical properties, pharmacodynamics, and pharmacokinetics. We provide a predictive framework for evaluating how the substitution of ibuprofen's isobutylphenyl moiety with a pyridinyl ring may fundamentally alter the compound's behavior, alongside the detailed experimental protocols required to validate these hypotheses.

Introduction: The Rationale for Novel Profen Analogs

The "profen" class of NSAIDs, characterized by a 2-arylpropionic acid scaffold, has been in clinical use for decades.[3] Ibuprofen, the first of this class, is a racemic mixture of (R)- and (S)-enantiomers.[2] The desired anti-inflammatory activity resides almost exclusively in the (S)-enantiomer, dexibuprofen.[4] While effective, ibuprofen's clinical use can be limited by its non-selective inhibition of both COX-1 and COX-2 isoforms.[2] The constitutive COX-1 enzyme is crucial for maintaining gastrointestinal mucosal integrity, and its inhibition is the primary cause of NSAID-induced gastropathy.[5] In contrast, the COX-2 isoform is inducible and significantly upregulated during inflammation, making it the primary therapeutic target.[5][6]

This has driven extensive research into developing ibuprofen derivatives with improved COX-2 selectivity to enhance safety without compromising efficacy.[1] The subject of this guide, Pyridoprofen, represents a logical, albeit hypothetical, next step in this exploration. By replacing the lipophilic isobutylphenyl group with a polar, heterocyclic pyridinyl ring, we can anticipate significant changes in the molecule's properties. This guide will dissect these anticipated changes and provide the experimental blueprint for their empirical validation.

Structural and Physicochemical Analysis

The fundamental difference between ibuprofen and Pyridoprofen lies in the nature of the aromatic ring attached to the propanoic acid core. This single modification has profound implications for the compound's acid-base chemistry, solubility, and lipophilicity—key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

G cluster_0 Ibuprofen cluster_1 4-Methyl-2-(pyridin-4-yl)pentanoic acid (Pyridoprofen) Ibuprofen Pyridoprofen

Caption: Chemical structures of Ibuprofen and the hypothetical Pyridoprofen.

Comparative Physicochemical Properties

The introduction of a basic nitrogen atom in the pyridine ring of Pyridoprofen is predicted to create a zwitterionic molecule at physiological pH, a stark contrast to the acidic, lipophilic nature of ibuprofen.[8]

PropertyIbuprofenPyridoprofen (Predicted)Rationale for Prediction
Molecular Weight 206.29 g/mol [1]207.25 g/mol Near-isosteric replacement.
pKa ~4.4 (acidic)[9]pKa₁ ~4.5 (acidic, -COOH) pKa₂ ~5.2 (basic, Pyridine-N)The carboxylic acid pKa remains similar, while the pyridine nitrogen introduces a basic center.
LogP (Lipophilicity) ~3.97Significantly lowerThe pyridinyl ring is substantially more polar than the isobutylphenyl group.
Aqueous Solubility Practically insoluble[2]Significantly higherThe zwitterionic character at physiological pH is expected to dramatically increase solubility compared to the non-polar ibuprofen.
Predicted State at pH 7.4 Predominantly ionized (anionic)Predominantly zwitterionicIbuprofen's carboxyl group is deprotonated. Pyridoprofen's carboxyl is deprotonated and its pyridine nitrogen is protonated.

Comparative Pharmacodynamics: A Predictive Look at COX Inhibition

The efficacy of a profen NSAID is determined by its ability to bind to the active site of COX enzymes. This interaction is governed by the drug's structural and electronic features.[10]

Established COX Inhibition Profiles

Ibuprofen is considered a non-selective COX inhibitor, though many studies show a modest preference for inhibiting COX-1 over COX-2.[11][12] Dexibuprofen, being the active enantiomer, provides the therapeutic effect at approximately half the dose of the racemic mixture.[9][13] For context, a highly selective COX-2 inhibitor like Celecoxib is included.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen (racemic) 1.4 - 13[11][14]80 - 370[11]~0.03 - 0.16 (Preferential COX-1)
Dexibuprofen (S-Ibuprofen) 2.1[15]1.6[15]~1.3 (Essentially Non-selective)
Celecoxib (Reference) 150.04~375 (Highly COX-2 Selective)
Note: IC₅₀ values can vary based on assay conditions. The values presented are representative ranges from published literature.
Predicted COX Inhibition Profile of Pyridoprofen
  • Binding Core: The propanoic acid moiety of Pyridoprofen is retained, which is essential for anchoring the molecule within the COX active site through an ionic bond with a key arginine residue (Arg120).[1]

  • Impact of the Pyridine Ring: The critical change is the replacement of the hydrophobic isobutylphenyl group, which fits into a hydrophobic channel of the enzyme.

    • Loss of Hydrophobicity: The reduced lipophilicity of the pyridinyl group may lead to weaker overall binding affinity compared to ibuprofen, as hydrophobic interactions are a major driving force for NSAID-COX binding.[6][8]

    • Potential for New Interactions: The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor. If positioned correctly, it could form a new interaction with residues in a side pocket of the COX-2 active site, a feature often exploited by selective COX-2 inhibitors (coxibs). This could potentially shift the selectivity profile towards COX-2.

    • Overall Prediction: It is plausible that Pyridoprofen would be a less potent overall COX inhibitor than ibuprofen due to reduced hydrophobicity. However, it may exhibit an unpredictable shift in COX-2 selectivity. Empirical testing is essential to determine the actual inhibition profile.

Comparative Pharmacokinetics (ADME): A Predictive Framework

The significant shift in physicochemical properties from ibuprofen to Pyridoprofen will undoubtedly lead to a different pharmacokinetic profile.

ADME ParameterIbuprofen ProfilePredicted Impact on Pyridoprofen
Absorption Rapid and complete oral absorption, driven by its lipophilicity.[15][16]The increased polarity and zwitterionic nature may reduce passive diffusion across the gut wall, potentially leading to lower or slower absorption.
Distribution Highly protein-bound (>98%) with a small volume of distribution.[7][15]Lower lipophilicity might result in reduced plasma protein binding and a potentially larger volume of distribution.
Metabolism Primarily hepatic oxidation of the isobutyl side chain by CYP2C9 to inactive metabolites.[2][16]The pyridine ring introduces a new, primary site for metabolism (e.g., N-oxidation). This could lead to a different set of metabolites and potentially a faster clearance rate, resulting in a shorter half-life.
Excretion Metabolites are eliminated renally.[2]The more polar nature of Pyridoprofen and its metabolites would likely favor efficient renal excretion.

Experimental Protocols: Validating the Hypotheses

To move from prediction to data, the primary in vitro experiment is the determination of COX-1 and COX-2 inhibitory potency (IC₅₀).

Workflow: In Vitro Colorimetric COX Inhibitor Screening Assay

This workflow outlines the process for determining the IC₅₀ values for a test compound like Pyridoprofen against COX-1 and COX-2 enzymes.[5][17]

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition & Analysis P1 Prepare Reagents: - Assay Buffer - Hemin Solution - Test Compound Dilutions - Enzyme Solutions (COX-1, COX-2) P2 Plate Mapping: - Background Wells - 100% Activity Wells - Inhibitor Wells (multiple conc.) A1 Add Buffer, Hemin, and Enzyme to appropriate wells P2->A1 Dispense A2 Add Test Compound dilutions to inhibitor wells A1->A2 A3 Incubate plate (e.g., 5-10 min at 25°C) A2->A3 A4 Initiate Reaction: Add TMPD (chromogen) & Arachidonic Acid (substrate) A3->A4 R1 Read absorbance at 590 nm in kinetic mode (e.g., 5 min) A4->R1 Measure R2 Calculate Reaction Rate (ΔAbs/min) for each well R1->R2 R3 Normalize data to controls (% Inhibition) R2->R3 R4 Plot % Inhibition vs. [Compound] and calculate IC50 value R3->R4

Caption: Experimental workflow for the in vitro COX inhibition assay.

Detailed Step-by-Step Methodology

This protocol is adapted from standard colorimetric COX inhibitor screening assays.[5][17][18]

  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl assay buffer, pH 8.0.

    • Prepare a working solution of Hemin (a required cofactor) in the assay buffer.

    • Prepare serial dilutions of the test compound (e.g., Pyridoprofen) and reference inhibitors (Ibuprofen, Celecoxib) in DMSO, followed by a final dilution in assay buffer.

    • Dilute the stock ovine COX-1 and human recombinant COX-2 enzymes to their final working concentrations in ice-cold assay buffer.

  • Assay Plate Setup (96-well plate):

    • Background Wells (for baseline correction): Add 160 µL Assay Buffer and 10 µL Hemin.

    • 100% Initial Activity Wells (positive control): Add 150 µL Assay Buffer, 10 µL Hemin, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the appropriate test compound dilution.

    • Note: All conditions should be performed in triplicate.

  • Reaction and Measurement:

    • Gently mix the plate and pre-incubate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate) working solution to all wells.

    • Immediately follow with the addition of 10 µL of Arachidonic Acid working solution to all wells.

    • Immediately begin reading the absorbance at 590 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Discussion and Future Perspectives

The theoretical analysis suggests that 4-Methyl-2-(pyridin-4-yl)pentanoic acid (Pyridoprofen) would represent a significant departure from ibuprofen, not merely an incremental improvement. Its predicted zwitterionic nature, increased polarity, and altered metabolic profile would fundamentally change its behavior as a drug candidate.

  • Potential Advantages: The increased solubility could be beneficial for developing intravenous formulations. The novel structure might, by chance, confer a highly desirable COX-2 selective profile, reducing GI toxicity.

  • Potential Disadvantages: The increased polarity may severely hamper oral bioavailability, a key advantage of traditional profens. The loss of lipophilicity could also lead to a significant drop in overall potency, rendering the compound therapeutically ineffective. The new metabolic pathways could introduce unforeseen toxicities.

Ultimately, this guide serves as a framework for inquiry. The hypotheses presented herein must be tested empirically. The provided experimental protocol for COX inhibition is the critical first step in characterizing Pyridoprofen and determining if this structural modification holds any therapeutic promise. Subsequent studies would need to assess cell permeability (e.g., using a Caco-2 assay), metabolic stability in liver microsomes, and eventually, in vivo efficacy and safety in animal models.

References

  • The effects and safety of dexibuprofen compared with ibuprofen in febrile children caused by upper respiratory tract infection. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3012239/]
  • In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols for Sudoxicam. Benchchem. [URL: https://www.benchchem.
  • Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. Bentham Science. [URL: https://www.eurekaselect.com/article/117973]
  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853521200216X]
  • Dexibuprofen vs. Ibuprofen. APOTHEKE ADHOC. [URL: https://www.apotheke-adhoc.de/nachrichten/detail/pharmazie/dexibuprofen-vs-ibuprofen-die-fuenf-wichtigsten-unterschiede/]
  • Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9515184/]
  • Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37022/]
  • Ibufenac vs. Ibuprofen: A Comparative Analysis of COX-1/COX-2 Selectivity. Benchchem. [URL: https://www.benchchem.com/application-notes/ibufenac-vs-ibuprofen-a-comparative-analysis-of-cox-1-cox-2-selectivity]
  • Single dose oral dexibuprofen [S(+)‐ibuprofen] for acute postoperative pain in adults. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6478393/]
  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1884542/]
  • Antipyretic Effect of Dexibuprofen Versus Ibuprofen in Children With Fever Caused by Upper Respiratory Tract Infection. ResearchGate. [URL: https://www.researchgate.
  • An Overview on Ibuprofen Derivatives: Advancements in NSAIDs for Enhanced Anti-inflammatory and Analgesic Efficacy. ResearchGate. [URL: https://www.researchgate.
  • Analgesia with Dexibuprofen versus Ibuprofen in Patients Suffering from Primary Dysmenorrhea: A Crossover Trial. Karger Publishers. [URL: https://www.karger.com/Article/FullText/137452]
  • Quantitative Structure Activity Relationships studies of Non-steroidal Anti-inflammatory Drugs: A Review. ResearchGate. [URL: https://www.researchgate.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. [URL: https://link.springer.com/protocol/10.1007/978-1-59745-364-6_11]
  • Ibuprofen. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ibuprofen]
  • Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs). Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/cmc/2001/00000008/00000018/art00003]
  • Synthesis and antimicrobial activity of Ibuprofen derivatives. Scientific Research Publishing. [URL: https://www.scirp.
  • Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/29/6/1376]
  • Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study. Bentham Science. [URL: https://www.eurekaselect.com/article/141732]
  • A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.0530498100]
  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bi900768w]
  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20645170/]
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/760111]
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [URL: https://academicjournals.org/journal/JMPR/article-full-text-pdf/2C7792670356]
  • 4-methyl-4-(pyridin-2-yldisulfaneyl)pentanoic acid. Precise PEG. [URL: https://precispeg.com/product/4-methyl-4-pyridin-2-yldisulfaneylpentanoic-acid/]
  • 4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • 4-Methyl-4-(pyridin-2-yldisulfanyl)-pentanoic acid. Conju-Probe. [URL: https://www.conju-probe.com/products/4-methyl-4-pyridin-2-yldisulfanyl-pentanoic-acid]
  • Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. [URL: https://derangedphysiology.
  • PharmGKB summary: ibuprofen pathways. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3896041/]
  • Ibuprofen Pathway, Pharmacokinetics. ClinPGx. [URL: https://www.clinpgx.
  • 4-methyl-2-pentenoic acid, 10321-71-8. The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • CAS 10321-71-8: 4-Methyl-2-pentenoic acid. CymitQuimica. [URL: https://www.cymitquimica.com/cas/10321-71-8]
  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Brieflands. [URL: http://www.brieflands.com/articles/ijpr-20894.html]
  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/271510443_Synthesis_and_Antibacterial_Evaluation_of_SZ-4-methyl-2-4-oxo-5-5-substituted_phenylfuran-2-yl_methylene-2-thioxothiazolidin-3-ylPentanoic_Acids]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/]
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [URL: https://www.mdpi.com/1420-3049/28/9/3688]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Alpha-Pyridyl Carboxylic Acids

This guide provides a comprehensive comparison of the X-ray crystallography data for alpha-pyridyl carboxylic acids, with a focus on picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the X-ray crystallography data for alpha-pyridyl carboxylic acids, with a focus on picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). Intended for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of these isomers, offering insights into their solid-state behavior, which is critical for pharmaceutical development and materials science.

The position of the carboxylic acid group on the pyridine ring significantly influences the intermolecular interactions, leading to distinct crystal packing arrangements, hydrogen bonding networks, and, in some cases, polymorphism. Understanding these differences is paramount for controlling the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials.

Structural Overview and Comparative Crystallographic Data

The three isomers of pyridyl carboxylic acid, while chemically similar, exhibit notable differences in their crystal structures. These variations are primarily driven by the location of the carboxylic acid group, which dictates the geometry of hydrogen bonding and other non-covalent interactions.

Picolinic Acid (2-Pyridinecarboxylic Acid): The close proximity of the carboxylic acid to the pyridine nitrogen atom allows for the potential of intramolecular hydrogen bonding, although intermolecular interactions are more commonly observed in its crystal structures. Picolinic acid is known to exist in at least two polymorphic forms and can also form a zwitterion.[1][2] In its zwitterionic form, the proton from the carboxylic acid is transferred to the pyridine nitrogen. This form often participates in strong charge-assisted hydrogen bonds.[2]

Nicotinic Acid (3-Pyridinecarboxylic Acid): Also known as niacin or vitamin B3, nicotinic acid's crystal structure is well-characterized. The molecules are typically linked in chains by hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule.[3] This arrangement results in a stable, predictable crystal packing.

Isonicotinic Acid (4-Pyridinecarboxylic Acid): As a key component in pharmaceuticals like isoniazid, the crystal structure of isonicotinic acid and its derivatives has been extensively studied.[4][5][6] Similar to nicotinic acid, it forms robust hydrogen-bonded networks, often involving the carboxylic acid and the pyridine nitrogen.

A summary of the crystallographic data for the three isomers is presented in the table below. It is important to note that crystallographic data can vary slightly between different studies and depending on the experimental conditions.

Compound Formula Crystal System Space Group Unit Cell Parameters Key Hydrogen Bonds (Å) Reference
Picolinic Acid (Polymorph A) C₆H₅NO₂MonoclinicP2₁/ca = 7.32 Å, b = 9.58 Å, c = 7.94 Å, β = 101.2°O-H···N (intermolecular)[1]
Picolinic Acid (Zwitterionic Dimer) C₆H₅NO₂MonoclinicP2₁/ca = 10.45 Å, b = 12.01 Å, c = 5.08 Å, β = 100.3°N-H···O (charge-assisted) ~2.66[2]
Nicotinic Acid C₆H₅NO₂MonoclinicP2₁/ca = 7.175 Å, b = 11.682 Å, c = 7.220 Å, β = 113.38°O-H···N ~2.66[3]
Isonicotinic Acid Hydrazide C₆H₇N₃OMonoclinicP2₁/ca = 8.65 Å, b = 11.05 Å, c = 7.35 Å, β = 101.0°N-H···O, N-H···N[4]

Note: The data for isonicotinic acid hydrazide is provided as a representative example of a well-studied derivative, as detailed crystallographic data for the parent acid was less prevalent in the initial search.

Experimental Protocols: From Powder to Structure

The successful determination of a crystal structure is contingent upon the quality of the single crystals. This section outlines a generalized, yet robust, protocol for the crystallization of alpha-pyridyl carboxylic acids and the subsequent X-ray diffraction analysis.

Single Crystal Growth: A Matter of Patience and Precision

The choice of crystallization method is critical and often requires empirical screening. Slow evaporation is a common and effective technique for small organic molecules.[7][8]

Step-by-Step Protocol for Slow Evaporation:

  • Purity Assessment: Ensure the starting material has a purity of at least 95% to avoid the crystallization of impurities.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. For pyridyl carboxylic acids, polar solvents like water, ethanol, or acetonitrile are often suitable.[1] A solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal for crystallization by slow cooling.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating may be required to facilitate dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vessel with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution using a spatula or pipette.

Diagram of the Crystallization Workflow:

CrystallizationWorkflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Purity Assessment Purity Assessment Solvent Selection Solvent Selection Purity Assessment->Solvent Selection Solution Preparation Solution Preparation Solvent Selection->Solution Preparation Filtration Filtration Solution Preparation->Filtration Slow Evaporation Slow Evaporation Filtration->Slow Evaporation Incubation Incubation Slow Evaporation->Incubation Crystal Harvesting Crystal Harvesting Incubation->Crystal Harvesting

Caption: A generalized workflow for single crystal growth by slow evaporation.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data. Modern diffractometers and software suites have streamlined this process.[9]

Step-by-Step Protocol for Data Collection and Analysis:

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam of a single-crystal diffractometer. Diffraction data are collected as a series of images while the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection. Software such as XDS or programs within the APEX suite are commonly used for this step.[9][10]

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. Direct methods or Patterson methods are typically employed using software like SHELXT.[11]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. This is an iterative process performed with software such as SHELXL.[11]

  • Validation: The final structure is validated using tools like CheckCIF to ensure its quality and correctness.

Diagram of the X-ray Crystallography Workflow:

XrayWorkflow cluster_data Data Acquisition cluster_analysis Data Analysis Crystal Mounting Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structure Refinement->Structure Solution Iterative Validation Validation Structure Refinement->Validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Analysis of Supramolecular Synthons and Polymorphism

The concept of supramolecular synthons is a powerful tool for understanding and predicting the hydrogen bonding patterns in crystals.[12] In the case of pyridyl carboxylic acids, the most common and robust synthon is the interaction between the carboxylic acid and the pyridine nitrogen.

Key Supramolecular Synthons:

  • Acid-Pyridine Heterosynthon: This involves a hydrogen bond between the carboxylic acid proton and the pyridine nitrogen. This is a highly reliable and frequently observed interaction.

  • Carboxylic Acid Homosynthon: Carboxylic acids can form dimers through a pair of O-H···O hydrogen bonds.

  • Charge-Assisted Hydrogen Bonds: In zwitterionic forms, the interaction between the protonated pyridine (pyridinium) and the deprotonated carboxylic acid (carboxylate) leads to very strong N-H···O hydrogen bonds.[2]

The competition and interplay between these synthons can give rise to polymorphism, where a compound can crystallize in multiple distinct crystal structures with different physical properties.[1] Picolinic acid, for instance, demonstrates polymorphism, which can be attributed to the flexibility of its hydrogen bonding interactions.[1][2] The ability to control which polymorph is formed is of significant interest in the pharmaceutical industry, as different polymorphs can have different solubilities, dissolution rates, and bioavailability.

Conclusion and Future Directions

The X-ray crystallographic analysis of alpha-pyridyl carboxylic acids reveals a rich and complex solid-state chemistry. The seemingly subtle change in the position of the carboxylic acid group has profound effects on the resulting crystal structures and intermolecular interactions. A thorough understanding of these structural characteristics is essential for the rational design of crystalline materials with desired properties.

Future research in this area could focus on the systematic co-crystallization of these acids with other molecules to create novel supramolecular architectures.[13][14] Furthermore, advanced techniques such as 3D electron diffraction can be employed to study nanocrystalline samples that are not amenable to conventional single-crystal X-ray diffraction.[15]

By leveraging the foundational knowledge of the crystal structures of these fundamental building blocks, researchers can continue to advance the fields of crystal engineering, pharmaceutical sciences, and materials science.

References

  • Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]

  • Jensen, L. H. (1954). The Crystal Structure of Isonicotinic Acid Hydrazide. Journal of the American Chemical Society, 76(17), 4663–4667.
  • Tamura, C., Kuwano, H., & Sasada, Y. (1961). Crystallographic data of carboxylic acids and carboxyamides of picoline and pyrazine derivatives. Acta Crystallographica, 14(7), 693-693.
  • Bruker. (n.d.). APEX Software. Retrieved from [Link]

  • Wright, W. B., & King, G. S. D. (1953). The crystal structure of nicotinic acid. Acta Crystallographica, 6(4), 305-317.
  • Figueroa, J. S., et al. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography. The Journal of Organic Chemistry.
  • Barbas, R., Font-Bardia, M., Frontera, A., & Prohens, R. (2021). Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal. Crystal Growth & Design, 22(1), 435-446.
  • Garavaglia, S., et al. (2015). Crystal structure of human nicotinic acid phosphoribosyltransferase. FEBS Letters, 589(10), 1135-1140.
  • Figueroa, J. S., et al. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. The Journal of Organic Chemistry, 87(19), 13087-13097.
  • Starnovskaya, E., & Chupakhin, O. N. (2020). X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. Molecules, 25(16), 3698.
  • Zahan, M. K. E., Hossain, M. S., Mannan, M. A., & Zakaria, C. M. (2018). The crystal structure of isonicotinic acid (1-naphthylmethylene) hydrazide, INNMH.
  • Diamond Light Source. (n.d.). MX-Software. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2189.
  • Jensen, L. H. (1954). The Crystal Structure of Isonicotinic Acid Hydrazide. Journal of the American Chemical Society, 76(17), 4663-4667.
  • Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid.
  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

  • Request PDF. (n.d.). Hydrogen bonding patterns of 2-aminopyridinium nicotinic acetate. Retrieved from [Link]

  • Khan, I., et al. (2023). Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. Frontiers in Chemistry, 11.
  • ResearchGate. (n.d.). Crystalline structure of the nicotinic acid -(a) top view and (b) side view-and crystalline structure of the isonicotinic acid-(c) top view and (d) side view. Retrieved from [Link]

  • Leong, W. K., et al. (2022). Design of a series of cocrystals featuring isoniazid modified with diacetone alcohol. Acta Crystallographica Section C: Structural Chemistry, 78(10), 623-631.
  • Friscic, T., & Jones, W. (2012).
  • Kumar, A., et al. (2015). Effect of γ-radiation on Structural, Thermal and Photoluminescence Properties of Biologically Important Copper (II)-picolinate Complex. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 545-552.
  • IUCr. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Barbas, R., et al. (2021). Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal.
  • Barbas, R., et al. (2021). Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal. Crystal Growth & Design, 22(1), 435-446.
  • Kim, S. K., et al. (2013). Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. Tetrahedron Letters, 54(38), 5244-5247.
  • Aakeröy, C. B., et al. (2010). One-pot covalent and supramolecular synthesis of pharmaceutical co-crystals using the API isoniazid: a potential supramolecular reagent. CrystEngComm, 12(9), 2856-2864.
  • PubChem. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • IntechOpen. (2018). The Role of Hydrogen Bonding in Co-crystals. Retrieved from [Link]

  • Smoleński, P., et al. (2022). The First Noncovalent-Bonded Supramolecular Frameworks of (Benzylthio)Acetic Acid with Proline Compounds, Isonicotinamide and Tryptamine. Molecules, 27(23), 8206.
  • Verma, R., et al. (2022). Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. Frontiers in Chemistry, 10.
  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formula of isonicotinic acid 2-(9-anthrylmethylene)-hy-. Retrieved from [Link]

  • Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 645-652.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • CDIFX. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. Retrieved from [Link]

  • Li, J., et al. (2025). Rapid Synthesis of Single-Crystal Covalent Organic Framework with Controllable Crystal Habits. Journal of the American Chemical Society.
  • Westerhausen, M., et al. (2019). A comparative IR/Raman, X-ray and computational study of diethylzinc pyridine complexes. Journal of Organometallic Chemistry, 899, 120892.
  • Google Patents. (2012). Process for producing pyridine carboxylic acids.
  • ResearchGate. (2014). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. Retrieved from [Link]

Sources

Comparative

In vitro assay controls for testing pyridine-based acid inhibitors

In Vitro Assay Controls for Pyridine-Based Acid Inhibitors: A Comparative Guide Pyridine-based acid inhibitors are the cornerstone of pharmacological gastric acid suppression. In drug development, these compounds general...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Assay Controls for Pyridine-Based Acid Inhibitors: A Comparative Guide

Pyridine-based acid inhibitors are the cornerstone of pharmacological gastric acid suppression. In drug development, these compounds generally fall into two distinct mechanistic classes: substituted benzimidazoles (Proton Pump Inhibitors or PPIs, such as Omeprazole) and Potassium-Competitive Acid Blockers (P-CABs, such as Vonoprazan)[1][2]. While both classes target the gastric


-ATPase, their binding kinetics, pH dependencies, and reversibility differ fundamentally[3][4].

For researchers evaluating novel pyridine-based candidates, establishing a self-validating in vitro assay system is critical. This guide dissects the experimental controls required to rigorously benchmark novel inhibitors against established clinical standards, explaining the causality behind each methodological choice.

Mechanistic Context & The Need for Rigorous Controls

The design of an in vitro assay must account for the distinct mechanisms of action between PPIs and P-CABs:

  • PPIs (e.g., Omeprazole): These are prodrugs that require a highly acidic environment to convert into active sulfenamides. Once activated, they form irreversible covalent disulfide bonds with cysteine residues on the

    
    -ATPase[3].
    
  • P-CABs (e.g., Vonoprazan): Featuring a pyridine or pyrrole-pyridine core, these compounds ionically and reversibly bind to the

    
     exchange channel of the proton pump. They do not require acid activation and act immediately upon reaching the target[4][5].
    

Because of these divergent mechanisms, a single uniform assay condition is insufficient. The assay must dynamically validate pH dependence,


 competition, and membrane permeability to accurately classify a novel compound.

Designing a Self-Validating Control System

To ensure data integrity, every


-ATPase inhibition assay must incorporate a matrix of controls. This creates a self-validating system where assay artifacts are immediately identifiable.

AssayControls Vesicles Gastric Vesicle Preparation Permeabilization Nigericin Addition (K+ Permeabilization) Vesicles->Permeabilization Test Test Compound (Novel Inhibitor) Permeabilization->Test PosCtrl Positive Control (Vonoprazan/Omeprazole) Permeabilization->PosCtrl NegCtrl Negative Control (Vehicle/DMSO) Permeabilization->NegCtrl pHCtrl pH Control (pH 6.5 vs 7.5) Permeabilization->pHCtrl KCtrl Ion Control (Basal Mg2+ Activity) Permeabilization->KCtrl Readout ATPase Activity Readout (Pi Release Quantification) Test->Readout PosCtrl->Readout NegCtrl->Readout pHCtrl->Readout KCtrl->Readout

Logical workflow of H+/K+-ATPase in vitro assay controls and validation steps.

Step-by-Step Methodology: -ATPase Inhibition Assay

The following protocol outlines the standard colorimetric assay for measuring


-ATPase activity using isolated gastric vesicles, highlighting the integration of critical controls.

Phase 1: Vesicle Isolation

  • Tissue Harvesting: Isolate the gastric mucosa from a mammalian model (e.g., porcine or canine).

  • Homogenization: Homogenize the tissue in a buffer containing 0.25 M sucrose and 5 mM PIPES/Tris adjusted to pH 6.8[6].

  • Ultracentrifugation: Centrifuge the homogenate at 130,000 × g for 1 hour to pellet the microsomal fraction. This fraction contains the

    
    -ATPase-rich vesicles[6].
    

Phase 2: Assay Execution & Control Integration 4. Buffer Setup: Prepare a reaction buffer consisting of 50 mM Tris/HCl, 1 mM Mg-ATP, and 20 mM KCl[6]. 5. Permeabilization (Critical Assay Control): Add 2 µg/mL of the potassium ionophore Nigericin to the vesicle suspension[6].

  • Causality: Isolated gastric vesicles are predominantly
    
    
    -impermeant (often forming inside-out or right-side-out sealed vesicles). Nigericin ensures
    
    
    can access the luminal binding site of the ATPase, shifting the enzyme from a basal
    
    
    -dependent state to a fully
    
    
    -stimulated state[6].
  • Inhibitor Pre-incubation: Introduce the Test Compound, Positive Controls (Vonoprazan at 10-100 nM; Omeprazole at 0.1-10 µM), and Vehicle Control (DMSO). Incubate for 30 minutes at 37°C.
  • pH Control Causality: Run parallel assay arms at pH 6.5 and pH 7.5. This distinguishes acid-activated PPIs from acid-independent P-CABs[2].
  • Quantification: Terminate the ATP hydrolysis reaction using cold trichloroacetic acid (TCA). Measure the released inorganic phosphate (Pi) using a colorimetric assay (e.g., Malachite Green) at 660 nm[3].

Quantitative Data Comparison

When benchmarking a novel pyridine-based inhibitor, its performance should be mapped against established reference compounds. The table below summarizes the expected in vitro behavior of standard controls.

Inhibitor ClassRepresentative CompoundPrimary Binding MechanismIn Vitro IC50Acid Activation RequiredReversibility
P-CAB (Gold Standard) Vonoprazan (TAK-438)

Exchange Channel
~17 - 19 nM[2][6]No (Active at pH 7.5)Reversible[4]
P-CAB (Classic) Sch-28080

Exchange Channel
~20 - 50 nM[6][7]NoReversible
PPI (Reference) OmeprazoleCysteine Residues~0.4 - 1.0 µM*[3]Yes (Requires pH < 6.0)Irreversible[3]
P-CAB (Novel) Test Compound X

Exchange Channel
Assay DependentNoReversible

*Note: Omeprazole's in vitro IC50 is highly variable and strictly dependent on the acidic pre-incubation step required for sulfenamide conversion.

Data Interpretation & Troubleshooting

A self-validating assay allows researchers to troubleshoot anomalous data through logical deduction based on the control matrix:

  • Failure to Inhibit in the Presence of Nigericin: Without Nigericin, vesicles exhibit only basal

    
    -dependent ATPase activity (e.g., ~7 µmol/mg/h). Upon adding Nigericin, the 
    
    
    
    -stimulated activity surges (e.g., >90 µmol/mg/h)[6]. If a test compound inhibits basal activity but fails to inhibit the Nigericin-stimulated fraction, it is likely a non-specific
    
    
    -ATPase inhibitor or a general membrane disruptor, not a specific
    
    
    -ATPase antagonist[7][8].
  • Shifting Potency Across pH Gradients: If a novel pyridine-based compound shows potent inhibition at pH 6.0 but loses efficacy at pH 7.5, it exhibits a PPI-like prodrug mechanism. Conversely, true P-CABs like Vonoprazan maintain consistent, potent inhibition (IC50 ~19 nM) regardless of the assay's pH level[2][4].

  • Ion Dependence: Assays run in the absence of

    
     act as a negative ion control. Any residual compound activity observed here must be subtracted to determine the true 
    
    
    
    -ATPase specific activity[7].

References

  • Frontiers in Pharmacology. "Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo." Source: frontiersin.org. URL: [Link]

  • National Institutes of Health (NIH). "The renal H+-K+-ATPases: physiology, regulation, and structure." Source: nih.gov. URL: [Link]

  • SciSpace. "Influence of pyridine and urea on the rat brain ATPase activity." Source: scispace.com. URL:[Link]

  • National Institutes of Health (NIH). "Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)." Source: nih.gov. URL: [Link]

  • National Institutes of Health (NIH). "Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments." Source: nih.gov. URL: [Link]

  • World Journal of Gastroenterology. "Potassium-competitive acid blockers and gastroesophageal reflux disease." Source: wjgnet.com. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol: 4-Methyl-2-(pyridin-4-yl)pentanoic Acid

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond the successful synthesis or application of a compound. It encompasses the entire lifecycle of the chemical, ending with respon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond the successful synthesis or application of a compound. It encompasses the entire lifecycle of the chemical, ending with responsible, environmentally sound disposal. 4-Methyl-2-(pyridin-4-yl)pentanoic acid presents unique logistical and safety challenges due to its bifunctional chemical structure.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory exceeds standard environmental compliance.

Physicochemical Hazard Profiling & Causality

To safely dispose of any chemical, we must first understand the mechanistic causality behind its behavior. 4-Methyl-2-(pyridin-4-yl)pentanoic acid is characterized by three distinct structural features that dictate its waste routing:

  • The Pyridine Ring (Weak Base, pKa ~5.2): Pyridine derivatives are known for their potential hepatotoxicity, neurotoxicity, and significant aquatic toxicity[1]. The nitrogen atom can be aggressively and exothermically oxidized by strong oxidizing agents.

  • The Carboxylic Acid (Weak Acid, pKa ~4.5): This group renders the compound corrosive to certain metals and capable of exothermic neutralization reactions when exposed to strong bases[2].

  • The 4-Methylpentyl Chain (Lipophilic Tail): This aliphatic backbone increases the molecule's solubility in organic solvents and enhances its bioaccumulation potential in aquatic ecosystems if improperly discharged.

Because it contains both an acidic and a basic functional group, the molecule is amphoteric . Near neutral pH, it exists as a zwitterion. When exposed to acidic waste streams, it forms a highly water-soluble pyridinium cation; in basic streams, it forms a carboxylate anion.

Speciation Compound 4-Methyl-2-(pyridin-4-yl)pentanoic acid (Amphoteric Zwitterion) Acidic Acidic Media (pH < 4) Forms Pyridinium Cation Compound->Acidic + H⁺ Basic Basic Media (pH > 6) Forms Carboxylate Anion Compound->Basic + OH⁻ Organic Organic Solvents Neutral Lipophilic Species Compound->Organic Dissolution AqWaste Aqueous Hazardous Waste (Segregate by pH) Acidic->AqWaste High Aqueous Solubility Basic->AqWaste High Aqueous Solubility OrgWaste Non-Halogenated Organic Waste Organic->OrgWaste High Organic Solubility

Fig 1: Speciation of 4-Methyl-2-(pyridin-4-yl)pentanoic acid and corresponding waste routing.

Waste Segregation & Storage Rules

Mixing amphoteric organic acids with incompatible waste streams can lead to thermal runaway, gas evolution, or the formation of highly toxic byproducts. All waste containers must be stored in secondary containment and filled to no more than 80% capacity to prevent pressure-induced spillage[3].

Table 1: Quantitative Waste Segregation Matrix

Waste Stream CategoryTarget pH RangeMax Fill CapacityPermitted Container MaterialIncompatible Chemical Classes
Aqueous Acidic 2.0 – 5.080%Glass, PTFE, HDPEStrong bases, Cyanides, Sulfides
Aqueous Basic 9.0 – 12.080%HDPE, PolypropyleneStrong acids, Reactive metals
Organic (Non-Halogenated) N/A80%Glass, HDPEOxidizers, Halogenated solvents
Solid Debris N/A100% (Sealed)Polyethylene bags/drumsFree liquids, Pyrophorics

Note: Never store organic acid waste in steel containers, as the corrosive nature of the carboxylate group will degrade the vessel over time[2][3].

Step-by-Step Disposal Workflows

To maintain a self-validating safety system, every disposal action must be verifiable. Do not pour any solutions containing this compound down the sanitary sewer[3].

Protocol A: Liquid Organic Waste Collection

Use this protocol when the compound is dissolved in solvents like methanol, ethanol, or ethyl acetate.

  • Verify Compatibility: Ensure the receiving carboy is explicitly labeled for "Non-Halogenated Organic Waste" and contains no oxidizing agents (e.g., nitric acid, peroxides).

  • Transfer via Engineering Controls: Place the waste carboy inside a certified chemical fume hood. Use a dedicated wide-mouth funnel to transfer the solution, minimizing aerosolization.

  • Seal and Secure: Immediately cap the container with an airtight, compatible screw cap (do not use rubber stoppers or parafilm)[3].

  • Documentation: Update the hazardous waste log attached to the container, noting the estimated concentration of the pyridine derivative.

Protocol B: Aqueous Waste Neutralization & Collection

Use this protocol for aqueous extractions or buffers containing the compound.

  • pH Assessment: Use calibrated pH paper or a probe to determine the exact pH of the waste stream.

  • Thermal-Controlled Neutralization: If the solution is highly acidic (pH < 2) or highly basic (pH > 12), place the primary flask in an ice-water bath. Slowly titrate with dilute NaOH or HCl until the pH reaches between 5.0 and 9.0. Causality: Acid-base neutralizations are exothermic; the ice bath prevents solvent boiling and the volatilization of toxic pyridine vapors[2].

  • Transfer: Pour the neutralized mixture into the designated "Aqueous Hazardous Waste" container.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure[4].

SpillResponse S1 1. Isolate Area & Assess S2 2. Don PPE (Gloves, Goggles) S1->S2 S3 3. Contain (Inert Absorbent) S2->S3 S4 4. Decontaminate (Detergent) S3->S4 S5 5. Transfer to Solid Waste S4->S5

Fig 2: Sequential operational workflow for chemical spill containment and decontamination.

Protocol C: Spill Containment
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Don PPE: Equip standard safety goggles, a lab coat, and double-layered nitrile gloves. If the spill involves a dry powder outside of a fume hood, an N95 or P100 respirator is mandatory to prevent inhalation of the active pharmaceutical ingredient.

  • Containment (Crucial Step):

    • For Solutions: Surround and cover the spill with an inert siliceous absorbent (e.g., vermiculite, sand, or universal spill pads). Causality: Never use combustible materials like sawdust for organic acids, as they can create a severe fire hazard upon drying[4].

    • For Solids: Lightly dampen the powder with a compatible solvent (like water or ethanol) to prevent aerosolization, then sweep up using a non-sparking tool.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize residual acid, followed by a thorough water rinse.

  • Final Disposal: Place all contaminated absorbents and PPE into a heavy-duty hazardous waste bag, seal it tightly, and label it as "Spill Debris containing Pyridine Derivative" for EHS pickup.

References

  • Title: Standard Operating Procedure: Organic Acids Source: University of Washington Environmental Health & Safety URL: [Link]

  • Title: Chemical Waste Management Guidelines Source: University of Southern California (USC) Environmental Health & Safety URL: [Link]

  • Title: Screening Assessment for Pyridine, Alkyl Derivatives Source: Government of Canada (Environment and Climate Change) URL: [Link]

  • Title: Safety Data Sheet - Pyridine and Derivatives Source: Regis Technologies URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-2-(pyridin-4-yl)pentanoic acid

A Proactive Safety Framework for Handling 4-Methyl-2-(pyridin-4-yl)pentanoic Acid A Guide to Personal Protective Equipment, Operational Handling, and Disposal The responsible advancement of drug development necessitates...

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 4-Methyl-2-(pyridin-4-yl)pentanoic Acid

A Guide to Personal Protective Equipment, Operational Handling, and Disposal

The responsible advancement of drug development necessitates a foundational commitment to safety. For researchers handling novel compounds like 4-Methyl-2-(pyridin-4-yl)pentanoic acid, for which a comprehensive Safety Data Sheet (SDS) may not be readily available, a proactive and informed approach to safety is paramount. This guide provides a detailed framework for personal protective equipment (PPE), handling protocols, and disposal, derived from an analysis of the compound's constituent chemical moieties: the pyridine ring and the carboxylic acid group. By understanding the hazards associated with these functional groups, we can construct a robust safety protocol that protects researchers and ensures experimental integrity.

Hazard Analysis by Structural Analogy

4-Methyl-2-(pyridin-4-yl)pentanoic acid integrates two key functional groups that dictate its potential toxicological and reactive profile. A thorough risk assessment must therefore consider the hazards inherent to both pyridines and carboxylic acids.

  • The Pyridine Moiety: Pyridine and its derivatives are heterocyclic aromatic compounds known for their distinctive, unpleasant odor.[1][2] They are often flammable, and their vapors can be harmful if inhaled, potentially causing dizziness, headaches, respiratory irritation, and nausea.[1][2] Skin contact with pyridine compounds can lead to irritation.[1][3] Due to these hazards, pyridine is classified as a hazardous material, and its handling requires stringent safety measures, including the mandatory use of a chemical fume hood.[1][4][5]

  • The Carboxylic Acid Moiety: Carboxylic acids, while varying in strength, are fundamentally acidic and can be corrosive.[6] Compounds containing this functional group can cause severe skin burns and serious eye damage upon contact.[7][8][9] Inhalation of dust or mists from carboxylic acids may also lead to respiratory irritation.[9][10] Therefore, handling these compounds necessitates robust protection against splashes and skin contact.[6][7]

The combined toxicological profile of 4-Methyl-2-(pyridin-4-yl)pentanoic acid is anticipated to encompass the hazards of both groups, demanding a comprehensive PPE strategy that addresses risks of skin and eye corrosion, skin absorption, and respiratory irritation.

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide full protection against the anticipated hazards of this compound. The selection of each piece of equipment is deliberately chosen to counter a specific, identified risk.

PPE CategoryRecommended EquipmentRationale & Authoritative Standard
Primary Containment Certified Chemical Fume HoodThe primary line of defense. It is mandatory to handle 4-Methyl-2-(pyridin-4-yl)pentanoic acid exclusively within a fume hood to contain volatile fumes and prevent inhalation exposure.[1][2][4]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles are required to prevent splashes from reaching the eyes.[11] A full-face shield, worn over goggles, is crucial for protecting against splashes of potentially corrosive material, a known hazard of carboxylic acids.[11][12]
Hand Protection Nitrile or Neoprene GlovesThese materials are recommended for their resistance to pyridine and a wide range of chemicals.[1][2] Latex gloves are unsuitable.[1] Gloves should be inspected before use and changed immediately upon contamination.[12]
Body Protection Chemical-Resistant Laboratory CoatA lab coat, preferably one with elastic cuffs, should be worn fully buttoned to protect against skin contact.[2][4][12]
Respiratory Protection NIOSH-approved RespiratorWhile a fume hood is the primary control, a respirator may be required for spill cleanup or if engineering controls fail. The specific type should be determined by your institution's Environmental Health & Safety (EHS) department based on a full risk assessment.[13][14]

Operational Workflow for Safe Handling

Adherence to a systematic, step-by-step procedure minimizes the risk of exposure and ensures a controlled experimental environment.

Preparation and Handling
  • Designate a Work Area: All handling of 4-Methyl-2-(pyridin-4-yl)pentanoic acid must occur within a certified chemical fume hood.[1][5] Ensure the work area is clean and uncluttered.

  • Assemble Materials: Before starting, gather all necessary equipment, including the chemical, spatulas, weighing paper, glassware, and a designated, labeled waste container.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Weighing and Transfer: Perform all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers to minimize dust generation.

  • Post-Handling Decontamination: After handling, thoroughly decontaminate the work surface with an appropriate solvent, followed by soap and water.[12] Decontaminate any equipment used.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield, lab coat, and finally goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.[15]

The following diagram illustrates the procedural flow for safely handling 4-Methyl-2-(pyridin-4-yl)pentanoic acid.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Experimental Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Procedures A Risk Assessment & SDS Review (or Analog Data) B Assemble All Materials (Chemicals, Glassware, Waste Container) A->B C Verify Fume Hood Certification & Function B->C D Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) C->D E Perform All Manipulations (Weighing, Transfers, Reactions) Inside Fume Hood D->E Proceed to Handling F Segregate & Seal Hazardous Waste in Labeled Container E->F Experiment Complete J Spill or Exposure Event E->J G Decontaminate Work Surfaces & Equipment F->G H Doff PPE in Correct Order G->H I Wash Hands Thoroughly H->I K Evacuate Area & Alert Others J->K If Spill M Seek Immediate Medical Attention (Flush Skin/Eyes for 15 min) J->M If Exposure L Follow Institutional Spill Protocol (Use Spill Kit, Absorbents) K->L

Caption: Workflow for handling 4-Methyl-2-(pyridin-4-yl)pentanoic acid.

Spill and Emergency Procedures

Immediate and correct action during a spill is critical to mitigating risk.

  • Minor Spill (within a fume hood):

    • Alert colleagues in the immediate area.

    • Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2][5]

    • Carefully collect the absorbed material into a designated hazardous waste container.[2][5]

    • Decontaminate the area as described above.

  • Major Spill (outside a fume hood) or Personal Exposure:

    • Evacuate: Immediately evacuate the area. Alert all nearby personnel and your supervisor.

    • Isolate: Prevent entry into the affected area.

    • Exposure Response: If there is skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek immediate medical attention.[1][7][16]

    • Contact EHS: Report the incident to your institution's Environmental Health & Safety (EHS) department for professional cleanup and guidance.

Waste Disposal Plan

Chemical waste must be managed in a manner that ensures safety and environmental compliance. Pyridine and its derivatives are classified as hazardous waste and must not be disposed of via standard drains or trash.[1][5][17]

  • Waste Collection: All waste containing 4-Methyl-2-(pyridin-4-yl)pentanoic acid, including contaminated consumables (e.g., gloves, weighing paper, absorbent materials), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[5]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "4-Methyl-2-(pyridin-4-yl)pentanoic acid".[5]

  • Storage: The sealed waste container should be stored in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Disposal: Arrange for waste pickup and disposal through your institution's EHS department, which will manage it in accordance with local and federal regulations.[5]

By implementing this comprehensive safety framework, researchers can confidently handle 4-Methyl-2-(pyridin-4-yl)pentanoic acid, ensuring personal safety while advancing their critical work in drug development.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • TOXICOLOGICAL PROFILE FOR PYRIDINE. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. Available at: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. Available at: [Link]

  • Pyridine: incident management. Public Health England. Available at: [Link]

  • SAFETY DATA SHEET for 4-Methylvaleric acid. Sigma-Aldrich. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.